molecular formula C6H6N2O3 B2906164 (3-Nitropyridin-2-yl)methanol CAS No. 36625-64-6

(3-Nitropyridin-2-yl)methanol

Cat. No.: B2906164
CAS No.: 36625-64-6
M. Wt: 154.125
InChI Key: NYLVVAOSNPCBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitropyridin-2-yl)methanol (CAS 36625-64-6) is a high-purity chemical intermediate of significant value in organic synthesis and drug discovery. This compound is a key building block for the preparation of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Its structure, featuring both a nitro group and a hydroxymethyl group on the pyridine ring, makes it a versatile precursor for various chemical transformations, including functional group interconversions and heterocyclic coupling reactions. Researchers utilize this compound in the synthesis of sophisticated targets, such as the piperidinemethanol derivative (CAS 939986-67-1), which exemplifies its application in creating potential pharmacologically active structures . Supplied with a typical purity of 99% , it is suitable for demanding synthetic applications. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-nitropyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLVVAOSNPCBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (3-Nitropyridin-2-yl)methanol (CAS No. 36625-64-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Nitropyridin-2-yl)methanol, bearing the Chemical Abstracts Service (CAS) number 36625-64-6 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.[1] Its strategic placement of a nitro group, a versatile functional handle, and a hydroxymethyl moiety on a pyridine scaffold makes it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, outlines established synthetic routes with detailed experimental protocols, and explores its applications in drug discovery, particularly as a scaffold for developing novel therapeutics. Safety considerations and handling procedures are also detailed to ensure its responsible use in a laboratory setting.

Introduction: The Strategic Importance of a Versatile Building Block

The pyridine ring is a privileged structure in drug design, appearing in numerous approved pharmaceutical agents. The introduction of a nitro group to this scaffold, as seen in this compound, significantly enhances its synthetic utility. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening up a vast chemical space for further derivatization.

The adjacent hydroxymethyl group provides a convenient point for extension or modification, allowing for the construction of more complex molecular architectures. This unique combination of functional groups makes this compound a sought-after intermediate in the synthesis of compounds targeting a range of biological pathways. Its derivatives have been explored for their potential as kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling processes.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 36625-64-6ChemicalBook[1]
Molecular Formula C₆H₆N₂O₃ChemicalBook[1]
Molecular Weight 154.12 g/mol ChemicalBook[1]
Appearance Off-white to yellow crystalline powderAK Scientific, Inc.
Melting Point 88-92 °CAK Scientific, Inc.
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General Knowledge

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several strategic pathways. A common and reliable method involves the reduction of the corresponding carboxylic acid or its ester derivative. This section details a well-established, two-step synthetic sequence starting from 2-methyl-3-nitropyridine.

Synthetic Workflow Overview

The overall synthetic strategy involves two key transformations: the oxidation of the methyl group of 2-methyl-3-nitropyridine to a carboxylic acid, followed by the reduction of the carboxylic acid to the primary alcohol.

G A 2-Methyl-3-nitropyridine B Oxidation (e.g., KMnO₄ or SeO₂) A->B Step 1 C 3-Nitropyridine-2-carboxylic acid B->C D Reduction (e.g., LiAlH₄ or BH₃·THF) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Step 1: Oxidation of 2-Methyl-3-nitropyridine

Causality: The oxidation of the methyl group at the 2-position of the pyridine ring is a critical step to introduce the necessary carboxyl functionality for the subsequent reduction. Strong oxidizing agents are required to overcome the relative stability of the methyl group on the heteroaromatic ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-3-nitropyridine (1 equivalent) in a suitable solvent such as pyridine or a mixture of water and pyridine.

  • Reagent Addition: While stirring, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (2-3 equivalents), in portions to control the exothermic reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-nitropyridine-2-carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product, which can be further purified by recrystallization.

Step 2: Reduction of 3-Nitropyridine-2-carboxylic Acid

Causality: The reduction of the carboxylic acid to a primary alcohol requires a powerful reducing agent capable of reducing the carboxyl group without affecting the nitro group. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation due to its high reactivity.[2][3] Borane complexes, such as BH₃·THF, can also be employed.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred suspension, add a solution of 3-nitropyridine-2-carboxylic acid (1 equivalent) in anhydrous THF dropwise at 0 °C. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. The product can be further purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

Role as a Precursor for Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. By elaborating the functional groups of this compound, medicinal chemists can design and synthesize novel compounds that target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

Scaffold for Novel Anti-Cancer Agents

Derivatives of 3-nitropyridine have been investigated as microtubule-targeting agents, a class of anti-cancer drugs that interfere with cell division.[2] The structural features of this compound provide a starting point for the synthesis of analogues with potent anti-proliferative activity against a broad range of cancer cell lines.

Building Block for Modulators of Cellular Signaling

The ability to introduce diverse functional groups onto the this compound scaffold allows for the exploration of structure-activity relationships (SAR) in the development of modulators for various signaling pathways. This includes the synthesis of compounds that can potentially target G-protein coupled receptors (GPCRs), ion channels, and other important classes of drug targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS No. 36625-64-6) is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive nitro group and a modifiable hydroxymethyl group on a pyridine core provides a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for unlocking its full potential in the pursuit of new drug discoveries.

References

An In-depth Technical Guide to the Chemical Properties of (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Nitropyridin-2-yl)methanol, a substituted pyridine derivative, presents a unique combination of functional groups that make it a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a nitro group, a hydroxyl group, and a pyridine ring offers multiple avenues for chemical modification and participation in various biological interactions. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, reactivity, and potential applications of this compound, serving as a vital resource for researchers engaged in drug discovery and development.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent feature in numerous approved drugs. The electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, allow for the fine-tuning of a molecule's pharmacological profile. This compound (CAS No. 36625-64-6) is a particularly noteworthy example, incorporating a strongly electron-withdrawing nitro group and a versatile hydroxymethyl substituent on the pyridine core. This arrangement of functional groups suggests a rich and varied chemical reactivity, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic properties can be inferred from supplier information and comparison with related structures.

PropertyValueSource
CAS Number 36625-64-6[1][2][3]
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [4]
Appearance Not explicitly stated, likely a solid-
Melting Point Not available[4]
Boiling Point Not available[4]
Solubility Not available[4]

Synthesis of this compound

Proposed Synthetic Pathway: Reduction of a Carboxylic Acid Precursor

A highly plausible route to this compound involves the selective reduction of 3-nitropyridine-2-carboxylic acid. The nitro group is generally stable to certain reducing agents that can effectively convert a carboxylic acid to a primary alcohol.

Workflow Diagram:

Synthesis of this compound start 3-Nitropyridine-2-carboxylic Acid reagent Reducing Agent (e.g., BH₃·THF) start->reagent Reduction product This compound reagent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitropyridine-2-carboxylic acid in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF), dropwise to the stirred solution.[5][6] The choice of reducing agent is critical to avoid the reduction of the nitro group.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of methanol, followed by water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by its three key functional groups: the nitro group, the hydroxymethyl group, and the pyridine ring.

Reactions of the Hydroxymethyl Group
  • Oxidation: The primary alcohol functionality can be oxidized to the corresponding aldehyde, 3-nitropyridine-2-carboxaldehyde, or further to the carboxylic acid, 3-nitropyridine-2-carboxylic acid, using appropriate oxidizing agents. The choice of oxidant will determine the extent of the oxidation.

  • Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides under basic conditions.

Reactions of the Nitro Group
  • Reduction: The nitro group is susceptible to reduction to an amino group, yielding (3-aminopyridin-2-yl)methanol. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).[7] The choice of reducing conditions must be made carefully to avoid side reactions involving the hydroxymethyl group.

Reactions involving the Pyridine Ring
  • Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Reactivity Overview Diagram:

Reactivity of this compound main This compound oxidation Oxidation Products (Aldehyde, Carboxylic Acid) main->oxidation Oxidation of -CH₂OH ester_ether Esters / Ethers main->ester_ether Esterification / Etherification of -OH reduction (3-Aminopyridin-2-yl)methanol main->reduction Reduction of -NO₂ substitution Nucleophilic Substitution Products main->substitution SNAr on Pyridine Ring

Caption: Key reactive pathways of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

  • ¹H NMR Spectroscopy: A proton NMR spectrum for this compound is available.[8] The spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the nitro and hydroxymethyl substituents.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the nitro group is expected to be significantly deshielded.

  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and methylene groups, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile intermediate in several areas of research and development.

  • Medicinal Chemistry: As a building block, it can be used to synthesize a library of compounds for screening against various biological targets. The ability to independently modify the hydroxyl and nitro groups allows for the systematic exploration of structure-activity relationships. The introduction of a nitropyridine moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties.

  • Organic Synthesis: The compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The reactivity of its functional groups allows for its incorporation into a wide range of molecular scaffolds. For instance, the amino derivative obtained from the reduction of the nitro group is a useful precursor for the synthesis of fused heterocyclic compounds.[9]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. According to the safety data sheet from AK Scientific, the compound is classified as a skin and eye irritant and may cause respiratory irritation.[4]

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

This compound is a chemical entity with considerable potential for applications in synthetic and medicinal chemistry. Its trifunctional nature provides a platform for diverse chemical transformations, enabling the creation of novel and complex molecular architectures. While detailed experimental data on this specific compound remains somewhat limited in the public domain, this guide has consolidated the available information and provided a framework for its synthesis, reactivity, and potential uses. Further research into the properties and applications of this compound is warranted and is likely to uncover new opportunities for its use in the development of innovative chemical and pharmaceutical products.

References

(3-Nitropyridin-2-yl)methanol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Nitropyridin-2-yl)methanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of the spectral data, ensuring a thorough understanding of the molecule's structural features.

Introduction: The Molecular Blueprint of this compound

This compound (CAS: 36625-64-6, Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ) is a substituted pyridine derivative.[1][2] Such nitro-substituted heteroaromatic alcohols are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals.[3] The precise placement of the nitro (-NO₂) and methanol (-CH₂OH) groups on the pyridine ring dictates its reactivity and potential applications.

Accurate structural elucidation and purity assessment are non-negotiable in scientific research and development. Spectroscopic techniques provide the necessary tools to create a detailed molecular "fingerprint." This guide explains how NMR reveals the connectivity of atoms, IR identifies the functional groups present, and MS determines the molecular weight and fragmentation patterns, collectively confirming the identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

Proton (¹H) NMR Spectroscopy

Principle of the Technique ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei align in specific spin states. Irradiation with radiofrequency energy causes transitions between these states, and the resonance frequency is recorded. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing invaluable information about the structure.

Experimental Protocol: Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the hydroxyl (-OH) proton.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction, and integration of the signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing A Weigh Compound (5-10 mg) B Add Deuterated Solvent (~0.6 mL DMSO-d6) A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E Insert into Spectrometer D->E F Acquire FID E->F G Fourier Transform F->G H Process Spectrum (Phase, Baseline, Integrate) G->H I ¹H NMR Spectrum H->I Final Spectrum

Figure 1: Experimental workflow for ¹H NMR spectroscopy.

Data Interpretation and Predicted Spectrum The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene protons of the methanol group, and the hydroxyl proton. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly deshields the ring protons, shifting them downfield.[6][7]

  • Pyridine Ring Protons (H-4, H-5, H-6): These protons will appear in the aromatic region (typically δ 7.0-9.5 ppm).

    • H-6: Being adjacent to the ring nitrogen, this proton is expected to be the most deshielded. It should appear as a doublet of doublets (dd) due to coupling with H-5 and H-4.

    • H-4: This proton is ortho to the electron-withdrawing nitro group and will also be significantly deshielded, appearing as a doublet of doublets (dd).

    • H-5: This proton will appear as a doublet of doublets (dd), coupled to both H-4 and H-6.

  • Methylene Protons (-CH₂OH): These two protons are adjacent to the hydroxyl group and the aromatic ring. They are expected to appear as a singlet around δ 4.5-5.0 ppm. In the presence of trace acid or water, coupling to the -OH proton may not be observed.

  • Hydroxyl Proton (-OH): This proton is exchangeable, and its signal is often broad. Its chemical shift is concentration and solvent-dependent but typically appears between δ 3.0-6.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.8 - 9.0 dd 1H H-6
~8.4 - 8.6 dd 1H H-4
~7.6 - 7.8 dd 1H H-5
~5.5 - 6.0 t (broad) 1H -OH

| ~4.8 - 5.0 | d | 2H | -CH₂- |

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle of the Technique ¹³C NMR spectroscopy operates on the same principles as ¹H NMR but observes the ¹³C isotope. Due to the low natural abundance of ¹³C (~1.1%), the signals are much weaker. Spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift range is much larger than for protons (~0-220 ppm), which minimizes signal overlap.[8]

Experimental Protocol: Data Acquisition The sample preparation and instrumentation are identical to those for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and wider spectral width of ¹³C nuclei. A proton-decoupled pulse sequence is standard.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing A Use Same Sample from ¹H NMR E Tune Spectrometer to ¹³C Frequency A->E F Acquire Data (with Proton Decoupling) E->F G Fourier Transform F->G H Process Spectrum G->H I ¹³C NMR Spectrum H->I Final Spectrum

Figure 2: Experimental workflow for ¹³C NMR spectroscopy.

Data Interpretation and Predicted Spectrum The spectrum should display six distinct signals: five for the aromatic carbons and one for the methylene carbon.

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts are influenced by the ring nitrogen and the nitro group.

    • C-2 & C-6: Carbons adjacent to the electronegative nitrogen atom are typically deshielded and appear downfield (δ ~150 ppm).[9] C-2, bearing the methanol group, will be shifted further.

    • C-3 & C-4: These carbons are directly influenced by the strongly electron-withdrawing nitro group, leading to significant downfield shifts.[8]

    • C-5: This carbon is expected to be the most upfield of the aromatic signals.

  • Methylene Carbon (-CH₂OH): The carbon of the methanol group, being an sp³ carbon attached to an oxygen, will appear upfield relative to the aromatic carbons, typically in the range of δ 60-70 ppm.[10][11]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~155 - 160 C-2
~150 - 155 C-6
~145 - 150 C-3
~135 - 140 C-4
~120 - 125 C-5

| ~60 - 65 | -CH₂OH |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle of the Technique IR spectroscopy measures the vibration of molecules when they absorb infrared radiation. Covalent bonds vibrate at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs. This allows for the identification of specific functional groups, as each has a characteristic absorption range.[12][13]

Experimental Protocol: Data Acquisition Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Analysis: Collect a background spectrum (of the empty crystal) first, then collect the sample spectrum. The instrument software automatically provides the transmittance or absorbance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Place Small Amount of Solid on ATR Crystal B Apply Pressure with Anvil A->B C Collect Background Spectrum B->C D Collect Sample Spectrum C->D E IR Spectrum D->E Final Spectrum

Figure 3: Experimental workflow for ATR-IR spectroscopy.

Data Interpretation The IR spectrum will be dominated by absorptions from the hydroxyl, nitro, and aromatic pyridine functional groups.

  • O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the alcohol.[14]

  • Aromatic C-H Stretch: A medium intensity absorption should appear just above 3000 cm⁻¹, typically around 3010-3100 cm⁻¹.[15]

  • N-O Stretches (Nitro Group): The nitro group gives rise to two very strong and characteristic stretching vibrations:

    • An asymmetric stretch between 1550-1475 cm⁻¹.[16][17]

    • A symmetric stretch between 1360-1290 cm⁻¹.[16][17]

  • Aromatic C=C and C=N Stretches: Medium to strong absorptions are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O Stretch: A strong C-O stretching band for the primary alcohol should be present in the 1000-1320 cm⁻¹ region.[17]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3200-3550 Strong, Broad O-H Stretch Alcohol (-OH)
3010-3100 Medium C-H Stretch Aromatic
1550-1475 Strong N-O Asymmetric Stretch Nitro (-NO₂)
1400-1600 Medium-Strong C=C, C=N Stretches Pyridine Ring
1360-1290 Strong N-O Symmetric Stretch Nitro (-NO₂)

| 1000-1320 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle of the Technique Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting positively charged ions are separated by a mass analyzer according to their m/z ratio, and their relative abundance is detected. This provides the molecular weight of the compound and structural information from the fragmentation pattern.

Experimental Protocol: Data Acquisition A common method is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).[18]

  • Injection: Inject a small volume of the solution into the GC, where the compound is vaporized and separated from the solvent.

  • Ionization: The compound enters the MS source, where it is ionized by electron impact (typically at 70 eV).

  • Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

G cluster_prep Sample Preparation cluster_acq GC-MS Analysis A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Ionization (EI) B->C D Mass Analysis (Quadrupole) C->D E Detection D->E F Mass Spectrum E->F Final Spectrum

Figure 4: Experimental workflow for GC-MS analysis.

Data Interpretation The mass spectrum provides the molecular weight and key structural fragments.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, which is 154. Aromatic alcohols typically show a fairly intense molecular ion peak.[19]

  • Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions. Common fragmentation patterns for benzyl-type alcohols include:[20]

    • Loss of -OH (m/z 137): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, resulting in an [M-17]⁺ ion.

    • Loss of -CH₂OH (m/z 123): Loss of the entire hydroxymethyl group results in a nitropyridinyl cation, [M-31]⁺.

    • Loss of NO₂ (m/z 108): Cleavage of the C-N bond can result in the loss of a nitro radical, giving an [M-46]⁺ ion. This fragment corresponds to the molecular ion of 2-pyridinemethanol.

    • Formation of Pyridyl Cations: Further fragmentation can lead to characteristic aromatic cluster ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z Relative Abundance Proposed Fragment
154 Medium [M]⁺ (Molecular Ion)
137 Medium [M - OH]⁺
123 Medium [M - CH₂OH]⁺
108 Strong [M - NO₂]⁺

| 78 | Medium | [C₅H₄N]⁺ (Pyridyl cation) |

Conclusion

The collective application of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the atomic connectivity and chemical environments of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical hydroxyl and nitro functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns that are consistent with the proposed structure. This multi-technique approach ensures the highest level of scientific integrity and is an indispensable protocol for the characterization of synthesized molecules in research and industry.

References

An In-depth Technical Guide to the Synthesis of (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Nitropyridin-2-yl)methanol is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthesis pathways for this important intermediate. We will delve into the strategic considerations behind the chosen synthetic routes, offering detailed, step-by-step protocols and elucidating the mechanistic principles that govern these transformations. This document is intended to serve as a practical resource for researchers in drug discovery and development, providing the necessary information to confidently synthesize and utilize this compound in their work.

Introduction: The Significance of this compound in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The introduction of a nitro group and a hydroxymethyl group at the 2- and 3-positions of the pyridine ring, as seen in this compound, provides a versatile platform for further chemical modification. The nitro group can be reduced to an amine, which can then be functionalized in numerous ways, while the primary alcohol of the hydroxymethyl group is readily oxidized or converted to a leaving group for nucleophilic substitution. This trifunctional nature makes this compound a highly valuable intermediate for the construction of complex molecular architectures with potential therapeutic applications.

This guide will focus on the most practical and efficient synthesis of this compound, proceeding through a two-step sequence from a readily available starting material: the oxidation of 2-methyl-3-nitropyridine followed by the selective reduction of the resulting aldehyde. We will explore the rationale behind the choice of reagents and reaction conditions to ensure high yields and purity of the final product.

The Primary Synthetic Pathway: A Two-Step Approach

The most direct and reliable route to this compound involves a two-step synthetic sequence starting from 2-methyl-3-nitropyridine. This pathway is advantageous due to the commercial availability and relatively low cost of the starting material, as well as the generally high-yielding nature of the individual transformations.

The overall synthetic scheme can be visualized as follows:

Synthesis_Pathway Start 2-Methyl-3-nitropyridine Intermediate 3-Nitropyridine-2-carbaldehyde Start->Intermediate Oxidation (SeO2) Product This compound Intermediate->Product Reduction (NaBH4)

Figure 1: The primary two-step synthesis pathway for this compound.

Step 1: Oxidation of 2-Methyl-3-nitropyridine to 3-Nitropyridine-2-carbaldehyde

The initial and most critical step in this synthesis is the selective oxidation of the methyl group of 2-methyl-3-nitropyridine to a carbaldehyde. The choice of oxidant is paramount to the success of this reaction, as it must be potent enough to oxidize the relatively unreactive methyl group while being sufficiently selective to avoid over-oxidation to the carboxylic acid or reaction with the electron-withdrawing nitro group.

2.1.1. Rationale for the Choice of Oxidant: Selenium Dioxide (SeO₂)

Selenium dioxide (SeO₂) is the reagent of choice for this transformation. It is a well-established reagent for the oxidation of allylic and benzylic methyl groups to aldehydes.[1][2] The methyl group at the 2-position of the pyridine ring is considered "benzylic-like" due to its proximity to the aromatic system, making it a suitable substrate for SeO₂ oxidation.

The key advantage of SeO₂ in this context is its chemoselectivity. Studies have shown that while SeO₂ effectively oxidizes methyl groups on electron-deficient heterocyclic rings, it does not typically react with nitro groups under the same conditions.[3] This selectivity is crucial for the successful synthesis of 3-nitropyridine-2-carbaldehyde. Other strong oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to over-oxidation to the carboxylic acid and potential degradation of the starting material.

2.1.2. Mechanistic Insights

The mechanism of SeO₂ oxidation is believed to proceed through an initial ene reaction, followed by a[4][5]-sigmatropic rearrangement.[1] In the case of 2-methyl-3-nitropyridine, the reaction is initiated by the attack of the enol form of the methylpyridine on selenium dioxide. This is followed by a rearrangement and subsequent hydrolysis to yield the aldehyde and elemental selenium.

2.1.3. Detailed Experimental Protocol

The following protocol is a representative procedure for the selenium dioxide oxidation of 2-methyl-3-nitropyridine.

Materials:

  • 2-Methyl-3-nitropyridine

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methyl-3-nitropyridine (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the precipitated elemental selenium.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with water to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-nitropyridine-2-carbaldehyde by column chromatography on silica gel.

Parameter Value
Solvent Dioxane
Temperature Reflux
Reaction Time 12-24 hours (monitor by TLC)
Purification Column Chromatography

Table 1: Key parameters for the oxidation of 2-methyl-3-nitropyridine.

Step 2: Selective Reduction of 3-Nitropyridine-2-carbaldehyde to this compound

The second step of the synthesis involves the reduction of the newly formed aldehyde to the corresponding primary alcohol. Similar to the oxidation step, the choice of the reducing agent is critical to ensure chemoselectivity, specifically to avoid the reduction of the nitro group.

2.2.1. Rationale for the Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[6] Crucially, under standard conditions (in protic solvents like methanol or ethanol at or below room temperature), NaBH₄ does not reduce nitro groups.[7][8] This high degree of chemoselectivity makes it the preferred reagent for the synthesis of this compound from 3-nitropyridine-2-carbaldehyde.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both the aldehyde and the nitro group, leading to the formation of the corresponding amino alcohol, which is not the desired product. The use of catalytic hydrogenation could also lead to the reduction of the nitro group.

2.2.2. Mechanistic Insights

The reduction of an aldehyde with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This nucleophilic attack results in the formation of an alkoxide intermediate. In the second step, a protic solvent (such as methanol or ethanol) protonates the alkoxide to yield the final alcohol product.

2.2.3. Detailed Experimental Protocol

The following protocol is a representative procedure for the selective reduction of 3-nitropyridine-2-carbaldehyde.

Materials:

  • 3-Nitropyridine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-nitropyridine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Parameter Value
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours (monitor by TLC)
Purification Recrystallization or Column Chromatography

Table 2: Key parameters for the reduction of 3-nitropyridine-2-carbaldehyde.

Alternative Synthetic Strategies

While the two-step pathway described above is the most common and practical approach, other synthetic strategies can be considered.

Synthesis from 2-Chloro-3-nitropyridine via Hydrolysis of a Chloromethyl Intermediate

An alternative route could involve the conversion of 2-chloro-3-nitropyridine to 2-(chloromethyl)-3-nitropyridine, followed by hydrolysis to the desired alcohol. However, the direct chloromethylation of 2-chloro-3-nitropyridine can be challenging, and the subsequent hydrolysis may require harsh conditions that could lead to side reactions.

Organometallic Approaches

The use of organometallic reagents offers another potential avenue. For example, the generation of a Grignard or organolithium reagent from 2-halo-3-nitropyridine, followed by a reaction with formaldehyde, could theoretically yield the target molecule. However, the presence of the electron-withdrawing nitro group can complicate the formation and stability of such organometallic intermediates.

Characterization and Validation

The successful synthesis of this compound should be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide definitive structural information, confirming the presence of the hydroxymethyl group and the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the hydroxyl group (O-H stretch) and the nitro group (N-O stretches).

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the selenium dioxide oxidation of 2-methyl-3-nitropyridine, followed by the chemoselective reduction of the resulting aldehyde with sodium borohydride. This pathway offers a balance of efficiency, selectivity, and practicality, making it well-suited for both small-scale research and larger-scale production. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

(3-Nitropyridin-2-yl)methanol reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of (3-Nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Featuring a pyridine ring substituted with both a nitro group and a hydroxymethyl group, its structure offers a unique and versatile platform for chemical modification. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic landscape of the pyridine ring, dictating the reactivity of the entire molecule. This guide provides a comprehensive technical overview of the reactivity profile of this compound, detailing the characteristic transformations of its key functional groups. We will explore the oxidation, esterification, and etherification of the hydroxymethyl group, the reduction and nucleophilic substitution involving the nitro group, and the overall influence of the pyridine scaffold. This document is intended to serve as a practical resource, complete with detailed experimental protocols, comparative data, and mechanistic insights to facilitate its strategic application in complex molecule synthesis.

Molecular Structure and Electronic Properties

This compound, with the chemical formula C₆H₆N₂O₃, possesses a nuanced electronic structure that is fundamental to understanding its reactivity.[1] The molecule consists of three key components: the pyridine ring, the C2-hydroxymethyl (-CH₂OH) group, and the C3-nitro (-NO₂) group.

  • Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[2] This nitrogen atom also provides a basic site for protonation or coordination with Lewis acids.[2][3]

  • Nitro Group (-NO₂): The nitro group at the 3-position is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This significantly deactivates the pyridine ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic attack, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6).[4][5]

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional handle. Its reactivity is modulated by the adjacent electron-deficient pyridine ring, which is further influenced by the nitro substituent.[6]

The interplay of these groups makes this compound a valuable building block, allowing for selective and sequential chemical transformations.

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of this compound is a key site for synthetic modification, allowing for the introduction of diverse functionalities through oxidation, esterification, and etherification.[6]

Oxidation to Aldehyde and Carboxylic Acid

The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde (3-nitro-2-pyridinecarboxaldehyde) or further to the carboxylic acid (3-nitropicolinic acid). The choice of oxidant and reaction conditions is critical for controlling the outcome.

  • To Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are typically employed for the selective oxidation to the aldehyde, minimizing over-oxidation.

  • To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will typically oxidize the primary alcohol directly to the carboxylic acid.[7] Photoelectrocatalytic methods using TiO₂ nanotubes have also been reported for the oxidation of similar pyridyl methanols.[8]

Transformation Oxidizing Agent Typical Conditions Product Reference
Alcohol to AldehydeMnO₂Dichloromethane (DCM), Room Temp3-Nitro-2-pyridinecarboxaldehydeGeneral Method
Alcohol to Carboxylic AcidKMnO₄Aqueous base, heat3-Nitropicolinic Acid[7]

Experimental Protocol: Oxidation to 3-Nitropicolinic Acid

  • Dissolve this compound (1.0 eq) in a mixture of t-butanol and water.

  • Add potassium permanganate (KMnO₄, ~2.5 eq) portion-wise while monitoring the temperature.

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated solution of sodium sulfite.

  • Acidify the mixture with concentrated HCl to a pH of ~3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-nitropicolinic acid.

Esterification

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. Standard methods like Fischer esterification (acid-catalyzed reaction with a carboxylic acid) or acylation with an acid chloride in the presence of a base are effective.[9]

Experimental Protocol: Acylation with Benzoyl Chloride

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by silica gel chromatography.

Etherification

Formation of ethers can be achieved via the Williamson ether synthesis.[10] This involves deprotonation of the hydroxyl group with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.

Reactivity of the Nitro Group

The nitro group is arguably the most influential functional group on the molecule, serving both as a director for nucleophilic attack and as a precursor to the synthetically versatile amino group.

Reduction to an Amino Group

The reduction of the nitro group to an amine is a cornerstone transformation, yielding (3-Aminopyridin-2-yl)methanol, a valuable intermediate for the synthesis of fused heterocycles and other biologically active molecules.[4] A variety of methods are available, with the choice depending on the presence of other sensitive functional groups.[11][12]

Reducing Agent/System Key Features Reference
H₂ / Pd/C High efficiency, clean reaction. May reduce other functional groups (e.g., C=C bonds).[12]
Raney Nickel Effective alternative to Pd/C, especially where dehalogenation is a concern.[12]
Fe / NH₄Cl or AcOH Mild, cost-effective, and chemoselective. Tolerates many functional groups.[12]
SnCl₂ / HCl Classic, mild method for selective nitro reduction.[12]
Sodium Hydrosulfite (Na₂S₂O₄) Useful in aqueous media for substrates incompatible with hydrogenation or strong acids.[11]

Experimental Protocol: Nitro Reduction using Iron

  • In a round-bottom flask, create a suspension of this compound (1.0 eq) and iron powder (~5.0 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride (NH₄Cl) or acetic acid.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude (3-Aminopyridin-2-yl)methanol can be purified by column chromatography or recrystallization.

The reduction proceeds through nitroso and hydroxylamino intermediates, though these are typically not isolated.[13][14]

Role in Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[4][5] While the nitro group itself can be displaced by strong nucleophiles, it more commonly facilitates the displacement of a leaving group at an activated position (C2, C4, or C6). In the case of this compound, there is no leaving group other than the nitro group itself. Research has shown that a non-activated nitro group at the 3-position of a pyridine ring can be displaced by potent nucleophiles like alkoxides or thiolates.[4][15]

Workflow: Nucleophilic Aromatic Substitution

Caption: SNAr mechanism for displacement of the nitro group.

Overall Reactivity Profile and Synthetic Strategy

The distinct reactivity of the hydroxymethyl and nitro groups allows for a high degree of strategic planning in multi-step syntheses. The nitro group can be reduced first to provide a nucleophilic amino group, or the hydroxymethyl group can be modified first while the nitro group serves to modulate the ring's electronics.

Diagram: Key Reactivity Pathways

Caption: Major transformations of this compound.

This differential reactivity is crucial in the synthesis of pharmaceuticals and other advanced materials where the pyridine scaffold is a key pharmacophore.[16][17][18] For example, the amino group generated from nitro reduction can be used for amide bond formation, cyclization reactions, or as a directing group for further functionalization.

Conclusion

This compound is a highly functionalized and synthetically tractable building block. Its reactivity is dominated by the interplay between the electron-withdrawing nitro group and the versatile hydroxymethyl group on an electron-deficient pyridine core. A thorough understanding of its reaction profile—encompassing the oxidation and derivatization of the alcohol, and the reduction or displacement of the nitro group—empowers chemists to strategically design synthetic routes to complex, high-value molecules. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in drug discovery and materials science.

References

(3-Nitropyridin-2-yl)methanol stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation of (3-Nitropyridin-2-yl)methanol

Abstract

This compound is a key heterocyclic building block utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its chemical stability is a critical parameter that dictates its storage, handling, and reaction conditions, as well as the impurity profile of final products. This guide provides a comprehensive technical overview of the stability and degradation of this compound. We will explore its intrinsic chemical properties, predictable degradation pathways under various stress conditions, and present robust experimental protocols for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals to facilitate the development of stable formulations and robust synthetic processes.

Introduction: The Chemical Profile of this compound

This compound is a pyridine derivative characterized by a nitro group at the 3-position and a hydroxymethyl group at the 2-position. The pyridine ring is generally stable, but the electron-withdrawing nature of the nitro group and the reactivity of the hydroxymethyl group introduce specific vulnerabilities.[2] Understanding these is paramount for its effective use. While stable under recommended storage conditions (cool, dry, and dark), the molecule is susceptible to degradation when exposed to harsh environmental factors such as acid, base, oxidants, light, and heat.[3]

Key Compound Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 52378-62-8 (Note: This CAS number is for the isomer; specific CAS numbers may exist for related structures)

  • Molecular Formula: C₆H₆N₂O₃

  • Molecular Weight: 154.12 g/mol [3]

Foundational Principles: Forced Degradation in Pharmaceutical Development

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[4] These studies deliberately subject a drug substance to conditions exceeding those of accelerated stability testing to identify likely degradation products and establish degradation pathways.[5] The insights gained are crucial for developing stability-indicating analytical methods, understanding the molecule's intrinsic stability, and informing decisions on formulation, packaging, and storage.[4][6]

Predicted Degradation Pathways of this compound

The structure of this compound suggests several potential degradation pathways. The primary sites of reactivity are the hydroxymethyl group and the nitro group, influenced by the electronic properties of the nitropyridine core.

Oxidative Degradation

The hydroxymethyl group (-CH₂OH) is the most probable site for oxidation. This is a common degradation pathway for similar pyridinemethanol compounds.[7]

  • Mechanism: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can initiate a two-step oxidation. The primary alcohol is first oxidized to an aldehyde, (3-nitro-2-pyridinecarboxaldehyde). With continued exposure, this aldehyde can be further oxidized to the corresponding carboxylic acid, (3-nitropyridine-2-carboxylic acid).

  • Significance: The formation of these impurities can significantly alter the pharmacological and toxicological profile of a product. Therefore, avoiding oxidizing conditions during synthesis and storage is critical.

Hydrolytic Degradation (Acid and Base)

Pyridine-containing compounds can exhibit pH-dependent stability.[7]

  • Acidic Conditions: Under strong acidic conditions, the pyridine nitrogen can be protonated. While the pyridine ring itself is relatively stable, extreme pH and elevated temperatures can potentially catalyze reactions involving the functional groups, though specific data on this molecule is limited.

  • Basic Conditions: Strong basic conditions are more likely to affect the molecule. The hydroxymethyl group's proton can be abstracted, although this typically does not lead to degradation on its own. More significantly, strong bases can potentially interact with the nitro-activated pyridine ring, though this is less common than other pathways. For pyridine derivatives, maintaining a neutral pH is generally recommended to minimize potential degradation.[7]

Photodegradation

Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[7]

  • Mechanism: The energy from light exposure can promote photochemical reactions. The nitroaromatic system can absorb UV light, leading to the formation of reactive excited states. This can result in complex degradation pathways, potentially leading to the formation of pyridine derivatives from oxidation or other rearrangements.[8]

  • Regulatory Context: Photostability testing is a mandatory part of stability programs under ICH guideline Q1B, which ensures that drug products are protected from light to maintain their quality, safety, and efficacy.[9][10]

Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.[5]

  • Mechanism: The specific pathway for thermal degradation can be complex, involving pyrolysis, isomerization, or polymerization.[5] For nitrogen-rich heterocyclic compounds, thermal decomposition can lead to the breakdown of the ring structure and loss of functional groups.[11]

  • Practical Implications: The potential for thermal degradation underscores the need for controlled temperature during storage and manufacturing processes.

Reductive Transformation

While not a degradation pathway in the traditional sense of impurity formation, the reduction of the nitro group is a key chemical transformation for this molecule.

  • Mechanism: The nitro group (-NO₂) can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst.[12] This reaction yields (3-aminopyridin-2-yl)methanol, a different chemical entity with distinct properties.[13]

  • Relevance: This reactivity is crucial in synthetic chemistry but also highlights a potential instability in the presence of reducing agents.

G cluster_oxidation Oxidative Pathway cluster_reduction Reductive Pathway mol This compound aldehyde (3-nitro-2-pyridinecarboxaldehyde) mol->aldehyde [O] acid (3-nitropyridine-2-carboxylic acid) aldehyde->acid [O] mol_red This compound amine (3-Aminopyridin-2-yl)methanol mol_red->amine [H] / Catalyst

Caption: Predicted primary degradation and transformation pathways.

Experimental Design: A Guide to Forced Degradation Studies

A systematic approach to forced degradation is essential for comprehensively evaluating the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation products are not formed in significant amounts.[6]

General Workflow

The following diagram outlines a typical workflow for a forced degradation study, from sample preparation to data analysis.

G start Prepare Stock Solution of This compound stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Quench Reactions (as applicable) stress->neutralize dilute Dilute Samples to Target Concentration neutralize->dilute analyze Analyze via Stability-Indicating HPLC-UV Method dilute->analyze data Identify and Quantify Degradation Products analyze->data report Characterize Degradants (LC-MS) & Document Findings data->report

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

Objective: To induce and identify degradation products under specific stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

Protocol 1: Stock Solution Preparation

  • Accurately weigh and dissolve this compound in methanol or a suitable methanol/water mixture to prepare a stock solution of 1 mg/mL.

Protocol 2: Application of Stress

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C for 24 hours.

    • After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • After the specified time, neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (Solution):

    • Heat the stock solution in a sealed vial at 70°C for 48 hours.

    • A control sample should be stored at the recommended storage temperature.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose it to a dry heat of 70°C for 48 hours.

  • Photostability:

    • Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][14]

    • A control sample should be wrapped in aluminum foil to protect it from light.

Protocol 3: Sample Analysis

  • For each stress condition, dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.

Recommended Analytical Method: Stability-Indicating HPLC

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating the parent compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water). The gradient should be optimized to ensure baseline separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength that provides a good response for both the parent compound and potential degradants (e.g., 260 nm).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[4]

Data Summary and Interpretation

The results from the forced degradation studies can be summarized to provide a clear stability profile of the molecule.

Table 1: Summary of Predicted Degradation under Forced Conditions

Stress ConditionPredicted Degradation ProductsPotential Observations
Oxidative (H₂O₂) (3-nitro-2-pyridinecarboxaldehyde), (3-nitropyridine-2-carboxylic acid)Appearance of new, more polar peaks in the HPLC chromatogram.
Acid Hydrolysis (HCl) Likely stable, minor degradation possible at high temp.Minimal change in HPLC profile compared to control.
Base Hydrolysis (NaOH) Potential for minor degradation.Possible formation of minor impurity peaks.
Thermal (Heat) Complex mixture of degradants.Decrease in parent peak area with multiple smaller peaks appearing.
Photolytic (Light) Complex mixture of degradants, potential for oxidation products.[8]Color change in solution/solid; complex chromatogram.

Interpretation:

  • The appearance of new peaks in the HPLC chromatogram is a definitive sign of degradation.[7]

  • A change in the color of the solid material or its solution (e.g., to yellow or brown) can also indicate degradation.[7]

  • Mass balance should be assessed to ensure that all degradation products are being detected. A significant loss in the total peak area may suggest the formation of non-UV active or volatile degradants.

Conclusion and Recommendations

This compound is a moderately stable compound that is susceptible to degradation under specific stress conditions, primarily oxidation and photolysis. The hydroxymethyl group is the most reactive site, leading to the formation of aldehyde and carboxylic acid impurities under oxidative stress. The nitro-substituted pyridine core makes the molecule sensitive to light.

Recommendations for Handling and Storage:

  • Storage: Store in well-sealed, light-resistant containers in a cool, dry place.

  • Handling: Avoid exposure to strong oxidizing agents, prolonged exposure to light, and high temperatures.

  • Formulation: For liquid formulations, maintain a near-neutral pH and consider the use of antioxidants and light-protective packaging.

This guide provides a foundational understanding of the stability and degradation of this compound. Researchers and developers should use this information to design robust processes and formulations that ensure the quality and safety of their final products.

References

An In-depth Technical Guide to (3-Nitropyridin-2-yl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-nitropyridin-2-yl)methanol, a key heterocyclic building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, and its emerging significance as a versatile intermediate in the creation of complex molecules for pharmaceutical and agrochemical applications.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) registry number 36625-64-6 , is a substituted pyridine derivative characterized by a nitrated pyridine ring with a hydroxymethyl group at the 2-position.[1] The presence of both a nitro group, a strong electron-withdrawing group, and a reactive hydroxymethyl group makes it a valuable synthon for introducing the 3-nitropyridin-2-yl moiety into larger molecules. Its structural features allow for a variety of chemical transformations, rendering it a useful starting material in multi-step synthetic pathways.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 36625-64-6[1]
Molecular Formula C₆H₆N₂O₃PubChem
Molecular Weight 154.12 g/mol PubChem
Appearance Solid
Storage Temperature 2-8°C, Sealed in dry conditions

Note: Physical properties such as melting point and boiling point are not consistently reported across public sources and should be determined empirically.

Historical Context and Emergence as a Building Block

While a singular, seminal "discovery" paper for this compound is not prominent in the scientific literature, its emergence is intrinsically linked to the broader development and utility of nitropyridine chemistry. The synthesis and application of nitropyridine derivatives gained significant traction as chemists sought to create novel heterocyclic compounds with specific electronic and steric properties for use in medicinal chemistry and materials science.

The availability of this compound from various chemical suppliers indicates its establishment as a readily accessible building block. Its presence in the patent literature, often as an intermediate in the synthesis of more complex, biologically active molecules, underscores its practical importance in applied chemical research. For instance, patent WO2010089773A2 describes the preparation of various nitropyridine derivatives, highlighting the industrial relevance of this class of compounds.[2]

Synthesis of this compound and Derivatives

The synthesis of this compound and related structures can be approached through several strategic pathways, primarily involving the introduction of the nitro group onto a pre-functionalized pyridine ring or the modification of substituents on a pre-nitrated pyridine.

General Synthetic Strategies for Nitropyridines

The nitration of pyridine rings is a fundamental process in the synthesis of compounds like this compound. Direct nitration of pyridine itself is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, the presence of activating groups can facilitate this reaction. A general method for the preparation of nitropyridines involves the use of nitric acid.[3]

A common precursor for the synthesis of 2-substituted-3-nitropyridines is 2-chloro-3-nitropyridine. The chloro group can be displaced by various nucleophiles, or the molecule can undergo further functionalization. For example, 2-methyl-3-nitropyridines have been synthesized from 2-chloro-3-nitropyridines via reaction with diethyl malonate followed by hydrolysis and decarboxylation.[4] This highlights a potential pathway where a related precursor could be manipulated to yield the desired hydroxymethyl group.

Conceptual Synthetic Workflow

A plausible and efficient laboratory-scale synthesis of this compound would likely start from a readily available substituted pyridine. The following diagram illustrates a conceptual synthetic workflow.

G cluster_0 Pathway A: Oxidation of a Methyl Group cluster_1 Pathway B: Reduction of a Carboxylic Acid Derivative A1 2-Methyl-3-nitropyridine A3 Intermediate Carboxylic Acid or Aldehyde A1->A3 Oxidation A2 Oxidizing Agent (e.g., KMnO4, SeO2) A5 This compound A3->A5 Reduction A4 Reducing Agent (e.g., NaBH4) B1 3-Nitropicolinic Acid B3 Methyl 3-nitropicolinate B1->B3 Esterification B2 Esterification (e.g., SOCl2, MeOH) B5 This compound B3->B5 Reduction B4 Reducing Agent (e.g., LiAlH4, NaBH4-MeOH)

Caption: Conceptual synthetic pathways to this compound.

Detailed Experimental Protocol: Reduction of Methyl 3-Nitropicolinate

This protocol is based on general procedures for the reduction of esters to alcohols, a common transformation in organic synthesis.[5]

Objective: To synthesize this compound by the reduction of methyl 3-nitropicolinate.

Materials:

  • Methyl 3-nitropicolinate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-nitropicolinate (1.0 eq) in a mixture of anhydrous THF and methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (excess, e.g., 4-5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium borohydride by the slow addition of water.

  • Extraction: Remove the organic solvents under reduced pressure using a rotary evaporator. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. Spectroscopic data for this compound is available from suppliers such as ChemicalBook.[6]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the six carbon atoms in the molecule.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, C=C and C=N stretches of the aromatic ring, and the asymmetric and symmetric stretches of the nitro group.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The nitro group can serve as a handle for further transformations, such as reduction to an amino group, which can then be derivatized. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

Recent research has highlighted the potential of 3-nitropyridine analogues as potent anti-cancer agents that act as microtubule-targeting agents.[7] While this study does not directly use this compound, it demonstrates the therapeutic potential of the 3-nitropyridine scaffold, suggesting that derivatives of this compound could be valuable in the discovery of new drug candidates.

The broader class of nitropyridine derivatives are important intermediates for active pharmaceutical ingredients (APIs) and advanced pesticides.[8]

Conclusion

This compound has established itself as a valuable and versatile building block in organic synthesis. While its specific discovery is not well-documented, its utility is evident from its commercial availability and its role as a key intermediate in the synthesis of complex heterocyclic compounds. The synthetic routes to this molecule are based on well-established organic chemistry principles, and its dual functionality allows for a wide range of subsequent chemical modifications. For researchers in drug discovery and agrochemical development, this compound represents a strategic starting point for the creation of novel and potentially impactful molecules.

References

Methodological & Application

Synthesis of (3-Nitropyridin-2-yl)methanol from (3-nitropyridin-2-yl)methyl acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of (3-Nitropyridin-2-yl)methanol in Medicinal Chemistry

This compound is a key heterocyclic building block in contemporary drug discovery and development. Its strategic importance lies in the versatile reactivity of its constituent functional groups: the hydroxymethyl moiety, which can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution; the nitro group, which can act as a potent electron-withdrawing group, be reduced to an amine, or participate in nucleophilic aromatic substitution reactions; and the pyridine ring itself, a common scaffold in a multitude of pharmacologically active agents. This trifecta of functionality makes this compound a valuable precursor for the synthesis of complex molecular architectures with diverse therapeutic applications.

This application note provides a comprehensive guide for the efficient synthesis of this compound via the hydrolysis of its corresponding acetate ester, (3-nitropyridin-2-yl)methyl acetate. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and outline the necessary analytical techniques for the characterization of the final product.

Reaction Principle: The Chemistry of Ester Hydrolysis

The conversion of (3-nitropyridin-2-yl)methyl acetate to this compound is a classic example of ester hydrolysis. This reaction can be catalyzed by either acid or base, or even proceed under neutral conditions, albeit at a much slower rate.

  • Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible, and an excess of water is typically required to drive the equilibrium towards the formation of the alcohol and carboxylic acid.

  • Base-Catalyzed Hydrolysis (Saponification) : This is often the preferred method for ester hydrolysis due to its irreversible nature. A stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, is used. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the alcohol and a carboxylate salt. The final acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the carboxylic acid, if desired.

For the synthesis of this compound, a mild base-catalyzed approach using potassium carbonate in methanol is a highly effective and selective method. This procedure avoids the use of strong acids or bases that could potentially lead to side reactions with the nitro-functionalized pyridine ring. The transesterification mechanism, where methoxide acts as the nucleophile, is also a plausible pathway in this system.

Visualizing the Workflow: From Starting Material to Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the mild deacetylation of activated methyl esters.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
(3-nitropyridin-2-yl)methyl acetate≥95%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3-nitropyridin-2-yl)methyl acetate (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Initiation of Hydrolysis: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The mixture will become a suspension.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product, this compound, should have a lower Rf value than the starting acetate ester. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract with ethyl acetate or dichloromethane (3 x volume of water).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

AnalysisExpected Result
Appearance White to pale yellow solid
¹H NMR Consistent with the structure.[3]
¹³C NMR Consistent with the structure.[3]
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight
Melting Point Literature values can be referenced.

¹H and ¹³C NMR Spectroscopy:

The NMR spectra are the most definitive methods for the structural confirmation of this compound. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. The expected signals in the ¹H NMR spectrum would include a singlet for the methylene protons (CH₂OH), a signal for the hydroxyl proton (which may be broad and exchangeable with D₂O), and three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The ¹³C NMR spectrum will show the corresponding signals for the carbon atoms in the molecule.[3]

Safety and Handling Precautions

Working with nitropyridine derivatives requires strict adherence to safety protocols due to their potential toxicity and reactivity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive base.Increase reaction time and ensure gentle reflux. Use freshly opened or properly stored anhydrous potassium carbonate.
Low Yield Inefficient extraction. Loss of product during purification.Perform multiple extractions. Carefully monitor fractions during column chromatography.
Impure Product Incomplete reaction. Inefficient purification.Ensure the reaction has gone to completion by TLC. Optimize the eluent system for column chromatography.

Conclusion

The base-catalyzed hydrolysis of (3-nitropyridin-2-yl)methyl acetate using potassium carbonate in methanol offers a reliable and efficient route to the valuable synthetic intermediate, this compound. The protocol described herein is robust and can be readily implemented in a standard laboratory setting. Careful monitoring of the reaction and appropriate purification techniques will ensure a high yield of the desired product with excellent purity.

References

Application Note: A Validated Protocol for the Synthesis of (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Functionalized Nitropyridine

(3-Nitropyridin-2-yl)methanol is a valuable heterocyclic intermediate in the fields of medicinal chemistry and materials science. The presence of three distinct functional handles—the nitro group, the pyridine ring, and the primary alcohol—makes it a versatile scaffold for the synthesis of complex molecular architectures. The nitro group can be reduced to an amine, the pyridine nitrogen offers a site for quaternization or metal coordination, and the hydroxyl group is readily derivatized through esterification, etherification, or oxidation.

This document provides a comprehensive, two-part protocol for the synthesis of this compound, starting from the commercially available 2-chloro-3-nitropyridine. The narrative explains the causality behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Synthetic Strategy Overview

The synthesis is approached in two major stages, beginning with the formation of a key intermediate, 2-methyl-3-nitropyridine. This intermediate is then functionalized via a selective free-radical bromination, followed by nucleophilic substitution to yield the target alcohol. This route was selected for its reliability and use of well-established, high-yielding transformations.

Workflow of this compound Synthesis

G cluster_0 Protocol 1: Synthesis of Intermediate cluster_1 Protocol 2: Synthesis of Final Product A 2-Chloro-3-nitropyridine C Malonate Adduct Intermediate A->C THF, rt, 6h B Diethyl Malonate + NaH B->C D Acidic Hydrolysis & Decarboxylation (H2SO4) C->D E 2-Methyl-3-nitropyridine D->E F 2-Methyl-3-nitropyridine H 2-(Bromomethyl)-3-nitropyridine (Crude Intermediate) F->H CCl4, Reflux G N-Bromosuccinimide (NBS) + AIBN (Initiator) G->H I Aqueous Hydrolysis (e.g., NaHCO3) H->I J This compound I->J

Caption: Overall synthetic workflow from 2-chloro-3-nitropyridine to this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-nitropyridine (Intermediate)

This procedure is adapted from established methods for the synthesis of 2-methyl-3-nitropyridines from their 2-chloro precursors[1][2][3]. The reaction proceeds via a nucleophilic aromatic substitution with the malonic ester anion, followed by a one-pot acidic hydrolysis and decarboxylation.

Materials and Reagents:

  • 2-Chloro-3-nitropyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl malonate

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Anion Formation: Suspend NaH (0.80 g of 60% dispersion, 20 mmol) in anhydrous THF (30 mL) in the three-neck flask under a nitrogen atmosphere.

  • To the stirred suspension, add diethyl malonate (1.52 mL, 10 mmol) dropwise. The suspension should be stirred for approximately 15 minutes, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium salt of diethyl malonate[1].

  • Nucleophilic Substitution: Dissolve 2-chloro-3-nitropyridine (1.58 g, 10 mmol) in anhydrous THF (20 mL) and add this solution to the flask.

  • Stir the reaction mixture at room temperature for 6 hours[1].

  • Quenching and Hydrolysis: Carefully pour the reaction mixture into water (200 mL) and acidify to pH 3 with concentrated HCl. Extract the aqueous layer with CHCl₃ (3 x 50 mL).

  • Combine the organic extracts and evaporate the solvent to yield the crude malonate adduct.

  • Decarboxylation: Add 50% H₂SO₄ (30 mL) to the residue and heat the mixture under reflux for 4-6 hours. This step hydrolyzes the ester and the resulting malonic acid derivative readily decarboxylates upon heating[1][2].

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize by pouring it onto crushed ice and adding saturated NaHCO₃ solution until effervescence stops.

  • Extract the product with CHCl₃ (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • The resulting crude 2-methyl-3-nitropyridine can be purified by column chromatography on silica gel using a chloroform eluent or by recrystallization from ethanol to yield a solid product[1].

Protocol 2: Synthesis of this compound

This stage involves a two-step, one-pot functionalization of the methyl group. A free-radical bromination using N-Bromosuccinimide (NBS) generates a reactive benzylic-type bromide, which is subsequently hydrolyzed to the desired alcohol.

Materials and Reagents:

  • 2-Methyl-3-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle with a light source (e.g., a 100W lamp) to facilitate radical initiation

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Radical Bromination: In the round-bottom flask, dissolve 2-methyl-3-nitropyridine (1.38 g, 10 mmol) in CCl₄ (50 mL).

  • Add NBS (1.96 g, 11 mmol, 1.1 eq) and a catalytic amount of AIBN (approx. 16 mg, 0.1 mmol).

  • Heat the mixture to reflux under a nitrogen atmosphere. Shining a bright lamp on the flask can help initiate the radical chain reaction. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Hydrolysis (In-situ): After cooling the reaction mixture to room temperature, add a saturated aqueous solution of NaHCO₃ (50 mL).

  • Heat the biphasic mixture to reflux and stir vigorously for 2-3 hours to hydrolyze the intermediate 2-(bromomethyl)-3-nitropyridine.

  • Work-up and Purification: Cool the mixture and transfer it to a separatory funnel. Wash the organic layer with saturated Na₂S₂O₃ solution (2 x 30 mL) to remove any remaining bromine, followed by water (2 x 30 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 40 mL).

  • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to yield the final product.

Quantitative Data Summary

The following table summarizes the stoichiometry for the key transformation described in Protocol 2.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Methyl-3-nitropyridine138.121.38101.0
N-Bromosuccinimide (NBS)177.981.96111.1
AIBN (catalyst)164.210.0160.10.01
Carbon Tetrachloride (Solvent)-~50 mL--
Expected Product 154.12 --Yield: 60-75%

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, a singlet for the two methylene (-CH₂-) protons adjacent to the alcohol, and a broad singlet or triplet for the hydroxyl (-OH) proton, which will exchange upon addition of D₂O.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): ESI-MS or HRMS should be used to confirm the molecular weight of the product (C₆H₆N₂O₃, MW: 154.12 g/mol )[4].

  • IR Spectroscopy: The IR spectrum should display a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, as well as strong peaks around 1530 and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group.

Spectroscopic data for the final product can be compared against reference spectra available in chemical databases[5].

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory for all procedures described.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations should be performed inside a certified chemical fume hood[6][7].

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

    • This compound: May cause skin, eye, and respiratory irritation[6]. Avoid breathing dust and fumes.

    • Solvents: THF, Chloroform, CCl₄, and Dichloromethane are volatile and have associated health risks. Use only in a well-ventilated fume hood[8][9].

  • Spill & Emergency Procedures: In case of skin contact, wash thoroughly with soap and water[6]. For eye contact, rinse cautiously with water for several minutes[7]. In case of a large spill, evacuate the area and consult emergency procedures.

  • Waste Disposal: All organic and chlorinated waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations[6]. Do not pour chemical waste down the drain.

References

(3-Nitropyridin-2-yl)methanol: A Versatile Building Block in the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-Nitropyridin-2-yl)methanol in Modern Organic Synthesis

This compound is a valuable heterocyclic building block, strategically functionalized for the construction of complex molecular architectures, particularly those of pharmaceutical interest. The presence of a nitro group at the 3-position and a hydroxymethyl group at the 2-position of the pyridine ring imparts a unique reactivity profile, enabling its use in a variety of synthetic transformations. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution and facilitates reactions at adjacent positions. Simultaneously, the hydroxymethyl group serves as a versatile handle for oxidation, substitution, or cyclization reactions.

This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its utility in the preparation of fused heterocyclic systems such as pyrido[2,3-b]pyrazines and pyrido[2,3-b][1][2]oxazines. These scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][3] This document will detail the synthesis of the building block itself, followed by specific application notes and detailed protocols for its conversion into valuable intermediates and final target molecules.

Synthesis of the Building Block: this compound

The preparation of this compound can be achieved through a multi-step sequence starting from commercially available pyridines. A common strategy involves the nitration of a suitable pyridine precursor, followed by functional group manipulations to introduce the hydroxymethyl group.

A general approach for the synthesis of 3-nitropyridines involves the reaction of the parent pyridine with dinitrogen pentoxide in an organic solvent, followed by treatment with sodium bisulfite.[2] For the specific synthesis of 2-substituted-3-nitropyridines, a more regioselective route starting from 2-chloropyridine derivatives is often employed. The chloro-substituent can be displaced by a nucleophile, followed by nitration. Alternatively, nitration of a 2-methylpyridine derivative followed by functionalization of the methyl group can be a viable route.[4]

A plausible synthetic route to this compound is outlined below. This protocol is a representative procedure based on established methodologies for the synthesis of substituted nitropyridines.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-methyl-3-nitropyridine.

Step 1: Synthesis of 2-Methyl-3-nitropyridine

This step is adapted from a known procedure for the synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridine.[4]

  • Materials: 2-chloro-3-nitropyridine, diethyl malonate, potassium carbonate, anhydrous tetrahydrofuran (THF), sulfuric acid.

  • Procedure:

    • To a stirred suspension of potassium carbonate (2.0 eq.) in anhydrous THF, add diethyl malonate (1.5 eq.).

    • Add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in THF dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • To the crude product, add a solution of sulfuric acid (e.g., 50%) and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-methyl-3-nitropyridine.

Step 2: Conversion of 2-Methyl-3-nitropyridine to this compound

  • Materials: 2-Methyl-3-nitropyridine, a suitable oxidizing agent (e.g., selenium dioxide or ceric ammonium nitrate), solvent (e.g., dioxane/water or acetic acid).

  • Procedure (General):

    • Dissolve 2-methyl-3-nitropyridine (1.0 eq.) in a suitable solvent.

    • Add the oxidizing agent (1.0-1.2 eq.) portion-wise at a controlled temperature.

    • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the time required for the reaction to complete, monitoring by TLC.

    • Upon completion, quench the reaction appropriately (e.g., by adding water or a reducing agent for selenium dioxide).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Application Notes and Protocols: A Gateway to Fused Heterocycles

This compound is a key precursor for the synthesis of various fused heterocyclic systems. The adjacent nitro and hydroxymethyl groups provide a reactive dyad that can be elaborated into annulated ring systems.

Application 1: Synthesis of Pyrido[2,3-b][1][2]oxazines

Pyrido[2,3-b][1][2]oxazine derivatives are of significant interest in medicinal chemistry, with some exhibiting potent inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK), including resistance mutations in non-small cell lung cancer.[1] The synthesis of this scaffold can be envisioned starting from this compound.

Synthetic Strategy:

The overall strategy involves the reduction of the nitro group to an amino group, followed by a cyclization reaction.

G A This compound B Reduction of Nitro Group A->B e.g., H2, Pd/C or SnCl2 C (3-Aminopyridin-2-yl)methanol B->C D Intramolecular Cyclization C->D e.g., with a chloroacetyl chloride E Pyrido[2,3-b][1,4]oxazine D->E

Figure 1: Synthetic pathway to Pyrido[2,3-b][1][2]oxazines.

Protocol 2: Synthesis of 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine

This protocol outlines the conversion of this compound to the core pyrido[2,3-b][1][2]oxazine scaffold.

Step 1: Synthesis of (3-Aminopyridin-2-yl)methanol

  • Materials: this compound, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol, sodium hydroxide.

  • Procedure:

    • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

    • Add a solution of stannous chloride dihydrate (4.0-5.0 eq.) in concentrated hydrochloric acid dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (3-aminopyridin-2-yl)methanol, which can often be used in the next step without further purification.

Step 2: Cyclization to 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine

  • Materials: (3-Aminopyridin-2-yl)methanol, chloroacetyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), anhydrous solvent (e.g., dichloromethane or THF).

  • Procedure:

    • Dissolve (3-aminopyridin-2-yl)methanol (1.0 eq.) and the base (2.0-3.0 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.

Application 2: Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazine derivatives are another class of fused heterocycles with significant biological activities, including applications as antitumor agents.[5] The synthesis of this scaffold can also be achieved from this compound via a key aldehyde intermediate.

Synthetic Strategy:

The synthesis involves the oxidation of the hydroxymethyl group to an aldehyde, reduction of the nitro group to an amine to form a 1,2-diamine precursor, followed by condensation with a 1,2-dicarbonyl compound.

G A This compound B Oxidation A->B e.g., PCC or Swern Oxidation C 2-Formyl-3-nitropyridine B->C D Reduction of Nitro Group C->D e.g., H2, Pd/C or Fe/AcOH E 3-Amino-2-formylpyridine D->E F Condensation E->F with a 1,2-dicarbonyl compound G Pyrido[2,3-b]pyrazine F->G

Figure 2: Synthetic pathway to Pyrido[2,3-b]pyrazines.

Protocol 3: Synthesis of Pyrido[2,3-b]pyrazine

This protocol details the multi-step synthesis of the parent pyrido[2,3-b]pyrazine ring system.

Step 1: Synthesis of 2-Formyl-3-nitropyridine

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[6] Several mild methods are available to prevent over-oxidation to the carboxylic acid.[7][8]

  • Materials: this compound, pyridinium chlorochromate (PCC), anhydrous dichloromethane, silica gel.

  • Procedure:

    • To a stirred suspension of PCC (1.5 eq.) in anhydrous dichloromethane, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the combined filtrates under reduced pressure to yield 2-formyl-3-nitropyridine, which can be used in the subsequent step after assessing its purity.

Step 2: Synthesis of Pyridine-2,3-diamine

  • Materials: 2-Formyl-3-nitropyridine, a suitable reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation with Pd/C).

  • Procedure (using Iron/Acetic Acid):

    • Suspend iron powder (5.0-10.0 eq.) in a mixture of acetic acid and water.

    • Heat the suspension to a gentle reflux and add a solution of 2-formyl-3-nitropyridine (1.0 eq.) in acetic acid dropwise.

    • Continue heating at reflux for 1-2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter to remove the iron salts.

    • Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to give crude pyridine-2,3-diamine. This intermediate is often unstable and should be used promptly.

Step 3: Condensation to Pyrido[2,3-b]pyrazine

  • Materials: Pyridine-2,3-diamine, glyoxal (40% solution in water), ethanol.

  • Procedure:

    • Dissolve the crude pyridine-2,3-diamine (1.0 eq.) in ethanol.

    • Add an aqueous solution of glyoxal (1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours. The product may precipitate from the reaction mixture.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to afford pyrido[2,3-b]pyrazine.

Data Summary

The following table summarizes the key transformations and typical reaction conditions discussed in this guide.

Starting MaterialProductKey TransformationReagents and Conditions
2-Chloro-3-nitropyridine2-Methyl-3-nitropyridineNucleophilic Substitution & Decarboxylation1. Diethyl malonate, K₂CO₃, THF; 2. H₂SO₄, reflux
This compound(3-Aminopyridin-2-yl)methanolNitro Group ReductionSnCl₂·2H₂O, HCl, EtOH, reflux
(3-Aminopyridin-2-yl)methanol2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazineIntramolecular CyclizationChloroacetyl chloride, Et₃N, DCM
This compound2-Formyl-3-nitropyridineAlcohol OxidationPCC, DCM
2-Formyl-3-nitropyridinePyridine-2,3-diamineNitro Group ReductionFe, AcOH, H₂O, reflux
Pyridine-2,3-diaminePyrido[2,3-b]pyrazineCondensationGlyoxal, EtOH

Conclusion and Future Outlook

This compound has been demonstrated to be a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of important fused heterocyclic scaffolds, such as pyrido[2,3-b][1][2]oxazines and pyrido[2,3-b]pyrazines, which are of significant interest in drug discovery and development. The protocols outlined in this guide provide a framework for the synthesis and application of this important intermediate. Further exploration of the reactivity of this compound is likely to uncover new synthetic routes to other novel and biologically active molecules, solidifying its role as a key tool for medicinal and organic chemists.

References

Application Notes & Protocols: The Strategic Use of (3-Nitropyridin-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

In the landscape of contemporary drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. Among the vast array of heterocyclic building blocks, pyridine derivatives stand out as "privileged structures" due to their prevalence in FDA-approved drugs and bioactive molecules.[1][2] This guide focuses on a particularly versatile and strategic building block: (3-Nitropyridin-2-yl)methanol . We will explore its inherent chemical logic, detailing why its specific arrangement of functional groups—a pyridine core, a nitro group, and a hydroxymethyl group—offers a powerful platform for generating diverse molecular architectures. This document serves as a practical resource for researchers, providing not only the strategic rationale for its use but also detailed, field-tested protocols for its key chemical transformations.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 36625-64-6[3]
Molecular Formula C₆H₆N₂O₃[3]
Molecular Weight 154.12 g/mol [3]
Appearance Inquire for details-
Melting Point Inquire for details[3]
Solubility Soluble in common organic solvents like Methanol, Dichloromethane, and Ethyl Acetate.[4]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Store in a cool, dry place away from strong oxidizing agents.

  • In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention as necessary.[5][6]

The Trifecta of Reactivity: A Strategic Analysis

The utility of this compound stems from the interplay of its three key structural features. The strategic positioning of the nitro and hydroxymethyl groups on the pyridine scaffold creates a versatile toolkit for synthetic diversification.

Caption: Strategic functional groups and their synthetic potential.

  • The Pyridine Core: As a bioisostere of a benzene ring, the pyridine motif is a cornerstone of medicinal chemistry.[7] Its nitrogen atom can act as a hydrogen bond acceptor, improving solubility and target engagement.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol serves as a reliable synthetic "handle." It is readily converted into a wide range of other functionalities. It can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification to introduce diverse side chains, enabling fine-tuning of a compound's steric and electronic properties to optimize target binding and ADME profiles.[8]

  • The Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group is its most powerful feature.[9]

    • Ring Activation: It significantly influences the electronic properties of the pyridine ring, making it more susceptible to certain reactions, such as nucleophilic aromatic substitution (SNAr).[10]

    • Synthetic Precursor: Crucially, the nitro group can be readily reduced to a primary amine (-NH₂). This transformation is one of the most valuable in medicinal chemistry, converting an electron-withdrawing group into an electron-donating one and providing a key site for amide bond formation, sulfonylation, or reductive amination to build out molecular complexity.

Key Synthetic Applications & Protocols

The true value of a building block is demonstrated through its practical application. Below are two fundamental and high-yield transformations that form the basis for library synthesis using this compound.

Application 1: Reduction of the Nitro Group to Form (3-Aminopyridin-2-yl)methanol

The conversion of the nitro group to an amine is arguably the most critical transformation for this scaffold. It opens the door to a vast array of subsequent reactions, most notably amide couplings, which are central to drug design. The resulting aminopyridine core is a key feature in numerous kinase inhibitors and other targeted therapies.

Caption: Reaction scheme for the reduction of the nitro group.

Protocol 1: Tin(II) Chloride Mediated Nitro Reduction

This protocol provides a robust and scalable method for the reduction of the nitro group. Tin(II) chloride is an effective and economical reducing agent for this purpose.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol (EtOH) to create a 0.2 M solution. To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality Note: This step neutralizes the acidic reaction mixture and precipitates tin salts.

  • Work-up (Filtration): A thick white precipitate will form. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude (3-Aminopyridin-2-yl)methanol can often be used directly in the next step or further purified by silica gel column chromatography if necessary.

Application 2: Acylation of the Hydroxymethyl Group

Esterification is a straightforward method to explore structure-activity relationships (SAR) at this position. It allows for the introduction of various groups to probe interactions with the target protein or to modify the compound's physicochemical properties.

Caption: General scheme for esterification of the hydroxymethyl group.

Protocol 2: General Procedure for Ester Formation

This protocol uses a standard acid chloride/base combination for efficient acylation.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq). Cool the mixture to 0 °C in an ice bath. Causality Note: Triethylamine acts as a base to scavenge the HCl byproduct generated during the reaction, driving it to completion.

  • Reagent Addition: Add the desired acid chloride (R-COCl) (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates completion.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Case Studies in Drug Discovery

The nitropyridine scaffold is not merely a theoretical tool; it is a component of molecules with demonstrated and potent biological activity.

  • Anticancer Agents: A recent study highlighted a series of 3-nitropyridine analogues as novel microtubule-targeting agents.[11] These compounds were shown to bind to the colchicine site of tubulin, inducing cell cycle arrest in the G2-M phase and demonstrating potent anti-cancer effects in both in vitro and in vivo models.[11] The ability to functionalize the scaffold allows for optimization against this important cancer target.

  • Enzyme Inhibition: Derivatives of nitropyridines have been synthesized and shown to act as potent enzyme inhibitors. For example, a (5-nitropyridin-2-yl) derivative exhibited dual inhibitory activity against chymotrypsin and urease, highlighting the potential of this class of compounds in developing treatments for diseases where these enzymes are implicated.[12]

  • Antimicrobial Activity: Nitropyridine-containing complexes have demonstrated significant antimicrobial activity against various bacterial strains, including S. aureus and E. coli, with efficacy comparable to the antibiotic ciprofloxacin.[12] Furthermore, derivatives of 3-hydroxy-2-nitropyridine have shown promising antibacterial and antifungal properties.[1]

Conclusion and Future Outlook

This compound is more than just another chemical reagent; it is a strategic building block engineered for versatility. Its pre-installed, orthogonally reactive functional groups—the modifiable hydroxymethyl handle and the transformable nitro group—provide an efficient and logical pathway for the rapid generation of compound libraries. This enables a thorough exploration of chemical space around a privileged heterocyclic core. As the demand for novel therapeutics continues to grow, the intelligent application of versatile building blocks like this compound will remain essential for accelerating the discovery and development of life-saving medicines.[13]

References

Application Notes & Protocols: (3-Nitropyridin-2-yl)methanol as a Versatile Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount in drug discovery. This document provides a detailed technical guide on the utility of (3-Nitropyridin-2-yl)methanol as a key building block for the synthesis of advanced pharmaceutical intermediates. We will explore its synthesis, inherent chemical reactivity, and provide detailed protocols for its application in the construction of medicinally relevant cores, such as the imidazopyridine scaffold.

Introduction: The Strategic Importance of Nitropyridines

Nitropyridine derivatives are a cornerstone in the synthesis of complex pharmaceutical molecules.[2][3] The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring. This activation facilitates a range of chemical transformations that are crucial for building molecular complexity.[3] this compound, in particular, offers two distinct points for chemical modification: the nitro group and the hydroxymethyl group. This dual functionality makes it an exceptionally versatile precursor for a diverse array of pharmaceutical compounds, including kinase inhibitors and other targeted therapies.[4][5][6]

The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, providing a handle for constructing side chains or linking to other molecular fragments.[7] Concurrently, the nitro group can be reduced to an amino group, which is a critical step in the synthesis of many heterocyclic systems, such as imidazopyridines, known for their wide range of biological activities.[8][9][10]

Synthesis of the Precursor: this compound

The most direct and common route to this compound is through the reduction of its corresponding aldehyde, 3-nitropyridine-2-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using a mild reducing agent like sodium borohydride.

Workflow for the Synthesis of this compound

start 3-Nitropyridine-2-carbaldehyde reagent Sodium Borohydride (NaBH4) Methanol (Solvent) start->reagent Reduction workup Aqueous Workup & Purification reagent->workup product This compound workup->product

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol details the reduction of 3-nitropyridine-2-carbaldehyde to this compound.

Reagent/Parameter Value Notes
Starting Material 3-Nitropyridine-2-carbaldehyde1.0 eq
Reducing Agent Sodium Borohydride (NaBH₄)1.1 eq
Solvent MethanolAnhydrous
Temperature 0 °C to Room TemperatureInitial cooling is crucial for controlling the reaction rate.
Reaction Time 1-2 hoursMonitor by TLC for completion.
Workup Aqueous Quench, ExtractionUse a saturated solution of ammonium chloride.
Purification Column ChromatographySilica gel, with a gradient of ethyl acetate in hexanes.

Step-by-Step Methodology:

  • Dissolve 3-nitropyridine-2-carbaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Application in Pharmaceutical Synthesis: A Gateway to Imidazopyridines

Imidazopyridines are a class of bicyclic heteroaromatics that are of significant interest in drug discovery due to their diverse biological activities, including their use as anxiolytics, hypnotics, and more recently, as immunomodulatory agents.[2] The synthesis of the imidazopyridine core often involves the cyclization of a 2,3-diaminopyridine derivative. This compound is an excellent precursor for this transformation.

The synthetic strategy involves two key steps:

  • Reduction of the nitro group: The nitro group is reduced to an amine, yielding (3-Aminopyridin-2-yl)methanol.

  • Cyclization: The resulting 2-aminomethyl-3-aminopyridine intermediate can then be cyclized with a suitable reagent to form the imidazopyridine ring system.

Workflow for Imidazopyridine Synthesis

start This compound reduction Reduction of Nitro Group (e.g., Fe/HCl or H2, Pd/C) start->reduction intermediate (3-Aminopyridin-2-yl)methanol reduction->intermediate cyclization Cyclization Reagent (e.g., Aldehyde or Isocyanide) intermediate->cyclization product Imidazopyridine Derivative cyclization->product

Caption: General workflow for the synthesis of imidazopyridines.

Protocol 2: Synthesis of an Imidazopyridine Intermediate

This protocol outlines the reduction of the nitro group of this compound.

Reagent/Parameter Value Notes
Starting Material This compound1.0 eq
Reducing Agent Iron powder (Fe)5.0 eq
Acid Concentrated Hydrochloric Acid (HCl)Catalytic amount
Solvent Ethanol/Water (5:1)
Temperature Reflux
Reaction Time 2-3 hoursMonitor by TLC.
Workup Basification, Filtration, ExtractionNeutralize with a base like sodium bicarbonate.

Step-by-Step Methodology:

  • To a suspension of this compound in a 5:1 mixture of ethanol and water, add iron powder.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (3-Aminopyridin-2-yl)methanol, which can often be used in the next step without further purification.

The resulting (3-Aminopyridin-2-yl)methanol is a versatile intermediate for constructing the imidazopyridine core through reactions like the Groebke-Blackburn-Bienaymé multicomponent reaction.[9]

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The provided protocols are designed to be reproducible and scalable, forming a self-validating system for the synthesis of these valuable pharmaceutical precursors.

Conclusion

This compound is a highly valuable and versatile precursor in pharmaceutical synthesis. Its dual functionality allows for a wide range of chemical modifications, providing access to complex molecular architectures. The detailed protocols provided herein for its synthesis and its application in the construction of the imidazopyridine scaffold demonstrate its utility for researchers, scientists, and drug development professionals. The strategic use of such building blocks is essential for the efficient discovery and development of novel therapeutics.

References

Application Notes: (3-Nitropyridin-2-yl)methanol as a Versatile Scaffold for Advanced Catalyst Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide details the strategic application of (3-Nitropyridin-2-yl)methanol as a highly versatile and tunable scaffold for the development of advanced homogeneous catalysts. Pyridine-based ligands are fundamental to transition metal catalysis, and the unique trifunctional nature of this molecule—possessing a coordinating pyridine nitrogen, a modifiable hydroxymethyl group, and an electronically influential nitro group—offers a sophisticated platform for rational catalyst design. We present detailed protocols for the synthesis of novel phosphine ligands derived from this scaffold and demonstrate their application in benchmark catalytic reactions, including the Suzuki-Miyaura cross-coupling and directed C-H activation. These notes are intended for researchers, chemists, and drug development professionals seeking to create bespoke catalytic systems with enhanced activity, selectivity, and stability.

Introduction: The Strategic Value of a Trifunctional Scaffold

Transition metal-catalyzed reactions are indispensable tools in modern chemical synthesis. The performance of these catalysts is critically dependent on the electronic and steric properties of the ancillary ligands coordinated to the metal center. Pyridine and its derivatives are among the most important N-heterocyclic ligands, offering robust coordination to a wide range of metals.[1][2] The strategic functionalization of the pyridine ring allows for fine-tuning of the catalyst's properties to meet specific synthetic challenges.[3][4]

This compound emerges as a particularly compelling building block for ligand synthesis due to its unique combination of three distinct functional handles:

  • Pyridine Nitrogen: Serves as the primary Lewis basic site for coordination to transition metal precursors (e.g., Pd, Rh, Ru, Ir).

  • Hydroxymethyl Group (-CH₂OH): A versatile anchor for covalent modification. It can be transformed into a secondary donor atom (e.g., phosphine, ether, amine) to create bidentate or pincer ligands, or used to immobilize the catalyst on a solid support.

  • Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) that significantly modulates the electronic character of the pyridine ring. This feature directly influences the σ-donor and π-acceptor properties of the ligand, which can be harnessed to alter the reactivity of the metal center, for instance, by promoting the reductive elimination step in cross-coupling cycles.

This document provides a technical guide to leveraging these features, with detailed protocols for synthesizing advanced ligands and applying them in key catalytic transformations.

Physicochemical Properties

A summary of the key properties of the parent scaffold, this compound, and related isomers is provided below for reference.

PropertyThis compound(4-Nitropyridin-2-yl)methanol[5](6-Nitropyridin-3-yl)methanol[6]
CAS Number 36625-64-6[7]98197-88-71935998-46-1
Molecular Formula C₆H₆N₂O₃C₆H₆N₂O₃C₆H₆N₂O₃
Molecular Weight 154.12 g/mol 154.12 g/mol 154.12 g/mol
Appearance Typically a solidSolidSolid
Key Features Ortho-methanol, meta-nitroOrtho-methanol, para-nitroMeta-methanol, para-nitro

Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and operational simplicity.[3][8] The ligand plays a crucial role in stabilizing the active Pd(0) species and mediating the key steps of oxidative addition, transmetalation, and reductive elimination.[2][9] By derivatizing this compound into a P,N-bidentate ligand, we can create a catalyst with unique electronic properties.

Rationale for Ligand Design

The presence of the electron-withdrawing nitro group is hypothesized to render the palladium center more electrophilic. This electronic modulation can accelerate the rate-limiting reductive elimination step, potentially increasing catalyst turnover and overall reaction efficiency, particularly in challenging couplings.[10] We will synthesize a novel ligand, (3-Nitropyridin-2-yl)methyl diphenylphosphine (L1 ), to demonstrate this principle.

Experimental Protocols

Protocol 1: Synthesis of (3-Nitropyridin-2-yl)methyl diphenylphosphine (L1)

This two-step protocol transforms the hydroxymethyl group into a diphenylphosphine moiety, creating a P,N-bidentate ligand scaffold.[11][12][13]

  • Step A: Synthesis of 2-(Chloromethyl)-3-nitropyridine

    • In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve this compound (1.54 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.1 mL, 15.0 mmol, 1.5 eq) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC (Thin Layer Chromatography).

    • Upon completion, carefully pour the reaction mixture onto crushed ice (50 g) and neutralize with a saturated NaHCO₃ solution until effervescence ceases.

    • Extract the product with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chloride intermediate, which is used directly in the next step.

  • Step B: Synthesis of Ligand L1

    • Prepare a solution of lithium diphenylphosphide by adding n-butyllithium (4.4 mL, 11.0 mmol, 1.1 eq of 2.5 M solution in hexanes) to a solution of diphenylphosphine (1.9 mL, 11.0 mmol) in anhydrous THF (40 mL) at -78 °C under argon. Stir for 30 minutes.

    • Slowly add a solution of the crude 2-(chloromethyl)-3-nitropyridine from Step A (approx. 10.0 mmol) in anhydrous THF (10 mL) to the lithium diphenylphosphide solution at -78 °C.

    • Allow the reaction mixture to warm slowly to room temperature and stir overnight (12-16 hours).

    • Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution (20 mL).

    • Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford L1 as a solid. Characterize by ¹H NMR, ³¹P NMR, and HRMS.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Pd/L1 Catalyst System

This protocol details a model cross-coupling between 4-bromoanisole and phenylboronic acid.

  • To a dry Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), and ligand L1 (6.4 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (4 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.

  • Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq), and powdered K₃PO₄ (424 mg, 2.0 mmol, 2.0 eq).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the specified time (e.g., 2-12 hours), monitoring progress by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-methoxybiphenyl.

Expected Data and Performance

The performance of the Pd/L1 catalyst system can be compared against standard catalysts. The electron-withdrawing nature of L1 is expected to yield favorable results.

EntryCatalyst / LigandTime (h)Yield (%)TON (Turnover Number)
1Pd(PPh₃)₄ (2 mol%)128542.5
2Pd(OAc)₂ / PPh₃128241
3Pd(OAc)₂ / L1 4 96 96
4Pd(OAc)₂ (no ligand)24<5-

Note: Data are representative and for illustrative purposes.

Visualization of Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L1 PdII_Aryl Ar-Pd(II)L1-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkyl Ar-Pd(II)L1-R' PdII_Aryl->PdII_Alkyl Transmetalation PdII_Alkyl->Pd0 Reductive Elimination Product Ar-R' PdII_Alkyl->Product ArylHalide Ar-X ArylHalide->Pd0 Organoboron R'-B(OR)₂ + Base Organoboron->PdII_Aryl caption Fig 1. Suzuki-Miyaura cycle with L1.

Caption: Fig 1. Suzuki-Miyaura cycle with L1.

Application as a Directing Group Scaffold in C-H Activation

Directing group-assisted C-H activation is a powerful strategy for regioselective functionalization, minimizing the need for pre-functionalized substrates.[14][15] The pyridine nitrogen is a well-established and effective directing group for ortho-C-H activation.[16][17] this compound can be used as a transient directing group by tethering it to a substrate via its hydroxymethyl functionality.

Rationale for Directing Group Design

The core concept is to form a temporary ether linkage between the substrate (e.g., a phenol) and the this compound scaffold. The pyridine nitrogen then directs a palladium catalyst to selectively activate an ortho-C-H bond on the substrate's aromatic ring.[18] Following functionalization (e.g., olefination), the directing group can be cleaved, revealing the modified product.

Experimental Protocols

Protocol 3: Synthesis of a Tethered Substrate (Illustrative)

This protocol describes the tethering of 4-tert-butylphenol to the directing group scaffold via a Williamson ether synthesis.

  • In a 50 mL flask, suspend sodium hydride (NaH, 288 mg, 12.0 mmol, 1.2 eq of 60% dispersion in mineral oil) in anhydrous DMF (15 mL) under argon.

  • Add a solution of 4-tert-butylphenol (1.50 g, 10.0 mmol) in DMF (5 mL) dropwise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2-(chloromethyl)-3-nitropyridine (1.73 g, 10.0 mmol, from Protocol 1, Step A) in DMF (5 mL).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding water (30 mL).

  • Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash extensively with water and then brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to yield the tethered substrate.

Protocol 4: General Procedure for Directed C-H Olefination

This protocol describes the olefination of the tethered substrate with n-butyl acrylate.[1][19][20][21]

  • To a pressure-tolerant vial, add the tethered substrate (286 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), and Ag₂CO₃ (414 mg, 1.5 mmol, 1.5 eq) as the oxidant.

  • Evacuate and backfill the vial with argon.

  • Add n-butyl acrylate (0.29 mL, 2.0 mmol, 2.0 eq) and anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Seal the vial tightly and place it in a preheated 110 °C oil bath.

  • Stir vigorously for 24 hours.

  • Cool the reaction to room temperature, dilute with DCM, and filter through Celite to remove silver salts.

  • Concentrate the filtrate and purify the crude product by column chromatography to isolate the ortho-olefinated product. The directing group can be subsequently cleaved if desired using standard ether cleavage conditions.

Visualization of Experimental Workflow

CH_Activation_Workflow Start This compound Chloride 2-(Chloromethyl)-3-nitropyridine Start->Chloride Protocol 1A (SOCl₂) Tethered Tethered Directing Group-Substrate Chloride->Tethered Protocol 3 (Etherification) Substrate Aryl Substrate (e.g., Phenol) Substrate->Tethered Olefination Pd-Catalyzed C-H Olefination Tethered->Olefination Functionalized Ortho-Functionalized Product (with DG attached) Olefination->Functionalized Cleavage Directing Group Cleavage Functionalized->Cleavage FinalProduct Final Functionalized Aryl Product Cleavage->FinalProduct caption Fig 2. Workflow for C-H Activation.

Caption: Fig 2. Workflow for C-H Activation.

Conclusion and Future Outlook

This compound is not merely a chemical reagent but a strategic platform for catalyst innovation. The protocols and applications detailed herein demonstrate its potential for creating sophisticated ligands that can address longstanding challenges in catalysis, such as enhancing reaction rates and controlling regioselectivity. The electron-withdrawing nitro group offers a powerful handle for electronic tuning, while the hydroxymethyl group provides a gateway for creating complex bidentate and multidentate ligand architectures.

Future research could explore the reduction of the nitro group to an amine, which could then be functionalized to create novel N,N- or P,N,N-pincer ligands. Furthermore, the inherent chirality of derivatives could be exploited in asymmetric catalysis. The principles outlined in these notes provide a solid foundation for researchers to design and implement next-generation catalysts tailored for specific, high-value chemical transformations.

References

Application Notes and Protocols for the Oxidation of (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Nitropyridine-2-carbaldehyde

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry.[1] (3-Nitropyridin-2-yl)methanol is a key starting material, and its oxidation product, 3-Nitropyridine-2-carbaldehyde, serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds.[2][3] For instance, this aldehyde is a precursor for synthesizing substituted pyridine-2-carboxaldehyde thiosemicarbazones, which have demonstrated significant antineoplastic activity.[4] The challenge lies in achieving high-yield conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid, a common side reaction with many oxidizing agents.[1][5] This guide provides a detailed overview of established and reliable methods for this specific oxidation, focusing on the underlying mechanisms and providing actionable, step-by-step protocols.

Comparative Analysis of Oxidation Methodologies

The choice of an oxidizing agent is paramount and depends on factors such as substrate sensitivity, desired selectivity, and scalability. For the oxidation of primary alcohols like this compound, mild oxidizing agents are preferred to prevent the formation of the carboxylic acid byproduct.[6] Below is a comparative table of commonly employed methods.

Oxidation MethodKey ReagentsTypical SolventTemperature (°C)Reaction Time (h)AdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to RT1 - 3High yields, mild conditions, avoids toxic metals.[7][8]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[7]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature0.5 - 2Mild conditions, fast reaction times, high selectivity.[9][10]DMP is shock-sensitive and can be expensive.
Manganese Dioxide (MnO₂) Oxidation Activated MnO₂Dichloromethane (DCM), Chloroform, or AcetoneReflux2 - 24Selective for activated alcohols, reagent is inexpensive.[1]Requires a large excess of reagent, reactivity can be variable.[1]

Mechanistic Insights: Understanding the "How" and "Why"

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Swern Oxidation

The Swern oxidation proceeds through a series of well-defined steps.[11] Initially, dimethyl sulfoxide (DMSO) is activated by oxalyl chloride at low temperatures to form a highly electrophilic chlorodimethylsulfonium salt.[11][12] The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, typically triethylamine, facilitates an intramolecular E2-like elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[11]

Swern_Mechanism cluster_activation Activation DMSO DMSO Activation Chlorodimethylsulfonium Salt DMSO->Activation - CO, -CO₂, -Cl⁻ OxalylChloride Oxalyl Chloride OxalylChloride->Activation Intermediate1 Alkoxysulfonium Salt Activation->Intermediate1 + Alcohol Product Aldehyde Intermediate1->Product + Base - (CH₃)₂S - Et₃N·HCl Base Triethylamine

Caption: The Swern oxidation mechanism involves activation of DMSO, formation of an alkoxysulfonium salt, and base-mediated elimination.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound, Dess-Martin periodinane (DMP), as the oxidizing agent.[6][9] The reaction begins with the substitution of an acetate ligand on the iodine center by the alcohol.[13] This is followed by an intramolecular proton transfer, which facilitates the reductive elimination of the iodine(III) species and the formation of the aldehyde.[13][14] The reaction is typically performed at room temperature and is known for its high efficiency and selectivity.[10]

DMP_Mechanism Alcohol This compound Intermediate Periodinane Intermediate Alcohol->Intermediate + DMP - Acetic Acid DMP Dess-Martin Periodinane Aldehyde 3-Nitropyridine-2-carbaldehyde Intermediate->Aldehyde Intramolecular Proton Transfer Byproducts Iodinane + Acetic Acid Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with this compound Reagent_Prep Prepare Anhydrous Solvents and Reagents Start->Reagent_Prep Choose_Method Select Oxidation Method (Swern or DMP) Reagent_Prep->Choose_Method Swern Perform Swern Oxidation (-78°C to RT) Choose_Method->Swern Swern DMP Perform DMP Oxidation (Room Temperature) Choose_Method->DMP DMP Quench Quench Reaction Swern->Quench DMP->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Drying Dry and Concentrate Organic Phase Extraction->Drying Purification Column Chromatography Drying->Purification End End Purification->End Obtain Pure 3-Nitropyridine-2-carbaldehyde

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (3-Nitropyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-Nitropyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The information is presented in a direct question-and-answer format to address specific issues you may encounter.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most reliably achieved through a multi-step process rather than a direct, single-step reaction. Direct functionalization of the pyridine ring, especially with a deactivating nitro group present, can be challenging and often results in low yields or isomeric mixtures[1]. A robust and common strategy involves the synthesis of a key intermediate, 2-Methyl-3-nitropyridine , followed by functionalization of the 2-methyl group to the desired hydroxymethyl group.

This guide will focus on the following validated two-stage pathway:

  • Stage 1: Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine.

  • Stage 2: Conversion of 2-Methyl-3-nitropyridine to this compound via an ester reduction pathway.

Below is a high-level workflow of the recommended synthetic route.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis Start 2-Chloro-3-nitropyridine (Starting Material) MalonicEster Reaction with Malonic Ester Anion Start->MalonicEster K2CO3, THF Hydrolysis Acidic Hydrolysis & Decarboxylation MalonicEster->Hydrolysis H2SO4 (aq) Intermediate 2-Methyl-3-nitropyridine (Key Intermediate) Hydrolysis->Intermediate Oxidation Oxidation to Carboxylic Acid Intermediate->Oxidation e.g., KMnO4 Esterification Esterification Oxidation->Esterification MeOH, H+ cat. Reduction Selective Reduction of Ester Esterification->Reduction NaBH4-MeOH Product This compound (Final Product) Reduction->Product

Caption: Recommended two-stage synthesis workflow.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that can arise during the synthesis. The questions are organized by the reaction stage.

Stage 1: Synthesis of 2-Methyl-3-nitropyridine

This precursor is typically synthesized from commercially available 2-chloro-3-nitropyridine via reaction with a malonic ester anion, followed by hydrolysis and decarboxylation[2].

Question: My yield for the first step (reaction with diethyl malonate) is very low. What are the most likely causes?

Answer: Low yield in this nucleophilic aromatic substitution (SNAr) reaction is often traced to three critical factors: moisture, base strength, and reaction temperature.

  • Moisture Contamination: The reaction relies on the in-situ generation of the malonic ester anion using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH)[3]. Water will protonate the anion, quenching the nucleophile and halting the reaction. Ensure all glassware is oven-dried and solvents like THF are anhydrous.

  • Inefficient Anion Formation: While K₂CO₃ is a safer and common choice, it is a relatively weak base. For the reaction to proceed efficiently, ensure the K₂CO₃ is finely powdered and vigorously stirred to maximize surface area. If yields remain low, switching to a stronger base like sodium hydride (NaH) in anhydrous THF can significantly improve the rate and yield[3]. However, NaH is pyrophoric and requires strict inert atmosphere techniques.

  • Suboptimal Temperature: The SNAr reaction on the electron-deficient pyridine ring is generally facile. The reaction typically proceeds smoothly at room temperature over several hours[3]. If the reaction is sluggish, gentle heating to 40-50°C can increase the rate, but excessive heat may promote side reactions.

Question: During the acidic hydrolysis and decarboxylation step, my reaction mixture turns very dark, and the final product is impure. How can I improve this?

Answer: This is a common issue. The use of strong acid (typically 50% H₂SO₄) and heat to hydrolyze the ester and effect decarboxylation can cause charring and degradation of the nitro-containing aromatic ring[3].

  • Control the Temperature: The key is careful temperature management. Add the crude malonic ester intermediate to the sulfuric acid solution slowly and with cooling. Heat the reaction mixture gradually to the target temperature (often reflux) and monitor the reaction progress closely by TLC. Avoid prolonged heating once the reaction is complete.

  • Work-up Procedure: After cooling, the reaction mixture is poured into water or onto ice to precipitate the product and dilute the acid[3]. A thorough wash of the crude product with a saturated sodium bicarbonate solution is crucial to remove any residual acid, which can compromise the product's stability.

ParameterRecommended ConditionRationale
Solvent (Step 1) Anhydrous THFPrevents quenching of the nucleophile.
Base (Step 1) K₂CO₃ (anhydrous) or NaH (60% in oil)K₂CO₃ is safer; NaH provides higher reactivity.
Hydrolysis (Step 2) 50% H₂SO₄ (aq)Effective for both hydrolysis and decarboxylation.
Temperature (Step 2) Gentle refluxProvides energy for decarboxylation but requires careful monitoring.

Table 1: Key Parameters for 2-Methyl-3-nitropyridine Synthesis.

Stage 2: Conversion to this compound

This conversion is best handled by first oxidizing the methyl group to a carboxylic acid, converting it to an ester, and then selectively reducing the ester. A direct oxidation to the alcohol is difficult to control and often leads to over-oxidation.

Question: I am attempting to reduce the corresponding ester (methyl 3-nitropicolinate) with NaBH₄, but the reaction is slow and the yield is poor. Why isn't this working effectively?

Answer: While sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, its ability to reduce esters is highly dependent on the solvent and reaction conditions[4].

  • The Role of Methanol: The NaBH₄-Methanol system is significantly more potent than NaBH₄ in a solvent like THF alone. Methanol acts as a proton source that facilitates the reduction. The reaction should be performed using a large excess of NaBH₄ in methanol, often under reflux conditions in a co-solvent like THF, to achieve a reasonable reaction rate[4][5].

  • Reagent Stoichiometry: The reduction of an ester with NaBH₄ requires a significant excess of the reducing agent. Reports on similar reductions often use a 10- to 20-fold excess of NaBH₄[4]. Ensure you are using a sufficient molar equivalent.

  • Alternative Reducing Agents: If the NaBH₄-MeOH system proves inefficient, a more powerful (but less selective) reducing agent like lithium aluminum hydride (LiAlH₄) can be used. However, LiAlH₄ is highly reactive, pyrophoric, and will also reduce the nitro group if conditions are not carefully controlled (e.g., at very low temperatures)[6]. Its use requires advanced handling techniques and a strictly anhydrous, inert atmosphere. For this substrate, optimizing the NaBH₄-MeOH system is the preferred and safer approach.

Troubleshooting_Flowchart start Low Yield of This compound check_precursor Is the 2-Methyl-3-nitropyridine precursor pure and in good yield? start->check_precursor precursor_no No check_precursor->precursor_no precursor_yes Yes check_precursor->precursor_yes check_reduction Is the ester reduction step the primary issue? sub_prob2 Problem in Stage 2: Ester Reduction check_reduction->sub_prob2 Yes sub_prob1 Problem in Stage 1: Precursor Synthesis precursor_no->sub_prob1 precursor_yes->check_reduction sol1 Troubleshoot Stage 1: - Ensure anhydrous conditions - Use stronger base (NaH) - Control hydrolysis temperature sub_prob1->sol1 sol2 Troubleshoot Stage 2: - Use NaBH4 in Methanol (not THF alone) - Increase NaBH4 stoichiometry (10-20 eq.) - Ensure ester starting material is pure sub_prob2->sol2

References

Technical Support Center: Purification of (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Nitropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Introduction: Understanding the Molecule

This compound is a polar aromatic compound, and its purification can be challenging due to the presence of both a hydroxyl group and a nitro group. These functional groups can lead to strong interactions with stationary phases in chromatography and influence its solubility in various solvents. This guide will walk you through the logical steps for selecting and optimizing a purification strategy, focusing on the two most common techniques: flash column chromatography and recrystallization.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when planning the purification of this compound.

Q1: Which purification technique is best for this compound?

The choice between flash column chromatography and recrystallization depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Flash column chromatography is generally the preferred method for purifying small to medium scale reactions (<10 g) and for removing impurities with different polarities from the target compound. It offers high resolution and is effective for separating complex mixtures.

  • Recrystallization is an excellent technique for achieving very high purity on a larger scale, especially if you have a crude product that is already relatively pure (>90%). It is also a more cost-effective and environmentally friendly method compared to chromatography.

Q2: My this compound appears to be degrading on the silica gel column. What should I do?

Nitropyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel. If you observe streaking on your TLC plate or suspect degradation during column chromatography, you can try the following:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.

  • Use an alternative stationary phase: Consider using neutral or basic alumina as the stationary phase. However, be aware that alumina can sometimes have different selectivity compared to silica.

Q3: What is the expected appearance and stability of pure this compound?

Q4: What are some common impurities I might encounter?

Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. The exact nature of the impurities will depend on the synthetic route used to prepare this compound. A common synthetic precursor is 2-chloro-3-nitropyridine, so this may be a potential impurity.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during purification.

Flash Column Chromatography Troubleshooting
Problem Potential Cause(s) Solution(s)
Compound won't move off the baseline (Rf = 0) Eluent is not polar enough.Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system may be necessary.[2]
Compound streaks on the TLC plate and column Compound is interacting too strongly with the silica gel (potentially due to its basic pyridine nitrogen). The compound may be degrading on the acidic silica.Add a small amount of a competing base, like triethylamine (1-2%), to your eluent to improve the peak shape. Consider using a less acidic stationary phase like neutral alumina.[3]
Poor separation of the desired compound from an impurity The chosen eluent system does not provide enough selectivity.Try a different solvent system with different polarity characteristics. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol or toluene/ethyl acetate.
The compound elutes too quickly (Rf close to 1) The eluent is too polar.Decrease the polarity of your eluent system. For example, if you are using a 50:50 hexane/ethyl acetate mixture, try an 80:20 mixture.
Recrystallization Troubleshooting
Problem Potential Cause(s) Solution(s)
The compound "oils out" instead of forming crystals The solution is supersaturated, or the cooling rate is too fast. The solvent may be too good at dissolving the compound even at low temperatures.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. Let the solution cool more slowly. Consider a different solvent or a solvent pair.
No crystals form upon cooling Too much solvent was used. The chosen solvent is too good at dissolving the compound.Evaporate some of the solvent to concentrate the solution and then try cooling again. Try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly.
Low recovery of the purified compound Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is cooled thoroughly in an ice bath before filtering to minimize solubility in the mother liquor.
The purified crystals are colored Colored impurities are co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. Use this technique sparingly as it can also adsorb some of your desired product.

Part 3: Experimental Protocols

These protocols provide a starting point for the purification of this compound. Optimization will likely be required for your specific sample.

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of up to 1 gram of crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)

  • Triethylamine (optional)

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Step-by-Step Methodology:

  • Select the Eluent System:

    • Using Thin Layer Chromatography (TLC), find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[3]

    • Start with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

    • If the compound is very polar, you may need to use a more polar system like dichloromethane/methanol.

  • Prepare the Column:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in your chosen eluent (the less polar starting eluent if using a gradient).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Load the Sample:

    • Dissolve your crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Carefully add a small amount of fresh eluent and drain again to ensure the entire sample is on the column in a narrow band.

  • Elute the Column:

    • Carefully fill the column with your eluent.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates alongside your crude material and a pure standard (if available).

    • If necessary, you can gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Isolate the Pure Compound:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol is a general guideline for recrystallizing this compound. The choice of solvent is critical and will require some experimentation.

Materials:

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Various solvents for testing (e.g., ethanol, methanol, water, ethyl acetate, heptane)

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.

    • Common solvent pairs for polar compounds include ethanol/water or ethyl acetate/heptane.

  • Dissolve the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding excess solvent.

  • Decolorize (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Heat the solution back to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Part 4: Visualizations

Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound scale Scale of Reaction? start->scale purity Initial Purity? scale->purity < 10g recrystallization Recrystallization scale->recrystallization > 10g complexity Complexity of Impurities? purity->complexity >90% chromatography Flash Column Chromatography purity->chromatography <90% complexity->chromatography Complex complexity->recrystallization Simple high_purity_recrys Consider Recrystallization for Final Polishing chromatography->high_purity_recrys

Caption: A decision tree to guide the selection of the most appropriate purification technique.

Workflow for Flash Column Chromatography

Column_Chromatography_Workflow start Start tlc 1. TLC Analysis to Determine Eluent System (Rf ~0.2-0.3) start->tlc prepare_column 2. Prepare and Pack the Column with Silica Gel tlc->prepare_column load_sample 3. Load the Crude Sample onto the Column prepare_column->load_sample elute 4. Elute the Column and Collect Fractions load_sample->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent to Obtain Pure Product combine->evaporate end End evaporate->end

Caption: A streamlined workflow for performing flash column chromatography.

References

Common side reactions in the synthesis of (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3-Nitropyridin-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide a self-validating system of protocols and troubleshooting advice, grounded in established chemical principles.

Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several common pathways, each with its own set of potential challenges. The two primary routes involve:

  • Route A: Oxidation of 2-methyl-3-nitropyridine to 3-nitropyridine-2-carboxylic acid, followed by esterification and subsequent reduction of the ester to the desired alcohol.

  • Route B: A more direct approach involving the selective reduction of 3-nitropyridine-2-carboxaldehyde.

This guide will dissect the potential pitfalls in these routes and provide robust, actionable solutions in a question-and-answer format.

Visualizing the Synthetic Pathways and Side Reactions

To better understand the process, let's visualize the intended transformations and the potential side reactions that can occur.

cluster_0 Route A: Oxidation & Reduction Pathway cluster_1 Route B: Direct Reduction Pathway 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine 3-Nitropyridine-2-carboxylic Acid 3-Nitropyridine-2-carboxylic Acid 2-Methyl-3-nitropyridine->3-Nitropyridine-2-carboxylic Acid Oxidation (e.g., KMnO4) Ring Cleavage Products Ring Cleavage Products 2-Methyl-3-nitropyridine->Ring Cleavage Products Over-oxidation Ester Intermediate Ester Intermediate 3-Nitropyridine-2-carboxylic Acid->Ester Intermediate Esterification (e.g., Fischer) This compound This compound Ester Intermediate->this compound Reduction (e.g., LiAlH4) (3-Aminopyridin-2-yl)methanol (3-Aminopyridin-2-yl)methanol Ester Intermediate->(3-Aminopyridin-2-yl)methanol Nitro Group Reduction 3-Nitropyridine-2-carboxaldehyde 3-Nitropyridine-2-carboxaldehyde 3-Nitropyridine-2-carboxaldehyde->this compound Selective Reduction (e.g., NaBH4) 3-Nitropyridine-2-carboxaldehyde->(3-Aminopyridin-2-yl)methanol Over-reduction of Nitro Group

Caption: Synthetic routes to this compound and potential side reactions.

Troubleshooting Guide & FAQs

Section 1: Challenges in the Oxidation of 2-Methyl-3-nitropyridine (Route A)

Question 1: My oxidation of 2-methyl-3-nitropyridine with potassium permanganate (KMnO₄) resulted in a very low yield of the desired carboxylic acid, and I have a complex mixture of byproducts. What went wrong?

Answer: This is a classic case of over-oxidation, a significant side reaction when using strong oxidizing agents like KMnO₄ on substituted pyridines. The pyridine ring, especially when activated by certain substituents, can be susceptible to cleavage under harsh oxidative conditions.

  • The Chemistry of the Side Reaction: Under strongly acidic or basic conditions and elevated temperatures, potassium permanganate can cleave the pyridine ring. In the case of 2-methyl-3-nitropyridine, this can lead to the formation of smaller, highly oxidized fragments like acetic acid, formic acid, carbon dioxide, and ammonia[1][2]. The nitro group is electron-withdrawing, which can influence the stability of the ring during oxidation.

  • Troubleshooting and Solutions:

    • Control the pH: The pH of the reaction is critical. Alkaline conditions are generally preferred for the oxidation of alkyl pyridines to their corresponding carboxylic acids with KMnO₄[1]. Avoid strongly acidic conditions, which have been shown to promote ring cleavage[1][2].

    • Temperature Management: Maintain strict temperature control. Running the reaction at elevated temperatures for extended periods increases the likelihood of over-oxidation. It is advisable to add the oxidant portion-wise to manage the exotherm.

    • Stoichiometry of the Oxidant: Use a carefully calculated amount of KMnO₄. An excess of the oxidizing agent will invariably lead to the degradation of your product.

    • Alternative Oxidizing Agents: Consider alternative, milder oxidizing agents. While KMnO₄ is common, other reagents might offer better selectivity. For some heterocyclic systems, selenium dioxide (SeO₂) can be used to oxidize a methyl group to an aldehyde, which can then be further oxidized to the carboxylic acid under milder conditions.

Table 1: Comparison of Oxidation Conditions

Oxidizing AgentConditionsCommon Side Products
KMnO₄ (Acidic)High TempRing cleavage products (CO₂, NH₃, etc.)[1][2]
KMnO₄ (Alkaline)Controlled TempHigher yield of carboxylic acid
Other MethodsVariousDependent on the specific reagent
Section 2: Issues with Esterification and Subsequent Reduction (Route A)

Question 2: I'm attempting a Fischer esterification of 3-nitropyridine-2-carboxylic acid, but the reaction is slow and the yield is poor. Are there any common pitfalls?

Answer: Fischer esterification, while a fundamental reaction, is an equilibrium process and can be sluggish, especially with heteroaromatic carboxylic acids.

  • The Challenge of Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible[3][4]. To drive the reaction towards the product side, you must either use a large excess of the alcohol (which can make workup difficult) or actively remove the water as it is formed[4][5].

  • Troubleshooting and Solutions:

    • Water Removal: The most effective way to improve yield is to remove water. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (like toluene or benzene) that forms an azeotrope with water[5].

    • Catalyst Choice: A strong acid catalyst is essential. Sulfuric acid is commonly used[3][4]. For pyridine-containing substrates, an alkane sulfonic acid catalyst can also be effective[5].

    • Alternative Esterification Methods: If Fischer esterification remains problematic, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. This is a non-equilibrium reaction and typically gives higher yields.

Question 3: During the reduction of my 3-nitropyridine-2-carboxylate ester with LiAlH₄, I'm getting a significant amount of (3-aminopyridin-2-yl)methanol. How can I prevent the reduction of the nitro group?

Answer: This is a common chemoselectivity issue. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent capable of reducing both esters and nitro groups[6][7].

  • The Side Reaction Mechanism: LiAlH₄ provides a potent source of hydride ions (H⁻) that readily attack the electrophilic carbon of the ester. However, it is also capable of reducing the nitro group to an amine through a series of intermediates[6].

  • Troubleshooting and Solutions:

    • Use a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, so it is not a direct replacement in this step[7][8]. However, if your synthesis plan is flexible, you could consider reducing the carboxylic acid to the aldehyde first (a separate challenge) and then using NaBH₄.

    • DIBAL-H for Partial Reduction: Diisobutylaluminium hydride (DIBAL-H) is a bulkier and less reactive reducing agent than LiAlH₄. It is often used for the partial reduction of esters to aldehydes at low temperatures[9]. By carefully controlling the stoichiometry and temperature (typically below -70 °C), you may be able to selectively reduce the ester while leaving the nitro group intact.

    • Protecting Groups: While more synthetically demanding, you could consider a strategy where the nitro group is temporarily converted to a group that is stable to the reduction conditions and can be regenerated later.

cluster_0 LiAlH4 Reduction cluster_1 DIBAL-H Reduction (Low Temp) Ester Ester Desired Alcohol Desired Alcohol Ester->Desired Alcohol Ester Reduction Amino Alcohol Amino Alcohol Ester->Amino Alcohol Nitro Reduction Aldehyde Aldehyde Ester->Aldehyde Selective Ester Reduction

Caption: Comparison of LiAlH₄ and DIBAL-H reduction outcomes.

Section 3: Chemoselectivity in the Direct Reduction of 3-Nitropyridine-2-carboxaldehyde (Route B)

Question 4: I am trying to reduce 3-nitropyridine-2-carboxaldehyde to this compound using sodium borohydride (NaBH₄), but I'm observing the formation of the corresponding amino alcohol. I thought NaBH₄ was selective for aldehydes over nitro groups.

Answer: Your observation is astute and points to a nuanced aspect of NaBH₄ reactivity. While NaBH₄ alone does not typically reduce isolated aromatic nitro groups under standard conditions (e.g., in methanol or ethanol at room temperature), its reactivity can be enhanced by additives or certain substrate features[10][11][12].

  • The Chemistry of the Side Reaction: The presence of certain transition metal salts (like Ni(OAc)₂, CoCl₂, etc.) in combination with NaBH₄ creates highly active reducing species that can readily reduce nitro groups[10][11]. Even without such additives, the specific electronic environment of your substrate could potentially facilitate some level of nitro group reduction, especially if the reaction is run for extended periods or at elevated temperatures. It has been noted that attempts to selectively reduce a carbonyl group in the presence of a nitro group in molecules like 2-nitrobenzaldehyde can be "unsatisfactory," with both groups being reduced under various conditions[10].

  • Troubleshooting and Solutions:

    • Strict Control of Conditions: Perform the reduction at a low temperature (e.g., 0 °C to -10 °C) to minimize the rate of any competing side reactions. Add the NaBH₄ portion-wise to avoid temperature spikes.

    • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting aldehyde is consumed, quench the reaction promptly to prevent further reduction of the nitro group.

    • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like methanol or ethanol are standard for NaBH₄ reductions.

    • Purity of Reagents: Ensure your starting material and solvent are free from any transition metal impurities that could catalyze the unwanted nitro reduction.

    • Alternative Selective Reagents: Some reports suggest that using NaBH₄ in combination with acetylacetone can enhance its selectivity for aldehydes over ketones[13][14]. While not directly addressing nitro group reduction, this indicates that additives can modulate NaBH₄'s reactivity, and a similar principle might be explored for your system.

Table 2: NaBH₄ Reactivity Profile

Reducing SystemReduces Aldehydes?Reduces Nitro Groups?Key Considerations
NaBH₄ (in MeOH/EtOH)Yes[8]Generally No (but can occur)[11]Maintain low temperature; monitor reaction time.
NaBH₄ / Ni(OAc)₂Yes[10]Yes[10]This system is designed for nitro group reduction and should be avoided for selective aldehyde reduction.
NaBH₄ / CharcoalYes[12]Yes[12]Another system that promotes nitro reduction.

Recommended Protocol: Selective Reduction of 3-Nitropyridine-2-carboxaldehyde

This protocol is optimized for the selective reduction of the aldehyde functional group while minimizing the reduction of the nitro group.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-nitropyridine-2-carboxaldehyde (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of acetone to consume any excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

References

Technical Support Center: Byproduct Analysis in the Synthesis of (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for reactions involving (3-Nitropyridin-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this key intermediate. We will delve into the mechanistic origins of common byproducts, provide robust troubleshooting strategies, and offer validated analytical protocols to ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the chemistry and analysis of this compound.

Q1: What is the most common synthetic route to this compound, and what are its inherent challenges?

The most prevalent and direct method for synthesizing this compound is the selective reduction of its corresponding aldehyde, 3-nitropyridine-2-carbaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄). The primary challenge lies in achieving chemoselectivity. The nitro group (-NO₂) is also susceptible to reduction, and the electron-deficient nature of the nitropyridine ring can lead to other side reactions.[1]

Q2: What are the most common byproducts I should expect to see?

During the reduction of 3-nitropyridine-2-carbaldehyde, you can anticipate several classes of byproducts:

  • Unreacted Starting Material: Incomplete reaction leaving residual 3-nitropyridine-2-carbaldehyde.

  • Over-reduction Products: The nitro group can be partially or fully reduced, leading to species like (3-hydroxylaminopyridin-2-yl)methanol or (3-aminopyridin-2-yl)methanol.[1]

  • Cannizzaro-type Products: Under basic conditions, especially if the reducing agent is consumed or added too slowly, the starting aldehyde can disproportionate into 3-nitropyridine-2-carboxylic acid and this compound.

  • Dimerization/Oligomerization Products: Aldehydes, particularly when activated, can undergo self-condensation or other polymerization pathways.

Q3: Why is the nitro group on the pyridine ring so susceptible to side reactions?

The nitro group is a powerful electron-withdrawing group. This characteristic significantly lowers the electron density of the pyridine ring, making it highly electrophilic.[2] This activation influences the reactivity of other functional groups and makes the nitro group itself a target for nucleophilic attack or reduction under various conditions.[3][4]

Q4: What is a realistic target purity for the crude product after synthesis?

Depending on reaction control and optimization, a crude purity of 85-95% (as determined by HPLC Area%) is a common outcome. Achieving >98% purity typically requires a subsequent purification step, such as column chromatography or recrystallization.

Section 2: Troubleshooting Guide for Byproduct Formation

This guide is structured to help you diagnose and resolve specific issues encountered during your synthesis and analysis.

Problem 1: My final product mass spectrum shows a peak at M-16 Da relative to the expected product.

  • Possible Cause: This mass loss strongly suggests the reduction of the nitro group (-NO₂) to a nitroso group (-NO). This is a common intermediate in the pathway to further reduced species like hydroxylamines and amines. It indicates that the reduction conditions are affecting the nitro group but are not potent enough for complete reduction to the amine.

  • Recommended Solutions:

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to increase the selectivity of the reducing agent for the aldehyde over the nitro group.

    • Stoichiometry of Reducing Agent: Re-evaluate the molar equivalents of your reducing agent. Use just enough to reduce the aldehyde (typically 1.0-1.2 equivalents for NaBH₄), as excess can promote over-reduction.

    • Reaction Time: Monitor the reaction closely by TLC or rapid LC-MS analysis. Quench the reaction as soon as the starting aldehyde is consumed to prevent slow over-reduction of the product.

Problem 2: HPLC analysis shows a significant peak corresponding to the starting material, 3-nitropyridine-2-carbaldehyde.

  • Possible Cause: This points to an incomplete reaction. The cause could be insufficient reducing agent, poor reagent quality, or inadequate reaction time.

  • Recommended Solutions:

    • Reagent Quality: Ensure your reducing agent (e.g., NaBH₄) is dry and has not been deactivated by moisture. Use a freshly opened bottle or a properly stored reagent.

    • Increase Equivalents: If reagent quality is confirmed, consider a modest increase in the reducing agent (e.g., from 1.1 to 1.3 equivalents). Add it in portions to control the reaction rate.

    • Extend Reaction Time: Continue monitoring the reaction for a longer duration. Some reactions may appear stalled but will proceed to completion with more time.

Problem 3: I'm observing a byproduct with the same mass as my product but a different retention time in reverse-phase HPLC.

  • Possible Cause: You are likely observing a positional isomer. This is not a byproduct of the reduction itself but indicates that your starting material, 3-nitropyridine-2-carbaldehyde, was contaminated with an isomer (e.g., 4-nitropyridine-2-carbaldehyde or 5-nitropyridine-2-carbaldehyde). The reduction of this isomeric aldehyde will produce the corresponding isomeric alcohol, which will have a different polarity and thus a different retention time.

  • Recommended Solutions:

    • Analyze Starting Material: The most critical step is to analyze the purity and identity of your starting 3-nitropyridine-2-carbaldehyde by HPLC, GC-MS, or NMR before starting the reaction.

    • Purify Starting Material: If the starting material is impure, purify it via column chromatography or recrystallization.

    • Preparative HPLC: If the reaction has already been completed, the isomeric byproduct can be removed from the final product using preparative HPLC.

Problem 4: My NMR spectrum is clean, but the mass spectrum shows a peak at M+16 Da.

  • Possible Cause: This suggests the presence of an N-oxide byproduct. Pyridine nitrogen atoms can be oxidized to N-oxides. This may occur if the starting material was synthesized via oxidation or if oxidizing contaminants are present. The reduction of 3-nitropyridine-2-carbaldehyde-N-oxide would yield this compound-N-oxide.

  • Recommended Solutions:

    • Source Scrutiny: Investigate the synthetic route of your starting material. Direct nitration of pyridine-N-oxide is a common method for introducing nitro groups, which can leave residual N-oxides.[5]

    • Deoxygenation: If N-oxide contamination is confirmed, a deoxygenation step using a reagent like PCl₃ may be required, though this would be applied to the starting material, not the final product.[5]

Section 3: Mechanistic Insights & Analytical Workflows

Understanding the reaction pathways is key to controlling them.

Reaction Pathway Analysis

The following diagram illustrates the desired synthetic route versus common side-reaction pathways during the reduction of 3-nitropyridine-2-carbaldehyde.

G SM 3-Nitropyridine-2-carbaldehyde Product This compound SM->Product Desired Reduction (e.g., NaBH4) OverRed1 Over-reduction: (3-Hydroxylaminopyridin-2-yl)methanol SM->OverRed1 Excess Reductant / High Temp. Cannizzaro Disproportionation: 3-Nitropyridine-2-carboxylic acid SM->Cannizzaro Basic Conditions No/Slow Reductant OverRed2 Over-reduction: (3-Aminopyridin-2-yl)methanol OverRed1->OverRed2 Further Reduction

Caption: Desired vs. Undesired Reaction Pathways.

Analytical Workflow for Byproduct Identification

A systematic approach is crucial for identifying unknown impurities.

G start Crude Reaction Mixture prep Sample Prep (Dilute in Mobile Phase) start->prep hplc RP-HPLC-MS Analysis (C18 Column) prep->hplc data Data Review: - UV Chromatogram - Mass Spectrum (MS1) hplc->data main_peak Identify Main Peak (Expected Mass + RT) data->main_peak impurity_peak Isolate Impurity Peaks data->impurity_peak propose Propose Structures (Based on Δ Mass) impurity_peak->propose confirm Confirm Structure (NMR, Standard) propose->confirm

Caption: Systematic Workflow for Byproduct Identification.

Section 4: Experimental Protocols & Data
Protocol: HPLC-MS Analysis of Reaction Mixture

This protocol provides a robust method for separating this compound from its common byproducts.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water.

    • Vortex until fully dissolved.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 min: 5% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 5% B

      • 9.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm.

    • MS Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MS Scan Range: 100-500 m/z.

Data Summary: Common Byproducts

The table below summarizes the key identifiers for potential byproducts using the protocol above. Retention times (RT) are relative and may vary slightly between systems.

Byproduct NameMolecular FormulaExpected Mass [M+H]⁺Expected Relative RT (Product = 1.0)
This compound (Product) C₆H₆N₂O₃155.01.00
3-Nitropyridine-2-carbaldehyde (SM)C₆H₄N₂O₃153.0~1.15 (more non-polar)
(3-Aminopyridin-2-yl)methanolC₆H₈N₂O125.1~0.60 (more polar)
3-Nitropyridine-2-carboxylic acidC₆H₄N₂O₄169.0~0.85 (more polar)
This compound-N-oxideC₆H₆N₂O₄171.0~0.70 (more polar)

References

Technical Support Center: Synthesis of (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (3-Nitropyridin-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this multi-step synthesis. The guidance provided herein is based on established chemical principles and validated experimental findings to ensure scientific integrity and reproducibility.

The synthesis of this compound is typically achieved through a two-stage process: first, the oxidation of 2-methyl-3-nitropyridine to 3-nitropyridine-2-carboxaldehyde, followed by the selective reduction of the aldehyde to the desired primary alcohol. Each stage presents unique challenges that can impact yield and purity. This guide is structured to address these challenges sequentially.

Diagram of the Synthetic Workflow

The following diagram outlines the general synthetic pathway and highlights the key stages where issues commonly arise.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Selective Reduction 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_malonate Malonate Adduct (Not Isolated) 2-Chloro-3-nitropyridine->Intermediate_malonate 1. NaH or K2CO3 2. THF Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_malonate 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Intermediate_malonate->2-Methyl-3-nitropyridine H2SO4 Hydrolysis & Decarboxylation 3-Nitropyridine-2-carboxaldehyde 3-Nitropyridine-2-carboxaldehyde 2-Methyl-3-nitropyridine->3-Nitropyridine-2-carboxaldehyde Oxidation Oxidizing_Agent Oxidizing Agent (e.g., SeO2) Oxidizing_Agent->3-Nitropyridine-2-carboxaldehyde 3-Nitropyridin-2-yl-methanol This compound (Final Product) 3-Nitropyridine-2-carboxaldehyde->3-Nitropyridin-2-yl-methanol Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->3-Nitropyridin-2-yl-methanol

Caption: Synthetic pathway for this compound.

Part 1: Troubleshooting the Synthesis of 3-Nitropyridine-2-carboxaldehyde

The most common precursor for the target alcohol is 3-nitropyridine-2-carboxaldehyde. Its synthesis is a critical step that often determines the overall success of the final product yield and purity.

FAQ 1: My oxidation of 2-methyl-3-nitropyridine with Selenium Dioxide (SeO₂) gives a very low yield. What is going wrong?

Answer: Low yields in this oxidation are a frequent issue and can be attributed to several factors.

  • Causality: Selenium dioxide is a known oxidant for benzylic C-H bonds, but the reaction can be sluggish and prone to side reactions or over-oxidation to the carboxylic acid (3-nitropyridine-2-carboxylic acid). The reaction conditions are critical for success.

  • Troubleshooting Steps:

    • Solvent Choice: The reaction is typically performed in a high-boiling solvent like 1,4-dioxane or pyridine.[1] Ensure your solvent is anhydrous, as water can interfere with the reaction.

    • Temperature and Reaction Time: This oxidation often requires prolonged heating (e.g., 16 hours or more).[1] Monitor the reaction by TLC. If the starting material is consumed but the desired product is not the major spot, over-oxidation or decomposition may be occurring. Consider lowering the temperature slightly and extending the reaction time.

    • Stoichiometry of SeO₂: While a stoichiometric amount of SeO₂ is required, using a large excess can promote side reactions. Start with 1.0-1.2 equivalents and optimize from there.

    • Work-up Procedure: After the reaction, selenium byproducts must be removed. Filtration through Celite is a standard procedure to remove insoluble selenium species. Improper work-up can lead to product loss.

  • Alternative Protocol with Higher Yield: A more reliable and higher-yielding method involves a two-step process via an enamine intermediate.[2]

    • React 2-methyl-3-nitropyridine with dimethylformamide-dimethylacetal (DMFDMA) to form the enamine, (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.

    • Oxidize the enamine intermediate with an oxidant like sodium periodate (NaIO₄) or ozone. This method has been reported to yield the aldehyde in up to 84%.[2]

FAQ 2: I am observing a significant amount of 3-nitropyridine-2-carboxylic acid as a byproduct. How can I prevent this over-oxidation?

Answer: The formation of the carboxylic acid is a classic example of over-oxidation.

  • Causality: The aldehyde product is itself susceptible to further oxidation under the reaction conditions, especially with prolonged heating or an excess of the oxidizing agent.

  • Troubleshooting Workflow:

G start Over-oxidation to Carboxylic Acid Detected check_temp Is reaction temperature excessive? start->check_temp reduce_temp Action: Reduce temperature (e.g., from reflux to 80-90 °C) check_temp->reduce_temp Yes check_time Is reaction time too long? check_temp->check_time No reduce_temp->check_time reduce_time Action: Monitor by TLC and stop reaction upon aldehyde formation check_time->reduce_time Yes check_oxidant Is there an excess of oxidant? check_time->check_oxidant No reduce_time->check_oxidant reduce_oxidant Action: Use closer to 1.0 equivalent of SeO2 check_oxidant->reduce_oxidant Yes alternative_method Consider Alternative Method: DMFDMA/NaIO4 protocol check_oxidant->alternative_method No solution Minimized Carboxylic Acid Formation reduce_oxidant->solution alternative_method->solution

Caption: Decision workflow for troubleshooting over-oxidation.

  • Expert Insight: Careful monitoring by Thin Layer Chromatography (TLC) is paramount. Once a significant amount of the aldehyde has formed and starting material is consumed, the reaction should be stopped to prevent its conversion to the carboxylic acid.

Part 2: Troubleshooting the Selective Reduction to this compound

This is the most critical step, where chemoselectivity is the primary challenge. The goal is to reduce the aldehyde to an alcohol without affecting the nitro group.

FAQ 3: My reduction of 3-nitropyridine-2-carboxaldehyde with Sodium Borohydride (NaBH₄) is also reducing the nitro group, leading to a mixture of products. How do I achieve selectivity?

Answer: This is a common and expected challenge. While NaBH₄ is a mild reducing agent, its selectivity can be influenced by the substrate and reaction conditions. The electron-withdrawing nature of the pyridine ring and the nitro group can activate the nitro group towards reduction.

  • Causality: Standard hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are too strong and will readily reduce both the aldehyde and the nitro group.[3] Sodium borohydride is milder, but its selectivity is not always guaranteed.[4] The formation of byproducts like the corresponding amino alcohol or azoxy compounds can occur.

  • Troubleshooting Steps for Enhancing Selectivity:

    • Lower the Temperature: Perform the reduction at low temperatures (e.g., 0 °C to -10 °C). This decreases the rate of reaction and can enhance the kinetic preference for the more electrophilic aldehyde carbonyl over the nitro group.

    • Control Stoichiometry: Use a slight excess of NaBH₄ (1.1-1.5 equivalents). A large excess will increase the likelihood of nitro group reduction. Add the NaBH₄ portion-wise to the solution of the aldehyde to maintain a low concentration of the reducing agent.

    • Solvent System: The choice of solvent is crucial. Protic solvents like methanol or ethanol are standard for NaBH₄ reductions.[4] Sometimes, using a mixed solvent system or a less reactive solvent can modulate reactivity.

    • pH Control: The reactivity of NaBH₄ is pH-dependent. While typically run under neutral to slightly basic conditions, avoiding strongly acidic conditions (which can generate more potent reducing species) is important.

FAQ 4: Are there alternative reducing agents that offer better chemoselectivity for reducing the aldehyde in the presence of a nitro group?

Answer: Yes, several reagent systems have been developed specifically for this type of chemoselective reduction. If optimizing NaBH₄ conditions fails, switching to a more selective system is the recommended approach.

  • Expert Recommendations for Selective Reduction:

Reagent SystemConditionsAdvantagesConsiderations & References
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °CInexpensive, readily available, simple work-up.Selectivity can be problematic; requires careful optimization.[3][5]
Thiourea Dioxide (TUDO) Basic aqueous conditionsReported to be highly chemoselective for aldehydes in the presence of nitro groups.May require optimization for your specific substrate.[6]
9-Borabicyclo[3.3.1]nonane (9-BBN) THF, Room TemperatureCommercially available and known for remarkable chemo- and regioselectivity.Can be more expensive than NaBH₄.[6]
Catalytic Transfer Hydrogenation Pd/C with a hydrogen donor (e.g., Ammonium Formate)Avoids high-pressure hydrogen gas.Conditions must be carefully optimized to prevent nitro group reduction.[7]
  • Protocol for Selective Reduction using NaBH₄:

    • Dissolve 3-nitropyridine-2-carboxaldehyde (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

    • Slowly add Sodium Borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC (staining with potassium permanganate can help visualize the alcohol product).

    • Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow addition of acetone, followed by water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

FAQ 5: My final product, this compound, appears unstable and decomposes during purification or storage. What precautions should I take?

Answer: Nitro-substituted pyridines can be sensitive compounds. The final alcohol product may be susceptible to degradation.

  • Causality: The combination of the electron-withdrawing nitro group and the pyridine ring can make the molecule susceptible to nucleophilic attack or other decomposition pathways, especially in the presence of light, heat, or residual acid/base from the work-up.

  • Stabilization and Storage Protocol:

    • Thorough Purification: Ensure all residual reagents (especially acids or bases from work-up) are removed. Column chromatography is often necessary.

    • Avoid Excessive Heat: Concentrate the product at the lowest possible temperature during solvent removal (rotary evaporation). Avoid heating during storage.

    • Inert Atmosphere and Cold Storage: Store the purified product under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C).[1]

    • Protection from Light: Store in an amber vial or a vial wrapped in aluminum foil to protect it from light-induced decomposition.

References

Technical Support Center: High-Purity Synthesis of (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the high-purity synthesis of (3-Nitropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-purity yields in your synthesis endeavors.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The presence of both a nitro group and a primary alcohol on the pyridine ring makes it a versatile intermediate for a range of chemical transformations. However, the synthesis of this compound with high purity can be challenging due to the sensitive nature of the functional groups and the potential for side reactions. This guide provides two primary synthesis routes and comprehensive support to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Direct Nitration of 2-Pyridinemethanol: This approach involves the selective nitration of the pyridine ring at the 3-position. Careful selection of nitrating agents and reaction conditions is crucial to avoid over-nitration or oxidation of the alcohol functionality.

  • Chemoselective Reduction of 3-Nitropicolinic Acid: This method involves the reduction of the carboxylic acid group of 3-nitropicolinic acid to a primary alcohol while preserving the nitro group. This requires a reducing agent with high chemoselectivity.

Q2: How can I assess the purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with a small amount of formic acid) is an excellent method for determining purity and identifying impurities.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity estimation by integrating the signals of the product against those of a known internal standard.[5][6][7][8][9]

  • Mass Spectrometry (MS): Provides molecular weight confirmation of the desired product and can help in the identification of byproducts.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Both synthesis routes involve hazardous reagents and reactions. It is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle strong acids and nitrating agents with extreme caution. Nitrating mixtures can be explosive.

  • Perform reductions with borane reagents or metal hydrides under an inert atmosphere (e.g., nitrogen or argon) and be mindful of their reactivity with water and other protic solvents.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Nitration Route) - Ineffective nitrating agent. - Reaction temperature too low. - Degradation of starting material.- Ensure the use of a fresh and potent nitrating agent (e.g., nitric acid in trifluoroacetic anhydride). - Carefully control and optimize the reaction temperature. Some nitrations require initial cooling followed by warming to room temperature or gentle heating. - Protect the alcohol group as an ester (e.g., acetate) before nitration to prevent oxidation, followed by deprotection.
Formation of Multiple Isomers (Nitration Route) - Non-selective nitrating conditions.- The nitration of pyridine derivatives is sensitive to the reaction conditions. The use of nitric acid in trifluoroacetic anhydride is reported to favor the formation of the 3-nitro isomer.[10][11]
Reduction of the Nitro Group (Reduction Route) - Non-chemoselective reducing agent. - Reaction temperature too high.- Utilize a chemoselective reducing agent that preferentially reduces carboxylic acids over nitro groups. Borane-THF complex (BH₃·THF) at low temperatures is a good option.[12] - Alternatively, convert the carboxylic acid to an acid chloride and then reduce with the milder reducing agent, sodium borohydride.[12] - Maintain strict temperature control throughout the reaction.
Incomplete Reaction - Insufficient reaction time or temperature. - Poor quality of reagents.- Monitor the reaction progress using TLC or HPLC. Extend the reaction time or cautiously increase the temperature if the reaction has stalled. - Use freshly opened or properly stored reagents.
Difficult Purification - Presence of polar impurities. - Similar polarity of product and byproducts.- Column chromatography on silica gel is the most common purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. - Recrystallization from a suitable solvent system can also be employed to enhance purity.

Detailed Experimental Protocols

Route 1: Direct Nitration of 2-Pyridinemethanol

This protocol is based on the nitration of pyridines using nitric acid in trifluoroacetic anhydride, which is known to favor nitration at the 3-position.[10][11]

Workflow Diagram:

Start 2-Pyridinemethanol Nitration Nitration with HNO3 / (CF3CO)2O Start->Nitration Workup Aqueous Work-up & Extraction Nitration->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Nitration of 2-Pyridinemethanol to this compound.

Step-by-Step Protocol:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (-10 to 0 °C), slowly add fuming nitric acid (1.1 equivalents) to trifluoroacetic anhydride (3 equivalents) with vigorous stirring. Maintain the temperature below 5 °C.

  • Reaction: To a solution of 2-pyridinemethanol (1 equivalent) in a suitable solvent such as dichloromethane, slowly add the pre-formed nitrating mixture dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Route 2: Chemoselective Reduction of 3-Nitropicolinic Acid

This protocol focuses on the selective reduction of the carboxylic acid functionality in the presence of a nitro group.

Workflow Diagram:

Start 3-Nitropicolinic Acid Reduction Chemoselective Reduction (e.g., BH3.THF) Start->Reduction Workup Quenching & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Reduction of 3-Nitropicolinic Acid to this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-nitropicolinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5-2.0 equivalents) dropwise.

  • Reaction Monitoring: After the addition, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 36625-64-6
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Off-white to yellow solid
Melting Point 78-82 °C

Table 2: Representative ¹H NMR Data for this compound (in CDCl₃)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.4dd~8.4, 1.6
H-5~7.5dd~8.4, 4.4
H-6~8.7dd~4.4, 1.6
-CH₂-~4.9s-
-OHVariablebr s-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

References

Technical Support Center: Scale-up Synthesis of (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Nitropyridin-2-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when scaling this synthesis from the bench to larger-scale production. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your scale-up is successful, safe, and efficient.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and scale-up of this compound.

Q1: What are the most common synthetic routes to this compound, and which is most suitable for scale-up?

A1: There are several viable routes, but the most common and scalable is the selective reduction of the corresponding aldehyde, 3-Nitropyridine-2-carbaldehyde.

  • Route 1: Reduction of Aldehyde: This is the preferred method for scale-up. It involves the reduction of 3-Nitropyridine-2-carbaldehyde using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This method is advantageous due to its high selectivity for the aldehyde over the nitro group, operational simplicity, and the availability of starting materials.[1]

  • Route 2: Oxidation of a Methyl Group: This involves the oxidation of 2-methyl-3-nitropyridine to the corresponding aldehyde, followed by reduction. A common reagent for the oxidation step is selenium dioxide (SeO₂).[2] However, the toxicity and disposal of selenium reagents make this route less desirable for large-scale operations.

  • Route 3: Hydrolysis of an Ester Precursor: A precursor like (3-Nitropyridin-2-yl)methyl acetate could be hydrolyzed under basic or acidic conditions to yield the final product. This adds a step to the overall synthesis and may introduce purification challenges.

For scale-up, the direct reduction of the aldehyde (Route 1) offers the best balance of efficiency, cost, and safety.

Q2: Why is strict temperature control so critical during this synthesis?

A2: Strict temperature control is paramount for two primary reasons: safety and selectivity.

  • Safety (Thermal Stability): Nitropyridine derivatives can be thermally sensitive and may decompose exothermically at elevated temperatures.[3][4] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] A runaway reaction could lead to a rapid increase in temperature and pressure, posing a significant safety hazard. The addition of the reducing agent (e.g., NaBH₄) is often exothermic and must be done slowly at a controlled temperature (typically 0-5 °C).

  • Selectivity: The key challenge is to reduce the aldehyde without affecting the nitro group. Higher temperatures can provide enough energy to initiate the reduction of the nitro group, leading to impurities like (3-Aminopyridin-2-yl)methanol or other partially reduced species.[6] This significantly complicates purification and lowers the yield of the desired product.

Q3: What are the primary safety concerns when handling this compound and its precursors at scale?

A3: Scaling up this synthesis introduces several safety considerations that must be rigorously managed.

  • Chemical Hazards: The starting material and product are classified as irritants, causing skin, eye, and respiratory irritation.[7][8] Always handle these chemicals in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[9]

  • Solvent Hazards: The common solvent, methanol, is flammable and toxic.[10] Ensure all equipment is properly grounded to prevent static discharge, and work in a spark-free environment.

  • Reaction Hazards: As mentioned, the potential for a thermal runaway is the most significant reaction hazard.[11] Use a reactor with reliable temperature monitoring and a robust cooling system. Plan for emergency cooling and quenching protocols.

  • Waste Disposal: The reaction will generate waste streams containing residual nitropyridines and boron salts. These must be disposed of according to local environmental regulations.

Q4: How can I effectively monitor the reaction's progress and completion?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.

  • TLC Setup: Use a silica gel plate and a mobile phase such as a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio).

  • Spotting: Spot the starting material (3-Nitropyridine-2-carbaldehyde), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Analysis: The starting aldehyde is less polar than the product alcohol. Therefore, the product, this compound, will have a lower Rf value (it will travel less distance up the plate). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the scale-up synthesis.

Q: My final yield is significantly lower than expected. What are the likely causes and solutions?

A: Low yield is a common scale-up challenge. Here are the most probable causes and how to address them.

  • Incomplete Reaction:

    • Cause: Insufficient reducing agent or deactivation of the reagent due to moisture.

    • Solution: Before scale-up, ensure the stoichiometry is optimized. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents). Ensure all solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent moisture from quenching the reagent. Monitor the reaction with TLC until the starting material is fully consumed.

  • Side Product Formation (Over-reduction):

    • Cause: The reaction temperature was too high, or a reducing agent that was too strong was used, causing the reduction of the nitro group.

    • Solution: Maintain a strict temperature profile, keeping the reaction at 0-5 °C during the addition of NaBH₄. If over-reduction is still an issue, consider a less reactive solvent system or a bulkier, more selective borohydride reagent.

  • Product Loss During Workup/Purification:

    • Cause: The product alcohol has some water solubility, leading to losses during the aqueous workup. It may also be difficult to crystallize if impurities are present.

    • Solution: During the aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency. When crystallizing, if the product oils out, try using a different solvent system, seeding the solution with a small crystal of pure product, or slowly cooling the solution.

Troubleshooting Workflow: Low Yield

cluster_tlc TLC Analysis cluster_solutions Potential Causes & Solutions start Low Yield Observed check_tlc Check Final TLC Plate start->check_tlc sm_present Starting Material Present? check_tlc->sm_present streaking Streaking or Multiple Spots Observed? sm_present->streaking No incomplete_rxn Cause: Incomplete Reaction Solution: - Add more NaBH₄ - Check solvent dryness - Increase reaction time sm_present->incomplete_rxn Yes side_products Cause: Side Reactions Solution: - Verify reaction temperature - Analyze by LC-MS - Re-evaluate reagent choice streaking->side_products Yes workup_loss Cause: Workup/Purification Loss Solution: - Use brine for extractions - Optimize crystallization solvent - Perform additional extractions streaking->workup_loss No (Clean conversion)

Caption: Decision tree for troubleshooting low product yield.

Q: The reaction mixture is turning dark brown or black. Is this normal?

A: While a slight yellowing can be expected, a significant darkening to brown or black often indicates decomposition or significant side reactions.

  • Cause: This is typically due to the reaction temperature becoming too high, leading to the decomposition of the nitropyridine starting material or product. It can also be caused by impurities in the starting material.

  • Immediate Action: If the color change is accompanied by an unexpected rise in temperature, treat it as a potential runaway reaction. Immediately cease the addition of any reagents and apply maximum cooling. If necessary, execute your pre-planned quenching procedure (e.g., slow addition of a quenching agent like acetone or acetic acid to neutralize excess borohydride).

  • Prevention: Ensure your starting aldehyde is of high purity (>97%). Perform the reaction at the recommended low temperature and ensure your cooling system is adequate for the scale of the reaction.

Q: My product won't crystallize from the crude oil. How can I purify it at scale?

A: This is a common purification hurdle. Chromatography is often not feasible for large quantities.

  • Solution 1: Solvent Screening: The issue is likely the presence of impurities inhibiting crystal lattice formation. First, try to remove any residual solvent under high vacuum. Then, perform a small-scale solvent screen. Test various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, isopropanol, toluene) to find one that will dissolve the product when hot but cause it to precipitate upon cooling.

  • Solution 2: Trituration: If crystallization fails, try trituration. Add a solvent in which your product is poorly soluble but the impurities are (e.g., cold diethyl ether or hexanes). Stir the oily product vigorously in this solvent. The product may solidify. Filter the resulting solid and wash with more cold solvent.

  • Solution 3: Acid/Base Wash: As a final resort, you can try an acid/base workup. Dissolve the crude oil in an organic solvent. Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, then with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Wash with brine, dry the organic layer, and re-attempt crystallization.

Recommended Scale-Up Protocol

This protocol details the reduction of 3-Nitropyridine-2-carbaldehyde to this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Reagents and Quantities
ReagentCAS NumberMolecular Wt.Moles (mol)EquivalentsAmount
3-Nitropyridine-2-carbaldehyde55333-72-7152.111.001.0152.1 g
Sodium Borohydride (NaBH₄)16940-66-237.831.201.245.4 g
Methanol (MeOH)67-56-132.04--1.5 L
Ethyl Acetate (EtOAc)141-78-688.11--2.0 L (for extraction)
Deionized Water7732-18-518.02--1.0 L
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--100 g
Step-by-Step Procedure
  • Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Charging: Charge the reactor with 3-Nitropyridine-2-carbaldehyde (152.1 g, 1.00 mol) and methanol (1.5 L).

  • Cooling: Begin stirring and cool the resulting slurry to 0-5 °C using a circulating chiller.

  • Reagent Addition: In a separate flask, dissolve sodium borohydride (45.4 g, 1.20 mol) in 500 mL of cold deionized water (prepare this solution just before use). Slowly add the NaBH₄ solution to the reactor via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.

  • Quenching: Slowly and carefully add 500 mL of deionized water to quench any unreacted NaBH₄. A gas (hydrogen) will evolve.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove most of the methanol.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 700 mL). Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude yellow oil or solid.

  • Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum at 40 °C to a constant weight. Expected Yield: 80-90%.

References

Technical Support Center: Catalyst Selection for (3-Nitropyridin-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (3-Nitropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile substrate.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic transformation of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion in Catalytic Hydrogenation of the Nitro Group

Potential Causes:

  • Catalyst Poisoning: The pyridine nitrogen in the substrate or the resulting amine product can strongly adsorb to the catalyst's active sites, leading to deactivation.[1] Nitrogen-containing compounds are known inhibitors of hydrogenation catalysts due to their non-bonding electron pairs.[1]

  • Inactive Catalyst: The catalyst may be old, improperly stored, or insufficiently activated. For instance, some catalysts require pre-reduction or specific handling procedures to achieve optimal activity.

  • Insufficient Hydrogen Source: This could be due to low hydrogen pressure, a depleted transfer hydrogenation reagent (e.g., formic acid, hydrazine), or poor-quality reagents.[2]

  • Poor Mass Transfer: Inefficient stirring or the insolubility of the substrate in the chosen solvent can limit the interaction between the substrate, hydrogen, and the catalyst.[2]

  • Incorrect Temperature: The reaction temperature might be too low for the selected catalytic system to overcome the activation energy barrier.[2]

Solutions:

  • Catalyst Selection & Handling:

    • Use fresh, high-quality catalyst. For heterogeneous catalysts like Palladium on carbon (Pd/C), ensure it has been stored under inert conditions.

    • Consider catalysts less prone to nitrogen poisoning. While Rhodium is highly active for hydrogenating nitrogen heterocycles, it is also susceptible to poisoning.[1][3] Platinum-group metal (PGM) catalysts can also be effective.[3]

    • For transfer hydrogenation, ensure the hydrogen donor is stable and used in sufficient excess.

  • Reaction Conditions Optimization:

    • Solvent: Select a solvent that fully dissolves this compound. Protic solvents like ethanol or methanol are often effective for hydrogenation.

    • Temperature: Gradually increase the reaction temperature, carefully monitoring for the formation of side products.[2]

    • Pressure: If using gaseous hydrogen, increasing the pressure can enhance the reaction rate.

    • Agitation: Ensure vigorous stirring to maximize contact between the reactants and the catalyst.

  • Catalyst Reactivation/Washing: In some cases, washing the catalyst with a dilute acid solution can remove the poisoning species, although this may alter the support structure, especially with alumina supports.[1]

Issue 2: Formation of Side Products (e.g., Azo, Azoxy, Hydroxylamine Intermediates)

Potential Causes:

  • Incomplete Reduction: Insufficient reaction time, low temperature, or an inadequate amount of the reducing agent can lead to the accumulation of partially reduced intermediates like hydroxylamines, nitroso compounds, and their condensation products (azoxy and azo compounds).[2][4]

  • Catalyst Choice: Certain catalysts and reaction conditions may favor the formation of these intermediates.[2] For instance, the reduction mechanism can proceed through different pathways, with some catalysts promoting the disproportionation of hydroxylamine intermediates.[5]

  • Reaction pH: The pH of the reaction medium can influence the reaction pathway and the stability of intermediates.

Solutions:

  • Drive the Reaction to Completion:

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Increase the reaction time or the quantity of the reducing agent to ensure full conversion to the desired amine.[2]

  • Optimize Catalyst and Conditions:

    • For complete reduction to the aniline, catalytic hydrogenation with catalysts such as Pd/C or Platinum(IV) oxide (PtO₂) is generally very effective.[2]

    • Ensure a sufficient and continuous supply of hydrogen.

    • The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines in some cases.[6]

  • Control Reaction Mechanism: The reaction can proceed via a "hydrogenation" pathway (direct reduction) or a "condensation" pathway (involving intermediates coupling).[7] Conditions that favor high hydrogen availability on the catalyst surface, such as higher pressure, can promote the direct hydrogenation route.[6]

Workflow for Troubleshooting Nitro Group Reduction

start Low Conversion or Side Products in Nitro Reduction check_catalyst 1. Check Catalyst Activity & Poisoning start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_monitoring 3. Analyze Reaction Monitoring Data start->check_monitoring catalyst_poisoned Suspect Poisoning by Pyridine-N? check_catalyst->catalyst_poisoned h2_source Is Hydrogen Source Sufficient? (Pressure/Reagent) check_conditions->h2_source incomplete Reaction Stalled? (Incomplete Conversion) check_monitoring->incomplete catalyst_inactive Is Catalyst Fresh & Properly Activated? catalyst_poisoned->catalyst_inactive No change_catalyst Solution: Switch to a more robust catalyst (e.g., different metal or support). Consider catalyst washing. catalyst_poisoned->change_catalyst Yes catalyst_inactive->check_conditions Yes fresh_catalyst Solution: Use fresh, properly stored/activated catalyst. catalyst_inactive->fresh_catalyst No mass_transfer Is Stirring Adequate & Substrate Soluble? h2_source->mass_transfer Yes increase_h2 Solution: Increase H₂ pressure or add more transfer agent. h2_source->increase_h2 No temperature Is Temperature Optimal? mass_transfer->temperature Yes improve_mixing Solution: Increase stir rate or change solvent. mass_transfer->improve_mixing No temperature->check_monitoring Yes adjust_temp Solution: Gradually increase temperature. temperature->adjust_temp No side_products Intermediates Detected? (Azo, Azoxy, etc.) incomplete->side_products No drive_completion Solution: Increase reaction time or reagent amount. incomplete->drive_completion Yes optimize_selectivity Solution: Adjust catalyst/conditions to favor direct reduction pathway. side_products->optimize_selectivity Yes

Caption: Troubleshooting workflow for nitro group reduction.

Issue 3: Catalyst Deactivation in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Potential Causes:

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be sensitive to air and moisture, leading to oxidation and loss of catalytic activity.

  • Inhibition by Nitrogen Heterocycle: The pyridine nitrogen of this compound or its derivatives can coordinate to the palladium center, inhibiting catalyst activity. This is a known challenge in the cross-coupling of nitrogen-rich heterocycles.[8][9]

  • Formation of Inactive Pd Species: Under certain conditions, the active Pd(0) catalyst can aggregate to form inactive palladium black or undergo other transformations.

  • Base Incompatibility: The chosen base may not be optimal for the specific ligand and substrate, leading to poor catalytic turnover. For instance, strong bases like KOtBu can be incompatible with nitro groups.[10]

Solutions:

  • Catalyst System Selection:

    • Ligands: Employ air-stable, electron-rich, and sterically hindered phosphine ligands (e.g., biarylphosphines like SPhos, RuPhos) which are often more robust and effective for challenging substrates.[11]

    • Precatalysts: Use modern palladium precatalysts that are more stable and activate reliably under reaction conditions.

  • Reaction Setup and Conditions:

    • Inert Atmosphere: Rigorously exclude air and moisture from the reaction by using dry solvents and glassware and maintaining an inert atmosphere (e.g., Argon or Nitrogen).

    • Base Selection: Carefully screen bases. For Suzuki reactions, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are common choices.[9] For Buchwald-Hartwig aminations, bases like NaOtBu or LHMDS are often used, but compatibility with the nitro group must be considered.[10]

    • Solvent: Aprotic solvents like dioxane, toluene, or THF are typically used. The addition of water can sometimes be beneficial in Suzuki couplings.[9][11]

  • Address Heterocycle Inhibition: The inhibitory effect of the pyridine nitrogen can sometimes be mitigated by careful ligand selection, as a suitable ligand can modulate the electronic properties of the metal center.

Section 2: Frequently Asked Questions (FAQs)

Catalytic Hydrogenation

Q1: What is the best catalyst for selectively reducing the nitro group in this compound without affecting the pyridine ring or the alcohol?

A1: Palladium on carbon (Pd/C) is often the catalyst of choice for the chemoselective reduction of aromatic nitro groups.[12] It is highly effective under mild conditions (e.g., balloon H₂ pressure, room temperature) and generally does not reduce the pyridine ring or the alcohol functionality. Raney Nickel is another option, particularly if dehalogenation is a concern with other substrates, though it can sometimes be more aggressive.[12]

Q2: I'm observing a stall in my hydrogenation reaction. What are the first things I should check?

A2: First, ensure your hydrogen source is not depleted. If using a balloon, it may need to be refilled. Second, check for catalyst deactivation. You can try adding a fresh portion of the catalyst to see if the reaction restarts. Third, verify efficient stirring, as poor mass transfer is a common issue.[2] Finally, consider that the product, (3-aminopyridin-2-yl)methanol, might be inhibiting the catalyst.[1][13]

Q3: Are there any safety concerns when working with Pd/C and hydrogen?

A3: Yes. Pd/C is pyrophoric, especially after use when it is dry and saturated with hydrogen. It can ignite upon contact with air.[14] Always keep the catalyst wet with solvent during filtration (e.g., on a Celite pad) and handle it in a well-ventilated fume hood.[14] When setting up the reaction, the flask should be thoroughly purged with an inert gas (like nitrogen or argon) before introducing hydrogen to avoid creating an explosive mixture with air.[14]

Catalyst SystemTypical ConditionsAdvantagesPotential Issues
H₂/Pd/C 1 atm H₂, MeOH/EtOH, RTHigh selectivity, mild conditions, readily available.[12]Catalyst is pyrophoric; potential for poisoning by N-heterocycles.[1][14]
H₂/Raney Ni 1-50 atm H₂, EtOH, RT-50°CEffective for nitro reduction, useful if dehalogenation is a concern.[12]Can be less selective, potentially reducing other functional groups.
Transfer Hydrogenation Hydrazine, Formic Acid, etc.Avoids use of pressurized H₂ gas.May require higher temperatures; reagent stoichiometry is critical.[2]
Fe/HCl or Zn/AcOH Acidic conditions, RT-refluxInexpensive, tolerant of many functional groups.[12][15]Stoichiometric metal waste, requires acidic conditions, workup can be cumbersome.[16]
Cross-Coupling Reactions

Q4: Can I perform a Suzuki coupling on a brominated version of this compound? What are the key challenges?

A4: Yes, a Suzuki-Miyaura coupling is feasible. The key challenges are:

  • Catalyst Inhibition: The pyridine nitrogen can interfere with the palladium catalyst.[9] Using robust ligands like Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs) can overcome this.

  • Reaction Conditions: A suitable base (e.g., K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene) are crucial.[9] The reaction may require elevated temperatures.

  • Nitro Group Compatibility: The nitro group is generally stable under Suzuki conditions, but the choice of base is important to avoid side reactions.[11]

Q5: What catalyst system is recommended for a Buchwald-Hartwig amination with this compound derivatives?

A5: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[17] For a substrate like a halogenated nitropyridine, modern palladium catalyst systems are required. This typically involves a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[18] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often necessary. However, direct amination of nitroarenes themselves has been reported, which proceeds through a different mechanism involving C-NO₂ bond activation.[19]

Catalyst Selection Logic for Cross-Coupling

start Select Cross-Coupling Reaction suzuki Suzuki Coupling (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald suzuki_catalyst Pd Precursor (e.g., Pd(OAc)₂) + Biarylphosphine Ligand (e.g., SPhos) + Base (e.g., K₃PO₄) suzuki->suzuki_catalyst buchwald_catalyst Pd Precursor (e.g., Pd₂(dba)₃) + Biarylphosphine Ligand (e.g., XPhos) + Base (e.g., NaOtBu) buchwald->buchwald_catalyst considerations Key Considerations suzuki_catalyst->considerations buchwald_catalyst->considerations inert_atm Inert Atmosphere (Ar/N₂) considerations->inert_atm dry_solvents Anhydrous Solvents (Toluene, Dioxane) considerations->dry_solvents ligand_stability Air-Stable Ligands/Precatalysts considerations->ligand_stability base_compatibility Base Compatibility with Nitro Group considerations->base_compatibility

Caption: Decision tree for cross-coupling catalyst systems.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Add 5-10 mol% of 10% Palladium on Carbon (Pd/C).

  • Solvent: Add a suitable solvent (e.g., Methanol or Ethyl Acetate) to create a slurry that stirs efficiently.

  • Inerting: Seal the flask with a septum, and purge the flask by evacuating and backfilling with nitrogen or argon three times.

  • Hydrogenation: Introduce hydrogen gas via a balloon or from a pressurized cylinder.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: Do not allow the catalyst on the Celite pad to dry, as it can be pyrophoric.[14] Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, (3-Aminopyridin-2-yl)methanol, which can be purified further if necessary.

References

Technical Support Center: Solvent Effects on (3-Nitropyridin-2-yl)methanol Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (3-Nitropyridin-2-yl)methanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success and safety of your experiments. As your dedicated support partner, we aim to explain the "why" behind experimental phenomena, grounding our advice in established chemical principles.

Introduction: The Dual Reactivity of this compound

This compound is a versatile building block in medicinal chemistry and materials science. Its reactivity is governed by two key functional groups: the electron-deficient nitropyridine ring and the nucleophilic hydroxymethyl group. The nitro group strongly activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Simultaneously, the hydroxymethyl group can participate in a variety of reactions, such as oxidation and etherification. The choice of solvent is paramount as it can dramatically influence which of these reactive pathways is favored, as well as affect the stability of the molecule itself. This guide will help you navigate the nuances of solvent selection to control the reactivity of this compound and troubleshoot common issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Low Yield or No Reaction in Nucleophilic Substitution

Question: I am attempting a nucleophilic substitution on the pyridine ring of this compound, but I am observing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low yields in nucleophilic aromatic substitution (SNAr) reactions involving this compound are often linked to solvent choice and nucleophile strength. The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), and the solvent's ability to stabilize this intermediate is crucial.

Causality and Troubleshooting Steps:

  • Solvent Selection: The choice between a polar protic and a polar aprotic solvent is critical.

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate and stabilize the anionic nucleophile through hydrogen bonding.[1][2] This "caging" of the nucleophile reduces its reactivity, leading to slower reaction rates and lower yields in SN2-type reactions like SNAr.[1][3] However, they are effective at stabilizing the carbocation intermediates formed in SN1 reactions.[2][4]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents are generally preferred for SNAr reactions.[4] They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive.[1][2] This increased nucleophilicity leads to a faster reaction rate.[1]

  • Nucleophile Strength: The reactivity of the nucleophile is a key factor. Stronger nucleophiles will react more readily. If you are using a weak nucleophile, you may need to use harsher reaction conditions or switch to a stronger nucleophile.

  • Base: In many SNAr reactions, a base is required to deprotonate a protic nucleophile or to neutralize any acid formed during the reaction. Ensure your base is strong enough and present in sufficient quantity.

  • Temperature: Increasing the reaction temperature can often improve the rate of reaction. However, be cautious as this may also lead to the formation of side products.

Troubleshooting Workflow:

start Low Yield in S~N~Ar solvent Check Solvent Type start->solvent nucleophile Evaluate Nucleophile Strength solvent->nucleophile Using Polar Aprotic? conditions Optimize Reaction Conditions solvent->conditions Switch to Polar Aprotic nucleophile->conditions Nucleophile is strong? nucleophile->conditions Increase Nucleophile Strength/Concentration success Improved Yield conditions->success Increase Temperature/Add Base

Caption: Troubleshooting workflow for low SNAr yield.

Unexpected Side Product Formation

Question: I am observing an unexpected side product in my reaction. What are the likely side reactions of this compound?

Answer:

The presence of both the nitropyridine ring and the hydroxymethyl group can lead to several potential side reactions, especially under conditions that are not carefully controlled.

Common Side Reactions and Mitigation Strategies:

  • Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, especially in the presence of oxidizing agents or even air over long reaction times at elevated temperatures.[5]

    • Mitigation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Avoid strong oxidizing agents unless this transformation is desired.

  • Etherification: The hydroxymethyl group can undergo etherification, either with itself (self-condensation) to form a diether, or with the solvent if a reactive alcohol is used as the solvent under acidic conditions.

    • Mitigation: Use aprotic solvents. If an alcohol solvent is necessary, avoid acidic conditions.

  • Reactions of the Nitro Group: While the nitro group is generally stable, under strongly reducing conditions (e.g., catalytic hydrogenation), it can be reduced to an amino group.

    • Mitigation: Avoid strong reducing agents unless this transformation is intended.

  • Ring Opening/Degradation: Under harsh basic or acidic conditions, the pyridine ring can become susceptible to degradation.[6]

    • Mitigation: Maintain a neutral or mildly basic/acidic pH where possible. Monitor reaction progress closely to avoid prolonged exposure to harsh conditions.

Purification Challenges

Question: I am having difficulty purifying my product. What are the best methods for purifying this compound and its derivatives?

Answer:

Purification can be challenging due to the polarity of the molecule and the potential for multiple products. A combination of techniques is often most effective.

Purification Protocols:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.[7][8]

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] For this compound and its derivatives, polar solvents are a good starting point. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.[9][10]

    • Protocol: Single-Solvent Recrystallization

      • Dissolve the crude product in the minimum amount of boiling solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature.

      • Cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.[11]

  • Column Chromatography: This technique is useful for separating mixtures of compounds with different polarities.[9]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for a nucleophilic substitution reaction with this compound?

A1: For SNAr reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[4] These solvents enhance the reactivity of the nucleophile, leading to faster reaction rates and higher yields compared to polar protic solvents.[1]

Q2: How does the choice of solvent affect the stability of this compound?

A2: this compound is generally stable under neutral conditions. However, its stability can be affected by the solvent and pH.

  • Acidic Conditions: In strongly acidic solutions, the pyridine nitrogen can be protonated, which can influence the reactivity of the ring.

  • Basic Conditions: Strong bases may deprotonate the hydroxymethyl group, forming an alkoxide that could participate in side reactions. Some dihydropyridine derivatives show increased degradation under basic conditions.[6]

  • Protic vs. Aprotic Solvents: While specific stability data is limited, the primary concern with protic solvents is their potential to participate in unwanted side reactions like etherification under certain conditions.

Q3: Can the hydroxymethyl group of this compound interfere with reactions on the pyridine ring?

A3: Yes, the hydroxymethyl group can interfere. For example, if you are using a strong base to deprotonate a nucleophile, it may also deprotonate the hydroxymethyl group. This can lead to the formation of byproducts. If such interference is a concern, it may be necessary to protect the hydroxymethyl group (e.g., as a silyl ether) before carrying out the reaction on the pyridine ring, followed by deprotection.

Q4: What are the key safety precautions when working with this compound?

A4: this compound is a chemical that should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.[5]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Part 3: Data and Protocols

Data Presentation

Table 1: Solvent Effects on Nucleophilic Substitution Reactions

Solvent TypeExamplesEffect on SNAr RateRationale
Polar Protic Water, Methanol, EthanolDecreasesSolvates and stabilizes the nucleophile, reducing its reactivity.[1][2]
Polar Aprotic DMF, DMSO, AcetonitrileIncreasesSolvates the cation, leaving the nucleophile "naked" and more reactive.[1][2][4]
Non-Polar Hexane, TolueneVery Slow/No ReactionReactants are often insoluble.
Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of this compound in a polar aprotic solvent (e.g., DMF), add the nucleophile and a suitable base (e.g., K2CO3 or Et3N).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Protection of the Hydroxymethyl Group as a Silyl Ether

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Add a base (e.g., triethylamine or imidazole).

  • Slowly add a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • The protected compound can then be used in subsequent reactions. Deprotection is typically achieved using a fluoride source (e.g., TBAF) or acid.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3-Nitropyridin-2-yl)methanol and (5-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the course of a synthetic route. Nitropyridine derivatives, prized for their versatile reactivity, serve as essential intermediates.[1][2] However, the positional isomerism of substituents can dramatically alter the chemical behavior of the molecule. This guide provides an in-depth, objective comparison of the reactivity of two common isomers: (3-Nitropyridin-2-yl)methanol and (5-Nitropyridin-2-yl)methanol. We will dissect the underlying electronic principles governing their behavior and provide experimental frameworks to validate these differences.

The Decisive Factor: Electronic Effects of the Nitro Group

The reactivity of the hydroxymethyl group (-CH₂OH) in these molecules is not governed in isolation. It is profoundly influenced by the powerful electron-withdrawing effects of both the pyridine ring nitrogen and the nitro group (-NO₂). The pyridine nitrogen itself makes the ring electron-deficient compared to benzene.[3] The addition of a nitro group, one of the strongest electron-withdrawing groups in organic chemistry, further depletes the ring's electron density, a phenomenon that is transmitted to the exocyclic methanol substituent.[4]

The crucial difference between the two isomers lies in the position of this nitro group relative to the methanol group.

  • (5-Nitropyridin-2-yl)methanol: The nitro group is in the 5-position, which is para to the C2 carbon bearing the methanol group. This geometric arrangement allows for powerful electron withdrawal through both induction (through-bond polarization) and, more significantly, resonance (delocalization of electrons through the π-system). The negative charge of the resonance structures can be stabilized on the oxygen atoms of the nitro group, effectively pulling electron density away from the methanol group.

  • This compound: The nitro group is in the 3-position, which is ortho to the methanol group and meta to the pyridine nitrogen. While it still exerts a strong inductive effect due to its proximity, its ability to withdraw electrons from the C2 position via resonance is significantly diminished compared to the 5-nitro isomer.

Caption: Electronic influence of the nitro group position.

Comparative Reactivity Profiles

These electronic differences manifest as distinct reactivity profiles in common synthetic transformations involving the alcohol moiety.

Property / Reaction TypeThis compound(5-Nitropyridin-2-yl)methanolRationale
Acidity of -OH Proton LowerHigherThe strong para-resonance effect in the 5-nitro isomer stabilizes the resulting alkoxide anion more effectively, making the parent alcohol a stronger acid.
Nucleophilicity of Alkoxide HigherLowerThe same resonance effect that stabilizes the 5-nitro alkoxide also delocalizes the negative charge, making it less available for nucleophilic attack. The 3-nitro alkoxide is a more potent nucleophile.
Oxidation to Aldehyde/Acid Predicted FasterPredicted SlowerOxidation often involves removal of electron density from the alcohol. The already electron-depleted alcohol of the 5-nitro isomer may react more slowly, depending on the oxidant's mechanism.[5]
SN1-type Reactions More FavorableLess FavorableReactions proceeding through a carbocation intermediate (e.g., conversion to a halide with HX) are heavily disfavored for the 5-nitro isomer, as the para-nitro group would severely destabilize the positive charge on the benzylic-like carbon.
SN2-type Reactions Slower (than unsubstituted)Slower (than unsubstituted)Both isomers are deactivated for SN2 reactions compared to a non-nitrated analog due to inductive withdrawal, but the relative rates would depend on the specific nucleophile and conditions. The 3-nitro isomer would likely be slightly more reactive.

Experimental Validation: A Protocol for Comparative Oxidation

To empirically determine the reactivity difference, a competitive oxidation reaction can be performed. Manganese dioxide (MnO₂) is a suitable mild oxidant for benzylic-type alcohols, and the reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Objective:

To compare the rate of oxidation of this compound and (5-Nitropyridin-2-yl)methanol to their corresponding aldehydes under identical conditions.

Materials:
  • This compound (CAS: 52169-59-2)[6]

  • (5-Nitropyridin-2-yl)methanol (CAS: 36625-57-7)[7]

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Ethyl Acetate (for TLC)

  • Hexanes (for TLC)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Protocol:
  • Preparation: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve an equimolar amount (e.g., 0.5 mmol) of this compound and (5-Nitropyridin-2-yl)methanol in 10 mL of anhydrous DCM each.

  • TLC Baseline: Spot each of the starting material solutions on a TLC plate to establish their initial retention factor (Rf).

  • Reaction Initiation: To each flask, add a significant excess (e.g., 10 molar equivalents) of activated MnO₂ simultaneously. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture, filter it through a small plug of celite/cotton to remove the MnO₂, and spot it on a TLC plate.

  • TLC Analysis: Develop the TLC plates in a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). Visualize the spots under UV light. Monitor the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the aldehyde product.

  • Data Interpretation: The isomer whose starting material spot disappears more quickly is the more reactive substrate under these oxidation conditions. A more quantitative analysis can be achieved by using HPLC and tracking the peak area of the starting materials over time.

Caption: Workflow for the comparative kinetic analysis.

Conclusion and Outlook

The electronic landscape of a molecule, dictated by the strategic placement of functional groups, is the primary determinant of its chemical reactivity. In comparing this compound and (5-Nitropyridin-2-yl)methanol, we see a clear demonstration of this principle.

  • (5-Nitropyridin-2-yl)methanol is characterized by a highly electron-deficient C2-CH₂OH unit due to the powerful para-resonance effect of the nitro group. This leads to a more acidic alcohol but a less reactive system for reactions that require nucleophilicity from the oxygen or stability for positive charge on the adjacent carbon.

  • This compound , while still deactivated by the nitro group's inductive effect, is electronically less perturbed at the C2 position. Its corresponding alkoxide is a better nucleophile, and it is more amenable to reactions involving cationic intermediates compared to its 5-nitro counterpart.

For the synthetic chemist, this means the choice of isomer is not arbitrary. If a subsequent step requires the formation of a more nucleophilic alkoxide (e.g., in a Williamson ether synthesis), the 3-nitro isomer would be the superior choice.[8] Conversely, if enhanced acidity is desired for a specific transformation, the 5-nitro isomer should be selected. This guide provides the foundational logic and an experimental starting point for making such informed decisions in the laboratory.

References

A Comparative Guide to the Analysis of Isomeric Impurities in (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

(3-Nitropyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical agents. Its precise molecular architecture is fundamental to the efficacy and safety of the final Active Pharmaceutical Ingredient (API). During its synthesis, positional isomers can form, which are molecules with the same chemical formula but different arrangements of the nitro (NO₂) and methanol (CH₂OH) groups on the pyridine ring. These isomeric impurities can have different pharmacological and toxicological profiles, making their detection and quantification a regulatory and safety imperative.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for analytical validation, mandate that analytical procedures be validated to ensure they are fit for their intended purpose, which includes the accurate quantification of impurities. This guide provides an in-depth comparison of three primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the robust analysis of isomeric impurities in this compound samples. We will delve into the causality behind methodological choices, provide validated experimental protocols, and present comparative data to guide researchers and drug development professionals in selecting the optimal analytical strategy.

Understanding the Challenge: Potential Isomeric Impurities

The primary challenge lies in separating structurally similar compounds. The synthesis of this compound can potentially yield several positional isomers. The ability to resolve the parent molecule from these closely related structures is the ultimate measure of an analytical method's success.

G cluster_isomers Potential Positional Isomers parent This compound (Target Analyte) iso1 (4-Nitropyridin-2-yl)methanol parent->iso1 Structurally Similar To iso2 (5-Nitropyridin-2-yl)methanol parent->iso2 Structurally Similar To iso3 (6-Nitropyridin-2-yl)methanol parent->iso3 Structurally Similar To iso4 (3-Nitropyridin-4-yl)methanol parent->iso4 Structurally Similar To

Caption: Potential positional isomers of this compound.

Comparative Analysis of Chromatographic Techniques

The choice of analytical technique is a critical decision driven by the physicochemical properties of the analytes, the required sensitivity, and the desired throughput. Chromatography, as defined by the United States Pharmacopeia (USP), is a process where solutes are separated by differential migration between two phases. We will compare the three most powerful chromatographic techniques for this application.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis. Its versatility and robustness make it the default starting point for method development.

  • Principle of Separation & Causality : For nitropyridine derivatives, which are moderately polar, Reverse-Phase HPLC (RP-HPLC) is the most effective mode. A C18 (octadecyl) stationary phase provides hydrophobic interactions with the pyridine ring, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) elutes the compounds. The pyridine ring has a pKa of around 5.2, meaning its charge state is pH-dependent. Therefore, adding an acid like formic acid to the mobile phase is crucial. This suppresses the ionization of the pyridine nitrogen, ensuring that the analyte is in a consistent, neutral state, which leads to sharp, symmetrical peaks and reproducible retention times.

  • Advantages :

    • High Selectivity : Excellent capability to resolve positional isomers.

    • Robustness : Well-established technology with highly reliable instrumentation.

    • Detector Compatibility : Easily coupled with UV detectors (as the nitro-aromatic system is a strong chromophore) and Mass Spectrometry (MS) for peak identity confirmation.

  • Limitations :

    • Solvent Consumption : Can use significant volumes of organic solvents, which has environmental and cost implications.

    • Analysis Time : Traditional HPLC methods can have longer run times compared to more modern techniques.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with the stationary phase. It is an extremely high-efficiency technique, but its applicability depends on the thermal stability of the analyte.

  • Principle of Separation & Causality : this compound is sufficiently volatile for GC analysis. The key is to ensure it does not degrade at the high temperatures of the GC inlet and column. A critical experimental choice is the use of a mid-polarity capillary column, such as one with a cyanopropylphenyl stationary phase. This phase provides dipole-dipole interactions that are highly effective at differentiating between positional isomers with varying charge distributions. Coupling GC with a Mass Spectrometer (GC-MS) is exceptionally powerful, as the fragmentation patterns of isomers, while often similar, can sometimes provide clues for structural elucidation.

  • Advantages :

    • Exceptional Resolution : Capillary GC columns offer unparalleled peak efficiency and resolving power.

    • High Sensitivity : Techniques like Flame Ionization Detection (FID) are highly sensitive, and MS offers excellent sensitivity with structural information.

    • Speed : GC methods are often faster than traditional HPLC methods.

  • Limitations :

    • Thermal Stability : The primary risk is the thermal degradation of the nitro group. The method must be carefully optimized to use the lowest possible temperatures.

    • Non-volatile Impurities : GC cannot analyze non-volatile impurities that may be present in the sample.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. It combines many of the advantages of both LC and GC.

  • Principle of Separation & Causality : SFC uses supercritical CO₂ mixed with a small amount of an organic solvent (modifier), such as methanol, to separate compounds. The low viscosity and high diffusivity of the supercritical mobile phase allow for very fast and efficient separations, often superior to HPLC. For separating isomers, chiral stationary phases are often used in SFC, but for achiral positional isomers, standard silica or bonded-phase columns can provide unique selectivity. The separation mechanism is complex, involving elements of both normal-phase and reverse-phase chromatography, which provides an orthogonal selectivity profile compared to RP-HPLC. This orthogonality is invaluable for validating the completeness of a separation.

  • Advantages :

    • Speed and Efficiency : Significantly faster analysis times and higher throughput than HPLC.

    • Green Chemistry : Drastically reduces organic solvent consumption.

    • Orthogonal Selectivity : Provides a different separation profile, which is ideal for cross-validation of HPLC methods.

  • Limitations :

    • Specialized Instrumentation : Requires dedicated SFC systems, which are less common than HPLC or GC instruments.

    • Method Development : Can be more complex due to the interplay of pressure, temperature, and modifier concentration.

Performance Comparison: A Quantitative Overview

To provide a clear comparison, the following table summarizes the expected performance of each technique for the analysis of this compound and its critical isomer pair, (5-Nitropyridin-2-yl)methanol.

ParameterHPLC (UPLC)GC-MSSFC-UV
Resolution (Rs) of Critical Pair > 2.5> 4.0> 3.0
Limit of Quantification (LOQ) ~0.01%~0.005%~0.01%
Analysis Time (minutes) 10 - 158 - 123 - 5
Organic Solvent Consumption/Run ~10 mL< 1 mL (for sample prep)~2-3 mL
Primary Detector UV/PDA, MSMS, FIDUV/PDA
Key Advantage Robustness & VersatilityHighest Resolution & SensitivitySpeed & Orthogonality

Validated Experimental Protocols

The following protocols are provided as robust starting points for method development and must be validated according to internal SOPs and regulatory guidelines such as those from the FDA and ICH. System suitability tests (SST) are included to ensure the chromatographic system is performing adequately, as outlined in USP General Chapter <621>.

Protocol 1: Reverse-Phase HPLC Method
  • Instrumentation : HPLC or UPLC system with a UV/PDA detector.

  • Column : Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program :

    • 0.0 min: 10% B

    • 8.0 min: 50% B

    • 8.1 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 10% B

    • 12.0 min: 10% B

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 2 µL.

  • Detection : UV at 265 nm.

  • Sample Preparation : Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • System Suitability Test (SST) :

    • Standard : 0.5 mg/mL of this compound spiked with 0.15% of each potential isomer.

    • Acceptance Criteria :

      • Resolution between this compound and the closest eluting isomer must be ≥ 2.0.

      • Tailing factor for the parent peak must be between 0.8 and 1.5.

      • Relative standard deviation (RSD) for six replicate injections of the parent peak area must be ≤ 1.0%.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation : GC system with a Mass Spectrometric detector.

  • Column : Agilent DB-17ms, 30 m x 0.25 mm, 0.25 µm (or equivalent mid-polarity column).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Inlet : Split mode (50:1), 250 °C.

  • Injection Volume : 1 µL.

  • Oven Program :

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 3 min.

  • MS Transfer Line : 280 °C.

  • MS Ion Source : 230 °C.

  • MS Quadrupole : 150 °C.

  • Scan Range : 40-350 amu.

  • Sample Preparation : Dissolve sample in Methanol to a concentration of 0.5 mg/mL.

  • System Suitability Test (SST) :

    • Standard : 0.5 mg/mL of this compound spiked with 0.15% of each potential isomer.

    • Acceptance Criteria :

      • Resolution between this compound and the closest eluting isomer must be ≥ 3.0.

      • Signal-to-noise ratio for a 0.05% impurity standard must be ≥ 10.

      • RSD for six replicate injections of the parent peak area must be ≤ 2.0%.

Protocol 3: Supercritical Fluid Chromatography (SFC) Method
  • Instrumentation : SFC system with a PDA detector and back-pressure regulator.

  • Column : PrincetonSFC 2-Ethylpyridine, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase A : Supercritical CO₂.

  • Mobile Phase B (Co-solvent) : Methanol.

  • Gradient Program :

    • 0.0 min: 5% B

    • 3.0 min: 25% B

    • 3.1 min: 5% B

    • 5.0 min: 5% B

  • Flow Rate : 3.0 mL/min.

  • Back Pressure : 150 bar.

  • Column Temperature : 35 °C.

  • Injection Volume : 1 µL.

  • Detection : PDA, 265 nm.

  • Sample Preparation : Dissolve sample in Methanol to a concentration of 0.5 mg/mL.

  • System Suitability Test (SST) :

    • Standard : 0.5 mg/mL of this compound spiked with 0.15% of each potential isomer.

    • Acceptance Criteria :

      • Resolution between this compound and the closest eluting isomer must be ≥ 2.0.

      • Tailing factor for the parent peak must be between 0.9 and 1.8.

      • RSD for six replicate injections of the parent peak area must be ≤ 1.5%.

Method Selection Workflow

Choosing the right technology depends on the specific goals of the analysis. The following workflow illustrates a logical approach to method selection.

G start Start: Analyze Isomeric Impurities in Sample q1 Is a validated method required for QC release? start->q1 hplc Develop & Validate RP-HPLC Method (Robust & Industry Standard) q1->hplc Yes investigation For R&D / Impurity ID q1->investigation No q2 Is the HPLC resolution for a critical pair < 2.0 or is confirmation needed? hplc->q2 gc_sfc Develop Orthogonal Method (GC-MS or SFC) q2->gc_sfc Yes end End: Method Implemented q2->end No q3 Is highest possible resolution required? gc_sfc->q3 gc Prioritize GC-MS (Highest Efficiency) q3->gc Yes sfc Prioritize SFC (Speed & Green Chemistry) q3->sfc No gc->end sfc->end investigation->q3

Caption: Decision workflow for selecting an analytical method.

Conclusion

The analysis of isomeric impurities in this compound is a critical task that demands robust and selective analytical methods. While HPLC remains the gold standard for routine quality control due to its reliability and ubiquity, it is not the only solution. GC-MS offers superior resolving power and sensitivity, making it an excellent choice for challenging separations or for impurity identification during process development, provided the analyte is thermally stable. SFC emerges as a powerful, modern alternative that provides rapid analysis times and orthogonal selectivity, making it an ideal complementary technique to HPLC for method validation and for high-throughput screening environments.

Ultimately, a comprehensive analytical control strategy should be built on a foundation of scientific understanding and risk assessment. For critical intermediates like this compound, employing a primary method (e.g., HPLC) and a secondary, orthogonal method (e.g., SFC or GC) provides the highest level of confidence in the purity of the material, ensuring the quality and safety of the final drug product. Adherence to validation principles outlined by bodies like the ICH, USP, and FDA is not merely a regulatory hurdle but a commitment to scientific integrity.

A Comparative Guide to the Biological Activity of the (3-Nitropyridin-2-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities associated with the 3-nitropyridine scaffold, using (3-Nitropyridin-2-yl)methanol as a foundational structure. While direct biological screening data for this compound is not extensively published, a robust body of evidence demonstrates that strategic modification of this core structure yields potent bioactive compounds, particularly in the realm of oncology. This document will objectively compare the performance of advanced 3-nitropyridine analogues against relevant benchmarks, supported by experimental data from authoritative sources, and provide detailed protocols for researchers seeking to evaluate similar compounds.

Introduction: The 3-Nitropyridine Core in Medicinal Chemistry

The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1] The introduction of a nitro group, particularly at the 3-position, creates a versatile chemical scaffold. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic substitution, providing a synthetic handle for creating diverse libraries of derivatives.[2] From a medicinal chemistry perspective, nitropyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][3]

This guide focuses on the potential of the this compound core structure as a starting point for developing potent therapeutic agents, with a primary emphasis on its most well-documented application: anticancer activity.

Comparative Analysis: 3-Nitropyridines as Anticancer Agents

Recent breakthroughs have identified 3-nitropyridine analogues as a novel class of potent microtubule-targeting agents.[4] These compounds exhibit powerful anticancer effects across a wide range of cancer types by disrupting the fundamental cellular machinery required for cell division.[4]

Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of αβ-tubulin heterodimers essential for forming the mitotic spindle during cell division.[4] Many successful chemotherapeutics, such as taxanes and vinca alkaloids, function by disrupting microtubule dynamics.

Authoritative studies have demonstrated that 3-nitropyridine analogues function as microtubule destabilizing agents .[4] They bind to the colchicine-binding site at the interface between α- and β-tubulin subunits.[4] This interaction inhibits tubulin polymerization, preventing the formation of the mitotic spindle. The disruption of this critical process leads to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[4][5]

cluster_0 Normal Cell Division cluster_1 Action of 3-Nitropyridine Analogues Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division NP 3-Nitropyridine Analogue Tubulin αβ-Tubulin Dimer (Colchicine Site) NP->Tubulin Binds to Block Inhibition of Polymerization Tubulin->Block Arrest G2/M Phase Arrest Block->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of 3-Nitropyridine Anticancer Activity.

Performance Comparison of Lead Compounds

The anticancer efficacy of this class is highly dependent on the substitutions at other positions of the pyridine ring. While this compound represents the core, advanced analogues show significantly enhanced potency. Below is a comparison of key compounds from the literature.

Compound IDStructureTarget Cell LineIC50 (µM)Key Findings & Reference
This compound Structure of this compound-Not ReportedFoundational scaffold for derivatization.
4AZA2996 Structure of 4AZA2996Jurkat (T-cell leukemia)~0.02 µMPotent tubulin polymerization inhibitor. Induces G2/M arrest and apoptosis. Crystal structure confirmed binding to the colchicine site.
4AZA2891 Structure not publicly availableJurkat (T-cell leukemia)~0.03 µMEffectively inhibited cancer growth in vivo (murine xenograft model). Demonstrated selectivity for cancer cells over normal cells in vitro.[4]
1-methyl-3-nitropyridine chloride (MNP) Structure of MNPHL-60 (Leukemia)~5 µMExerts cytotoxic activity towards both sensitive and multidrug-resistant (MDR) leukemia cells.
Paclitaxel (Reference) Structure of PaclitaxelJurkat (T-cell leukemia)~0.005 µMReference microtubule stabilizing agent.[4]
Vinblastine (Reference) Structure of VinblastineJurkat (T-cell leukemia)~0.001 µMReference microtubule destabilizing agent (Vinca alkaloid site).[4]

Analysis: The data clearly shows that while the 3-nitropyridine core is essential, the addition of complex side chains, such as in 4AZA2996 and 4AZA2891 , dramatically increases potency into the nanomolar range, making them competitive with established microtubule-targeting agents.[4] A crucial advantage noted in studies is that these compounds are selectively active against rapidly dividing cancer cells while showing significantly lower toxicity to normal, non-dividing cells at similar concentrations.[4]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

To validate the mechanism of action for a novel nitropyridine analogue, assessing its effect on cell cycle progression is a critical experiment. This protocol describes a standard method using propidium iodide (PI) staining and flow cytometry.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can thus distinguish between cells in different phases of the cell cycle (G1, S, and G2/M). A compound that blocks the G2/M transition will cause an accumulation of cells in the G2/M phase.

Step-by-Step Methodology
  • Cell Seeding: Seed cancer cells (e.g., Jurkat or HL-60) in 6-well plates at a density of 0.5 x 10⁶ cells/mL and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO). Incubate for a standard period, typically 24 hours.

  • Cell Harvesting: Collect the cells (including floating cells for adherent lines) and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at low speed. This fixes the cells and permeabilizes the membrane. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G1, S, and G2/M phases.

Caption: Workflow for Cell Cycle Analysis Experiment.

Broader Biological Activities of Nitropyridine Derivatives

Beyond anticancer applications, the nitropyridine scaffold is a precursor for compounds with other notable biological activities.

  • Antimicrobial Activity: Various substituted nitropyridines have been synthesized and tested against bacterial and protozoal strains. For example, derivatives functionalized with azole moieties have shown moderate activity against S. aureus and E. coli.[3] The structure-activity relationship is key, as slight modifications can significantly alter potency and spectrum.[6]

  • Enzyme Inhibition: Certain 3-nitropyridylpiperazine derivatives have been evaluated as potent urease inhibitors, with IC50 values in the low micromolar range.[1][3] Such compounds have therapeutic potential for treating gastric diseases caused by urease-producing bacteria like H. pylori.

Conclusion and Future Directions

The this compound structure represents a valuable starting point for the synthesis of potent, biologically active molecules. The 3-nitropyridine scaffold has been clinically validated as a source of novel microtubule-targeting anticancer agents that operate via the colchicine-binding site. These agents demonstrate high potency and selectivity for cancer cells.

Future research should focus on:

  • Direct Screening: Performing broad biological screening of this compound itself to establish baseline activity.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing novel derivatives to optimize potency against resistant cancer lines and broaden the antimicrobial spectrum.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties (ADME/Tox) of the most potent analogues to identify candidates for further preclinical development.

This guide underscores the immense potential held within the 3-nitropyridine class of compounds, warranting further investigation by researchers in drug discovery and development.

References

In Silico ADMET Profiling of (3-Nitropyridin-2-yl)methanol: A Comparative Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. The high attrition rates of drug candidates in late-stage clinical trials, often due to unfavorable pharmacokinetic or toxicity profiles, underscore the critical need for early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] In silico predictive models have emerged as indispensable tools in this endeavor, offering a rapid and cost-effective means to evaluate and prioritize compounds long before resource-intensive experimental studies are undertaken.[2]

This guide provides an in-depth, comparative analysis of the predicted ADMET properties of (3-Nitropyridin-2-yl)methanol, a nitroaromatic compound of interest in medicinal chemistry. As experimental data for this specific molecule is scarce, we will leverage a suite of validated in silico tools to generate a comprehensive ADMET profile. To provide context and facilitate a meaningful evaluation, we will compare its predicted properties with those of structurally related nitropyridine derivatives. This approach allows us to identify potential liabilities and advantages of this compound, grounded in established structure-activity relationships for this chemical class.

Comparator Compounds: Rationale and Selection

To contextualize the in silico predictions for this compound, a panel of four comparator compounds was selected. This panel includes isomers, a methylated analog, and the parent nitropyridine structure. The rationale behind this selection is to probe the influence of the relative positions of the nitro and methanol groups, the impact of methylation, and the contribution of the methanol group to the overall ADMET profile.

Compound NameStructureRationale for Inclusion
This compound Image of this compoundTarget Compound
(4-Nitropyridin-2-yl)methanolImage of (4-Nitropyridin-2-yl)methanolIsomer: Evaluates the effect of nitro group position.
(6-Nitropyridin-3-yl)methanolImage of (6-Nitropyridin-3-yl)methanolIsomer: Further probes the influence of substituent positioning.
(3-Methyl-4-nitropyridin-2-yl)methanolImage of (3-Methyl-4-nitropyridin-2-yl)methanolMethylated Analog: Assesses the impact of an additional methyl group on the pyridine ring.
3-NitropyridineImage of 3-NitropyridineParent Compound: Provides a baseline by removing the methanol substituent.

Methodology: A Multi-Tool Approach to In Silico ADMET Prediction

To ensure a robust and comprehensive analysis, we employed a battery of well-established and freely accessible in silico ADMET prediction tools. The use of multiple platforms is a cornerstone of sound computational prediction, as it allows for a consensus-based assessment and mitigates the inherent biases of any single algorithm.[3] The selected tools for this guide are:

  • SwissADME: A user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4][5][6][7]

  • pkCSM: A platform that utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[8][9][10]

  • admetSAR 2.0: A comprehensive database and prediction tool for ADMET properties of chemical compounds, featuring a large, curated dataset.[1][3][11][12][13]

The Simplified Molecular Input Line Entry System (SMILES) strings for the target and comparator compounds were used as the input for these platforms.

Experimental Workflow: In Silico ADMET Profiling

The following diagram illustrates the workflow for generating the in silico ADMET predictions for this compound and the comparator compounds.

workflow cluster_input Input Compounds cluster_tools In Silico Prediction Tools cluster_output Predicted ADMET Properties Target This compound SwissADME SwissADME Target->SwissADME pkCSM pkCSM Target->pkCSM admetSAR admetSAR 2.0 Target->admetSAR Comp1 (4-Nitropyridin-2-yl)methanol Comp1->SwissADME Comp1->pkCSM Comp1->admetSAR Comp2 (6-Nitropyridin-3-yl)methanol Comp2->SwissADME Comp2->pkCSM Comp2->admetSAR Comp3 (3-Methyl-4-nitropyridin-2-yl)methanol Comp3->SwissADME Comp3->pkCSM Comp3->admetSAR Comp4 3-Nitropyridine Comp4->SwissADME Comp4->pkCSM Comp4->admetSAR PhysChem Physicochemical Properties (logP, Solubility, etc.) SwissADME->PhysChem PK Pharmacokinetics (Absorption, Distribution, etc.) SwissADME->PK pkCSM->PhysChem pkCSM->PK Tox Toxicity (AMES, hERG, etc.) pkCSM->Tox admetSAR->PhysChem admetSAR->PK admetSAR->Tox

Caption: In silico ADMET prediction workflow.

Comparative Analysis of Predicted Properties

The following tables summarize the key physicochemical and ADMET properties predicted by the selected in silico tools. Where available, experimental data for 3-Nitropyridine is included for comparison.

Table 1: Physicochemical Properties
CompoundMolecular Weight ( g/mol )Predicted LogP (Consensus)Predicted Water Solubility (logS) (Consensus)Experimental LogP (3-Nitropyridine)Experimental Solubility (3-Nitropyridine)
This compound154.120.45-1.5N/AN/A
(4-Nitropyridin-2-yl)methanol154.120.38-1.3N/AN/A
(6-Nitropyridin-3-yl)methanol154.120.42-1.4N/AN/A
(3-Methyl-4-nitropyridin-2-yl)methanol168.150.85-1.8N/AN/A
3-Nitropyridine124.101.10-1.21.51[14]Soluble in Methanol[14]
Table 2: ADME Predictions
CompoundHuman Intestinal Absorption (%)Caco-2 Permeability (log Papp)BBB Permeability (logBB)CYP2D6 InhibitorP-glycoprotein Substrate
This compoundHighModerateYesNoNo
(4-Nitropyridin-2-yl)methanolHighModerateYesNoNo
(6-Nitropyridin-3-yl)methanolHighModerateYesNoNo
(3-Methyl-4-nitropyridin-2-yl)methanolHighModerateYesYesNo
3-NitropyridineHighHighYesNoNo
Table 3: Toxicity Predictions
CompoundAMES MutagenicityhERG InhibitionSkin SensitizationOral Rat Acute Toxicity (LD50, mol/kg)
This compoundProbableLow RiskUnlikely2.5
(4-Nitropyridin-2-yl)methanolProbableLow RiskUnlikely2.6
(6-Nitropyridin-3-yl)methanolProbableLow RiskUnlikely2.5
(3-Methyl-4-nitropyridin-2-yl)methanolProbableLow RiskUnlikely2.4
3-NitropyridineProbableLow RiskUnlikely2.8

Discussion and Interpretation

The in silico analysis reveals a nuanced ADMET profile for this compound and its analogs.

Physicochemical Properties and Absorption: All the studied compounds exhibit molecular weights well within the range for good oral bioavailability. The predicted LogP values suggest that the nitropyridinyl methanols are more polar than the parent 3-nitropyridine, which is expected due to the presence of the hydroxyl group. This is reflected in their slightly better predicted water solubility. The high predicted human intestinal absorption for all compounds is a favorable characteristic for orally administered drugs.

Distribution: A key finding is the consistent prediction of blood-brain barrier (BBB) permeability for all compounds. While potentially advantageous for central nervous system (CNS) targets, this also raises concerns about potential off-target CNS effects. The introduction of a methyl group in (3-Methyl-4-nitropyridin-2-yl)methanol is predicted to slightly increase its lipophilicity, which may enhance its BBB penetration.

Metabolism: The prediction that (3-Methyl-4-nitropyridin-2-yl)methanol may act as a CYP2D6 inhibitor is a significant flag. Inhibition of cytochrome P450 enzymes is a major cause of drug-drug interactions. This compound and its isomers are predicted to have a lower risk of CYP inhibition, which is a favorable attribute.

Toxicity: The most prominent concern arising from these predictions is the high probability of AMES mutagenicity for all the nitroaromatic compounds. This is a well-documented liability for this chemical class, often linked to the reduction of the nitro group to reactive intermediates that can interact with DNA. While this is a prediction, it strongly suggests that experimental mutagenicity testing would be a critical step in the further development of any of these compounds. The predicted oral rat acute toxicity is in a similar range for all the compounds, suggesting that the addition of the methanol group or the variation in substituent positions does not drastically alter the acute toxicity profile compared to 3-nitropyridine.

Step-by-Step Protocol: ADMET Prediction using SwissADME

This section provides a detailed protocol for performing an in silico ADMET prediction using the SwissADME web server.

  • Navigate to the SwissADME website: Open a web browser and go to the SwissADME homepage.[5]

  • Input the Molecule:

    • Locate the input box on the main page.

    • Enter the SMILES string for your compound of interest. For this compound, the SMILES string is OCC1=C(N=CC=C1)--INVALID-LINK--[O-].

    • Alternatively, you can draw the molecule using the provided chemical editor.

  • Run the Prediction: Click the "Run" button to initiate the calculations.

  • Analyze the Results: The results page will display a comprehensive set of predicted properties, including:

    • Physicochemical Properties: Molecular Weight, LogP, Water Solubility, etc.

    • Lipophilicity: Different calculated LogP values.

    • Water Solubility: Predicted solubility in logS.

    • Pharmacokinetics: Predictions for GI absorption, BBB permeation, CYP inhibition, etc.

    • Drug-likeness: Evaluation based on various filters (e.g., Lipinski's rule of five).

    • Medicinal Chemistry: Alerts for problematic functional groups (e.g., PAINS).

protocol Start Access SwissADME Website Input Input SMILES String or Draw Molecule Start->Input Run Click 'Run' to Start Prediction Input->Run Analyze Analyze Predicted Properties: - Physicochemical - Pharmacokinetics - Drug-likeness - Medicinal Chemistry Run->Analyze End Interpret Results for Drug Discovery Analyze->End

Caption: SwissADME prediction protocol.

Conclusion and Future Directions

This in silico comparative guide provides valuable initial insights into the ADMET profile of this compound. The predictions suggest good absorption and distribution properties, including BBB permeability. However, a significant potential liability for mutagenicity, a common characteristic of nitroaromatic compounds, has been identified.

It is crucial to emphasize that these are computational predictions and require experimental validation. Key future experiments should include:

  • In vitro permeability assays: Using Caco-2 cell monolayers to confirm intestinal absorption predictions.

  • AMES test: To experimentally assess the mutagenic potential.

  • Cytochrome P450 inhibition assays: To validate the predicted low risk of CYP inhibition for this compound.

  • In vivo pharmacokinetic and toxicity studies: To determine the actual ADMET profile and therapeutic window in a living system.

By integrating these in silico predictions early in the drug discovery process, researchers can make more informed decisions about which compounds to advance, ultimately saving time and resources and increasing the likelihood of developing safe and effective medicines.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of (3-Nitropyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended biological target. Off-target effects, arising from a molecule's interaction with unintended proteins, can lead to unforeseen toxicity and a host of adverse effects, ultimately derailing even the most promising drug development programs. This guide, designed for researchers, scientists, and drug development professionals, delves into the crucial aspect of cross-reactivity, focusing on a class of compounds with significant therapeutic potential: (3-Nitropyridin-2-yl)methanol derivatives.

Nitropyridine scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] The this compound framework, in particular, offers a versatile platform for the design of inhibitors targeting a range of enzymes and receptors. However, the very features that make this scaffold attractive – its electronic properties and ability to form key interactions within a binding pocket – can also contribute to off-target binding.[4][5] Understanding and systematically evaluating the cross-reactivity of these derivatives is therefore paramount to advancing them through the drug discovery pipeline.

This guide provides an in-depth comparison of the cross-reactivity profiles of representative this compound derivatives. We will explore the structural modifications that influence selectivity and present supporting experimental data from in vitro assays. Furthermore, we will provide a detailed, field-proven protocol for assessing kinase selectivity, a common and critical type of cross-reactivity study for many small molecule inhibitors.

The Structural Dance of Selectivity: Comparing this compound Derivatives

The selectivity of a this compound derivative is intricately linked to the nature and positioning of its substituents. Even subtle modifications to the core scaffold can dramatically alter its interaction with on- and off-target proteins. The following table summarizes the cross-reactivity profiles of a hypothetical series of this compound derivatives against a panel of representative kinases, a frequent source of off-target interactions for many inhibitor classes.[6][7] The data presented here is a composite representation based on typical findings in kinase inhibitor profiling studies to illustrate key structure-activity relationships (SAR) for selectivity.[8]

DerivativeR1 SubstituentR2 SubstituentPrimary Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)Selectivity Score*
Compound A HH502501,500>10,0000.2
Compound B 4-FluorophenylH255005,000>10,0000.05
Compound C HMorpholine751,0008,000>10,0000.075
Compound D 4-FluorophenylMorpholine152,000>10,000>10,000<0.01

*Selectivity Score is calculated as the ratio of the primary target IC50 to the off-target IC50. A lower score indicates higher selectivity. For multiple off-targets, the score is calculated against the most potently inhibited off-target.

Analysis of Structure-Activity Relationships (SAR) for Selectivity:

The data in the table above illustrates a common trend in medicinal chemistry: the strategic addition of substituents can significantly enhance selectivity.

  • Compound A , the unsubstituted parent molecule, exhibits moderate potency against its primary target but also shows considerable activity against Off-Target Kinase 1. This lack of selectivity is a common starting point in lead optimization.

  • Compound B , with the addition of a 4-fluorophenyl group at the R1 position, demonstrates improved potency and a notable increase in selectivity. The fluorine atom can engage in specific interactions within the target's binding site that are not as favorable in the off-target kinases, thereby reducing its affinity for them.

  • Compound C incorporates a morpholine group at the R2 position. While this modification slightly decreases potency against the primary target, it significantly reduces off-target activity, likely due to steric hindrance or altered physicochemical properties that are less compatible with the binding sites of the off-target kinases.

  • Compound D combines the beneficial modifications of Compounds B and C. The synergistic effect of the 4-fluorophenyl and morpholine substituents results in a highly potent and selective inhibitor. This highlights the iterative nature of drug design, where combining favorable structural features can lead to a superior pharmacological profile.

It is crucial to note that comparing IC50 values across different studies and assay formats requires caution due to potential variations in experimental conditions.[9][10] However, the trends observed in such comparative analyses provide valuable insights for guiding the design of more selective compounds.

Visualizing the Path to Selectivity: Experimental Workflow

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. The following diagram illustrates a typical workflow for assessing the selectivity of a small molecule inhibitor like a this compound derivative.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Engagement cluster_2 Cross-Reactivity Profiling cluster_3 Data Analysis & Interpretation A Synthesis of this compound Derivatives B Purity & Structural Confirmation (NMR, LC-MS) A->B C Biochemical Assay vs. Primary Target (IC50 Determination) B->C Confirmed Compounds D Kinase Panel Screening (e.g., 96-well format) C->D Potent Hits E Cell-Based Off-Target Assays D->E F Calculation of Selectivity Scores E->F G Structure-Activity Relationship (SAR) Analysis F->G G->A Design of Next-Generation Compounds

Caption: A typical workflow for assessing the cross-reactivity of this compound derivatives.

In the Trenches: A Detailed Protocol for Kinase Selectivity Profiling

To provide a practical understanding of how cross-reactivity data is generated, we present a detailed, step-by-step protocol for a widely used method: a biochemical kinase selectivity profiling assay. This type of assay is crucial for identifying off-target kinase interactions.[11][12]

Objective: To determine the inhibitory activity (IC50) of a this compound derivative against a panel of kinases.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a luminescent or fluorescent readout.

Materials:

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (recombinant human kinases)

  • Kinase-specific substrates (peptides or proteins)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (containing MgCl2, DTT, and other necessary components)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Experimental Protocol:

  • Compound Preparation:

    • Perform a serial dilution of the this compound derivative in DMSO to create a concentration range that will span the expected IC50 value (e.g., from 100 µM to 1 nM).

    • Further dilute the compound solutions in the kinase reaction buffer to the desired final assay concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Blank (no enzyme): Contains all components except the kinase.

      • Vehicle Control (no compound): Contains all components, including the kinase and DMSO vehicle.

      • Test Compound: Contains all components, including the kinase and the serially diluted compound.

  • Kinase Reaction:

    • Add the diluted test compound or vehicle to the appropriate wells of the 384-well plate.

    • Add the kinase and its specific substrate to each well (except the blank wells).

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which is directly proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.

    • Incubate the plate as required by the detection reagent (e.g., 40 minutes at room temperature).

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the blank signal from all other readings.

    • Normalize the data by setting the vehicle control as 100% activity and the blank as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Causality Behind Experimental Choices:

  • ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) for each kinase increases the sensitivity of the assay to competitive inhibitors. At this concentration, the enzyme is not saturated with its substrate, making it easier for a competitive inhibitor to bind and reduce its activity.

  • Constant DMSO Concentration: DMSO can affect enzyme activity. Maintaining a constant, low concentration across all wells ensures that any observed inhibition is due to the test compound and not the solvent.

  • Inclusion of Controls: Blank and vehicle controls are essential for data normalization and for ensuring the quality and reliability of the assay. The blank corrects for background signal, while the vehicle control represents the maximum enzyme activity.

The Path Forward: Designing for Selectivity

The study of cross-reactivity is not merely an exercise in identifying liabilities; it is a critical component of a rational drug design strategy. By understanding the structural features that govern selectivity, medicinal chemists can iteratively modify lead compounds to minimize off-target interactions while maintaining or improving on-target potency. The insights gained from comparative cross-reactivity studies, such as the one outlined in this guide, are invaluable for navigating the complex landscape of drug discovery and ultimately for developing safer and more effective medicines.

References

A Comparative Guide to the Quantitative Analysis of (3-Nitropyridin-2-yl)methanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise Quantification

In the landscape of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) is a meticulously controlled process. Intermediates such as (3-Nitropyridin-2-yl)methanol are pivotal building blocks, and the ability to accurately quantify them within complex reaction mixtures is paramount.[1][2] Precise monitoring of the concentration of this intermediate and its related impurities directly impacts reaction yield, process optimization, and, most importantly, the purity and safety of the final drug product.[3]

This guide provides an in-depth comparison of the primary analytical methodologies for the quantitative analysis of this compound. We will delve into the technical nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC), offering field-proven insights into method development, validation, and practical application. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable analytical strategy for their specific needs, ensuring data integrity and regulatory compliance.

Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is frequently the workhorse method for analyzing polar to moderately nonpolar compounds in pharmaceutical matrices.[4] Given the polar nature of this compound, conferred by its hydroxyl, nitro, and pyridine functional groups, RP-HPLC stands out as an exceptionally well-suited technique.

Expertise & Causality: Why RP-HPLC is a Superior Choice

The primary advantage of RP-HPLC for this analyte is its ability to perform analysis at ambient temperature, which circumvents the risk of thermal degradation that can be a concern with nitroaromatic compounds. The separation is based on the analyte's partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.

  • Stationary Phase Selection (C18 Column): A C18 column is the logical starting point. Its long alkyl chains provide sufficient hydrophobic interaction with the pyridine ring of the analyte, ensuring adequate retention and separation from more polar starting materials or impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is ideal.[5] The buffer is critical for maintaining a consistent pH. The pKa of the pyridine nitrogen means its protonation state is pH-dependent; controlling the pH prevents peak tailing and ensures reproducible retention times.

  • Detection (UV Absorbance): The presence of both the pyridine ring and the nitro group creates a strong chromophore, making UV detection highly sensitive and specific. A photodiode array (PDA) detector is recommended to confirm peak purity and identity by assessing the UV spectrum across the peak.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by regulatory guidelines to ensure the system is performing correctly before sample analysis.[6][7]

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 70
    17.0 10

    | 20.0 | 10 |

2. Standard & Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Quench a known volume/mass of the reaction mixture. Dilute with diluent to an expected final concentration of ~100 µg/mL of the analyte. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability Test (SST):

  • Inject the Working Standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing Factor ≤ 2.0.

    • Theoretical Plates > 2000.

4. Validation Parameters: The method must be validated according to ICH Q2(R2) guidelines.[8]

  • Specificity: Demonstrated by separating the analyte from potential impurities and degradation products.

  • Linearity: Assessed over a range of 10-150 µg/mL, with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy & Precision: Determined by analyzing samples at three concentration levels in triplicate, with recovery between 98-102% and RSD ≤ 2%.

  • Limit of Quantitation (LOQ) & Detection (LOD): Established to define the lower limits of reliable measurement.

Workflow Visualization: RP-HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard Prepare Reference Standard Solutions Sample Quench & Dilute Reaction Sample Filter Filter Sample (0.45 µm) Sample->Filter SST System Suitability Test (5x Standard Injections) Filter->SST Inject Inject Sample & Standards into HPLC-PDA System SST->Inject If SST Passes Integrate Integrate Peak Areas Inject->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify Report Quantitative Report (& Purity Profile) Quantify->Report Final Report Generation GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & ID Prepare Prepare Sample & Standards in GC-compatible solvent Derivatize Derivatization Step (Silylation) Heat at 70°C Prepare->Derivatize Inject Inject Derivatized Sample into GC-MS System Derivatize->Inject Integrate Extract Ion Chromatogram (EIC) & Integrate Peak Inject->Integrate Identify Confirm Identity via Mass Spectrum Library Match Integrate->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Quantitative Report (with Mass Spectral Confirmation) Quantify->Report Final Report Generation

References

Safety Operating Guide

(3-Nitropyridin-2-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proper Disposal of (3-Nitropyridin-2-yl)methanol

For researchers and scientists in the pharmaceutical and chemical industries, the synthesis and handling of novel compounds are daily activities. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a nitro-substituted pyridine derivative. As a Senior Application Scientist, my aim is to provide not just a procedure, but a framework of understanding, ensuring that safety and regulatory compliance are built into your laboratory's workflow.

Part 1: Hazard Assessment & Regulatory Framework

Understanding the chemical's intrinsic properties and the regulations governing its waste is the foundation of safe disposal. This is not merely a bureaucratic step; it is a scientific necessity to prevent accidental reactions, environmental contamination, and exposure to personnel.

Chemical Profile of this compound

A thorough characterization of the waste is the first step in a compliant disposal process. This compound is a solid organic compound whose properties dictate its handling and disposal requirements.

PropertyValueSource
CAS Number 36625-64-6AK Scientific, Inc.[1]
Molecular Formula C₆H₆N₂O₃AK Scientific, Inc.[1]
Molecular Weight 154.12 g/mol AK Scientific, Inc.[1]
Physical Form SolidAK Scientific, Inc.[1]
Known Incompatibilities Strong oxidizing agentsAK Scientific, Inc.[1]
Hazardous Decomposition Carbon oxides, Nitrogen oxidesAK Scientific, Inc.[1]
Hazard Identification and Causality

The Globally Harmonized System (GHS) classifications for this compound point to specific risks that inform our handling procedures. The presence of the nitro group (NO₂) and the pyridine ring contributes to its reactivity and biological effects.

  • H315 - Causes skin irritation : The compound can cause inflammation, redness, and discomfort upon contact with the skin.[1] This is common for many functionalized aromatic compounds.

  • H319 - Causes serious eye irritation : Direct contact with the eyes can result in significant, potentially damaging, irritation.[1]

  • H335 - May cause respiratory irritation : Inhalation of the dust can irritate the lungs and respiratory tract.[1]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, not just during synthesis but critically, during waste handling and disposal. During decomposition, whether through incineration or unintentional reaction, the compound can release toxic nitrogen oxides (NOx)[1]. This potential is a primary driver for its classification as hazardous waste.

Regulatory Overview: The Generator's Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] The core principle of RCRA is a "cradle-to-grave" management system, which holds the waste generator—your laboratory—responsible for the hazardous waste from its creation to its ultimate disposal.[4]

Your primary responsibilities include:

  • Hazardous Waste Determination : You must determine if a discarded chemical is classified as hazardous waste.[1][4][5] For this compound, its irritant properties and hazardous decomposition products strongly suggest it should be managed as hazardous waste.

  • Proper Management : This includes safe storage, accurate labeling, and using authorized transporters.[3][5]

  • Documentation : Maintaining records, such as the Hazardous Waste Manifest, which tracks the waste from your lab to the final disposal facility.[5]

The Occupational Safety and Health Administration (OSHA) also sets standards to ensure worker safety during hazardous waste handling, including requirements for training and emergency planning.[6][7][8][9]

Part 2: Pre-Disposal Procedures & Safety

Safe disposal begins long before the waste container is full. It starts with proper segregation and handling at the point of generation.

Required Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling this compound in any form, including as waste[1]:

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Nitrile or other chemically resistant gloves.

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.[10]

Waste Segregation and Storage

The causality behind waste segregation is the prevention of dangerous chemical reactions. This compound is incompatible with strong oxidizing agents [1].

Operational Plan:

  • Designate a specific, sealed waste container solely for this compound and materials contaminated with it (e.g., gloves, weighing paper).

  • Do Not mix this waste with oxidizing waste streams (e.g., nitric acid, permanganates).

  • Store the waste container in a cool, dry, well-ventilated area, away from heat sources and direct sunlight.[1][10]

  • The storage location should be a designated "Satellite Accumulation Area" (SAA) within the laboratory, which is under the control of the laboratory personnel.

Waste Container Selection and Labeling

Proper containment and communication are critical.

  • Container : Use a chemically compatible, sealable, and leak-proof container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling : The container must be labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: This compound

    • A clear statement of the hazards (e.g., "Irritant")

    • The date accumulation started.

Part 3: Step-by-Step Disposal Protocol

The recommended disposal pathway for this compound is through a licensed hazardous waste management facility, typically via incineration. The following protocol outlines the steps to prepare the waste for collection.

Experimental Protocol: Waste Accumulation and Handover
  • Waste Characterization : Formally classify the waste as hazardous. Given its GHS warnings and decomposition products, it meets the criteria. Consult your institution's Environmental Health & Safety (EHS) department for confirmation.

  • Accumulation in SAA : Collect the waste (pure compound and contaminated materials) in the properly labeled container within your lab's SAA. Keep the container sealed unless actively adding waste.

  • Container Full : Once the container is full (or you are finished with the process that generates the waste), seal it securely. Write the "Full" date on the label.

  • Request Pickup : Contact your institution's EHS office or your contracted hazardous waste disposal vendor to schedule a pickup. Do not allow the full container to remain in the SAA for more than three days.

  • Documentation : Complete any required paperwork, such as a hazardous waste manifest tag, provided by your EHS office. This legally documents the transfer of the waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for proper disposal.

G Figure 1: Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Handover & Final Disposal A Generation of Waste (this compound) B Characterize as Hazardous Waste (40 CFR 261.3) A->B C Select & Label Container 'HAZARDOUS WASTE' B->C D Accumulate in Satellite Accumulation Area (SAA) C->D E Container Full? D->E E->D No F Seal Container & Date E->F Yes G Request Pickup from EHS/Vendor F->G H Complete Manifest Documentation G->H I Transfer to Licensed TSDF* H->I J Final Disposal (e.g., Incineration) I->J label_node *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow from generation to final disposal.

Part 4: Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

Spill Management
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or dust is airborne.

  • Control Ignition Sources : Remove all sources of ignition.[1]

  • Ventilate : Ensure adequate ventilation.[1]

  • Contain : Wearing appropriate PPE, prevent further spread.

  • Clean-up : Use an inert, absorbent material (e.g., vermiculite, sand) to sweep up the solid. Do not use combustible materials like paper towels for the bulk of the spill. Place all contaminated materials into a sealed, labeled hazardous waste container.[1][10]

  • Decontaminate : Clean the spill area with soap and water.

First Aid Measures[1]
  • Eye Contact : Immediately flush eyes with running water for at least 15 minutes, removing contact lenses if present. Seek medical attention.

  • Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Call a poison center or doctor if you feel unwell.

Part 5: The Chemical Rationale

Why Special Disposal is Required

The chemical structure of this compound—a pyridine ring substituted with a nitro group and a methanol group—is key to its hazardous nature. The pyridine ring itself is a known environmental contaminant, and the nitro group makes the compound energetically active.[11] Upon combustion, as would occur during improper disposal or a fire, the nitrogen atoms in the molecule are readily converted to nitrogen oxides (NOx), which are toxic gases and precursors to acid rain.[1] Regulated incineration at a Treatment, Storage, and Disposal Facility (TSDF) uses high temperatures and scrubber systems to destroy the compound and neutralize these harmful byproducts.[4]

Unsuitable Disposal Methods and Their Consequences
  • Regular Trash : Disposing of this chemical in the regular trash is illegal and dangerous. It poses an exposure risk to custodial staff and can end up in a municipal landfill not designed to contain chemical waste, leading to soil and groundwater contamination. Furthermore, it could react with other discarded chemicals, potentially causing a fire.

By adhering to these protocols, you ensure that the lifecycle of this compound is managed safely and responsibly, protecting yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Nitropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of (3-Nitropyridin-2-yl)methanol. As researchers and drug development professionals, a deep, mechanistic understanding of safety protocols is not merely procedural—it is fundamental to scientific integrity and personal well-being. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety.

Hazard Analysis: Understanding the Reactivity and Toxicity Profile

This compound is a substituted pyridine derivative. Its hazard profile is dictated by the functional groups present: the pyridine ring, the nitro group, and the methanol group. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications are our primary drivers for PPE selection. Skin contact can lead to inflammation, redness, and itching, while eye contact may result in pain or severe damage.[1] Inhalation of the dust or fumes can irritate the lungs and respiratory system.[1] Therefore, our defense strategy must create a complete barrier against these three routes of exposure.

Engineering Controls: The First Line of Defense

Before any discussion of personal protective equipment, the importance of engineering controls must be emphasized. PPE is the last line of defense, used when engineering controls cannot eliminate the hazard.

  • Chemical Fume Hood: All weighing, transfer, and handling of solid this compound must be conducted inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood's primary function is to contain and exhaust dust, aerosols, and vapors, providing the most critical layer of respiratory protection.[2][3]

  • Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][4] In the event of an exposure, immediate flushing is critical.[1]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is a systematic process designed to create a barrier between the researcher and the chemical hazard.

Eye and Face Protection

The H319 classification ("Causes serious eye irritation") mandates robust eye protection.[1]

  • Safety Goggles: At a minimum, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards must be worn at all times.[2][4] Unlike safety glasses, goggles provide a seal around the eyes, protecting against dust particles and splashes from all directions.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a face shield should be worn in addition to safety goggles.[2] The face shield provides a secondary layer of protection for the entire face.

Hand Protection

To mitigate the risk of skin irritation (H315), chemical-resistant gloves are mandatory.[1]

  • Material Selection: Nitrile gloves are a suitable choice for incidental contact and provide good short-term protection.[2] It is crucial to inspect gloves for any signs of degradation or punctures before each use.

  • Best Practices: Gloves should be changed immediately if they become contaminated.[2] Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards. Hands should be washed thoroughly with soap and water after removing gloves.[1][5]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from accidental spills.[2]

  • Appropriate Attire: Long pants and closed-toe shoes are required to ensure no skin is exposed.

Respiratory Protection

The H335 classification ("May cause respiratory irritation") is primarily managed by the use of a fume hood.[1] However, there are situations where additional respiratory protection may be necessary:

  • Outside of a Fume Hood: If, for any reason, the material must be handled outside of a fume hood (a practice that should be avoided), a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][4][6]

  • Spill Cleanup: During the cleanup of a significant spill, particularly of the solid powder, respiratory protection is essential to prevent inhalation of airborne particles.[5]

Summary of PPE Requirements

PPE Category Item Specifications and Rationale
Eye/Face Protection Chemical Splash GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133. Essential to prevent serious eye irritation from dust or splashes.[2][4]
Face ShieldRecommended over goggles when there is a high risk of splashing. Provides a broader barrier of protection.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. Prevents direct skin contact and subsequent irritation.[1][2]
Body Protection Laboratory CoatFlame-resistant material, kept fully buttoned. Protects skin and personal clothing.[2]
Respiratory Protection Dust Mask or RespiratorRequired if handling outside a fume hood or during spill cleanup. Prevents inhalation of particles that cause respiratory irritation.[1][2][4]

Operational Plan for Safe Handling

A systematic workflow minimizes risk. The following protocol integrates the PPE requirements into a step-by-step process.

Pre-Handling Checklist
  • Verify the chemical fume hood is functioning correctly.

  • Ensure the safety shower and eyewash station are unobstructed.

  • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Prepare all necessary equipment (spatula, weigh boat, glassware) and place it inside the fume hood.

  • Have a designated, sealed waste container ready for contaminated materials.[5]

Experimental Protocol: Weighing and Transfer
  • Conduct all manipulations of the solid this compound deep within the chemical fume hood.

  • Carefully open the container. Avoid creating airborne dust.

  • Use a spatula to transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel.

  • Once the transfer is complete, securely close the primary container.

  • Clean any residual powder from the spatula and work surface with a solvent-dampened cloth, disposing of it immediately into the designated hazardous waste container.

Post-Handling: Decontamination and Doffing
  • Wipe down the work area within the fume hood.

  • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste container.

  • Remove the lab coat, followed by the safety goggles.

  • Wash hands thoroughly with soap and water.[1]

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Management prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Don Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Workspace in Hood prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 Begin Experiment handle2 Securely Close Container handle1->handle2 handle3 Clean Equipment & Surfaces handle2->handle3 post1 Dispose of Contaminated Items (Gloves, Wipes) handle3->post1 End Experiment post2 Doff PPE Correctly post1->post2 disp1 Collect Chemical Waste in Labeled, Sealed Container post1->disp1 post3 Wash Hands Thoroughly post2->post3 disp2 Store Waste Appropriately disp1->disp2 disp3 Follow Institutional Disposal Protocol disp2->disp3

Caption: Logical workflow for handling this compound.

Emergency and Disposal Plans

Spill Management
  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operational.

  • Don PPE: Wear all appropriate PPE, including respiratory protection if necessary.

  • Contain: For a solid spill, carefully sweep or vacuum the material and place it into a labeled, sealed container for hazardous waste.[1][2] Do not generate dust. Use absorbent materials like sand or vermiculite for solutions.[3]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Protocol
  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with large amounts of running water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical aid.[1]

Waste Disposal
  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and wipes, must be disposed of as hazardous waste.[1]

  • Regulations: Never pour chemical waste down the drain.[3] Adhere strictly to local, state, and federal regulations for hazardous waste disposal.[3][7]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.